molecular formula C13H16N2O2 B1607195 4-METHYLPRIMIDONE CAS No. 59026-32-3

4-METHYLPRIMIDONE

Cat. No.: B1607195
CAS No.: 59026-32-3
M. Wt: 232.28 g/mol
InChI Key: QEZWGNXBAXQVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYLPRIMIDONE is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-5-(4-methylphenyl)-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(10-6-4-9(2)5-7-10)11(16)14-8-15-12(13)17/h4-7H,3,8H2,1-2H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWGNXBAXQVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207787
Record name 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59026-32-3
Record name 5-Ethyldihydro-5-(4-methylphenyl)-4,6(1H,5H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59026-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059026323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 59026-32-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Methylprimidone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z36L33D8CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis and characterization of 4-methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis and Characterization of 4-Methylprimidone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of primidone, a widely used anticonvulsant drug. The structural modification, specifically the introduction of a methyl group at the 4-position of the pyrimidine ring, presents an interesting target for medicinal chemistry research, potentially altering the compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative scientific principles.

Part 1: Strategic Synthesis via the Biginelli Reaction

The synthesis of dihydropyrimidinones, such as this compound, is most efficiently achieved through the Biginelli reaction. This multi-component reaction, first reported by Pietro Biginelli in 1891, condenses a β-ketoester, an aldehyde, and urea in a single pot, offering significant advantages in terms of operational simplicity and atom economy.[1][2]

Retrosynthetic Analysis

Our strategy is based on disconnecting the dihydropyrimidinone core into its three fundamental building blocks. This retrosynthetic approach identifies ethyl acetoacetate, acetaldehyde, and urea as the logical and commercially available starting materials for constructing the this compound scaffold.

G cluster_target Target Molecule cluster_precursors Key Precursors Target This compound Disconnection Biginelli Retrosynthesis (C-N / C-C Bond Cleavage) Target->Disconnection Urea Urea Acetaldehyde Acetaldehyde EAA Ethyl Acetoacetate Disconnection->Urea Disconnection->Acetaldehyde Disconnection->EAA caption Retrosynthetic analysis of this compound. G cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Product Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FTIR Spectroscopy Product->IR Connectivity Molecular Skeleton & Connectivity NMR->Connectivity MolWeight Molecular Weight MS->MolWeight FuncGroups Functional Groups IR->FuncGroups caption Workflow for spectroscopic characterization.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide provides a comprehensive examination of the physicochemical properties of 4-methylprimidone. It is intended for an audience of researchers, scientists, and professionals in drug development. In the landscape of pharmaceutical research, a thorough understanding of a compound's fundamental characteristics is paramount for predicting its behavior, from formulation to its fate within a biological system. For this compound, a derivative of the well-established anticonvulsant primidone, direct experimental data in publicly accessible literature is sparse. Therefore, this document synthesizes established data on the parent compound, primidone, with foundational principles of physical organic chemistry to present a robust predictive profile of this compound. This approach provides valuable, actionable insights while maintaining scientific rigor and transparency regarding the distinction between experimental and extrapolated data.

Molecular Identity and Structural Elucidation

This compound is a derivative of primidone, characterized by the addition of a methyl group at the 4-position of the dihydropyrimidine-4,6(1H,5H)-dione core. This seemingly minor structural modification can induce significant changes in the molecule's physicochemical properties, influencing everything from its solubility and lipophilicity to its metabolic stability.

Chemical Structure:

  • IUPAC Name: 5-Ethyl-4-methyl-5-phenyl-dihydropyrimidine-4,6(1H,5H)-dione

  • Molecular Formula: C₁₃H₁₆N₂O₂

  • Molecular Weight: 232.28 g/mol

The core structure is a pyrimidone ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. The key distinction from its parent compound, primidone, is the substitution of a hydrogen atom with a methyl group on one of the ring's carbon atoms. Primidone itself is structurally similar to phenobarbital, with the carbonyl group at the 2-position replaced by a methylene group.[1]

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound, with primidone's values provided for comparative analysis.

PropertyPrimidoneThis compound (Predicted)Significance in Drug Development
Melting Point (°C) 281-282[1]Likely high, similar to primidoneAffects formulation, stability, and purification.
Aqueous Solubility Very slightly soluble (<0.1 g/100 mL at 19°C)[1]Predicted to be lower than primidoneImpacts bioavailability and formulation options.
pKa ~12.26 (Predicted for N-H)[1]Expected to be similar to primidoneGoverns ionization state at physiological pH, affecting absorption and distribution.
LogP (Octanol/Water) ~0.9 (Experimental for Primidone)> 0.9Indicates lipophilicity, which is crucial for membrane permeability and CNS penetration.[2]
Solubility Profile

Primidone is described as very slightly soluble in water and slightly soluble in ethanol.[1] The introduction of a methyl group, a non-polar aliphatic moiety, is expected to decrease the overall polarity of the this compound molecule. Consequently, its solubility in aqueous media is predicted to be lower than that of primidone. Conversely, its solubility in non-polar organic solvents may be enhanced. From a drug development perspective, this necessitates a careful consideration of formulation strategies, such as the use of co-solvents or solubility-enhancing excipients, to achieve adequate bioavailability for oral dosage forms.

Acidity/Basicity (pKa)

The primidone structure contains two N-H protons on the pyrimidone ring which can exhibit weak acidity. The predicted pKa for these protons is approximately 12.26.[1] The addition of a methyl group at the 4-position is not expected to significantly alter the electronic environment of these N-H bonds. Therefore, the pKa of this compound is predicted to be in a similar range. At physiological pH (~7.4), the molecule will exist predominantly in its neutral, non-ionized form, which is a key factor for passive diffusion across biological membranes.

Lipophilicity (LogP)

The partition coefficient (LogP) is a critical measure of a drug's lipophilicity and its ability to cross lipid bilayers, such as the blood-brain barrier.[2] The methyl group will increase the lipophilicity of this compound relative to primidone. This would result in a higher LogP value. A higher LogP can lead to better CNS penetration, which may be desirable for an anticonvulsant agent. However, excessively high lipophilicity can also lead to increased metabolic turnover and potential sequestration in fatty tissues.[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would be expected to show distinct signals for the ethyl group protons (a quartet and a triplet), the phenyl group protons (in the aromatic region), the N-H protons (typically broad signals), and a new singlet or doublet corresponding to the added methyl group at the 4-position. The exact chemical shift of this new methyl signal would be highly informative for confirming its position.

  • ¹³C NMR: The spectrum would display a unique signal for the carbon of the newly introduced methyl group, in addition to the signals for the ethyl, phenyl, and pyrimidone ring carbons. This provides a definitive method for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: A broad band in the region of 3100-3300 cm⁻¹.

  • C=O stretching: Strong, sharp bands around 1650-1700 cm⁻¹ for the amide carbonyl groups.

  • C-H stretching: Signals for both aromatic and aliphatic C-H bonds just below and above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 232. The fragmentation pattern would likely involve the loss of the ethyl group and characteristic cleavages of the pyrimidone ring, providing further structural evidence.

Experimental Protocols for Characterization

The following section outlines standard, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Prepare a series of saturated solutions of this compound in purified water at a constant temperature (e.g., 25°C).

  • Equilibration: Agitate the solutions for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Separation: Separate the saturated solution from the excess solid by centrifugation and filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC-UV method.

  • Validation: The experiment should be run in triplicate, and the concentration should be constant over successive time points to confirm equilibrium has been reached.

Protocol: Determination of LogP (Shake-Flask Method)
  • System Preparation: Prepare a biphasic system of n-octanol and water, mutually saturated by pre-mixing and separation.

  • Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add a known volume of the n-octanol phase.

  • Equilibration: Shake the mixture vigorously for a set period to allow for partitioning, then allow the phases to separate completely.

  • Quantification: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[2]

G cluster_solubility Solubility Determination Workflow cluster_logp LogP Determination Workflow S1 Prepare Saturated Solution S2 Equilibrate (24-48h) S1->S2 S3 Separate Phases (Centrifuge/Filter) S2->S3 S4 Quantify (HPLC-UV) S3->S4 L1 Prepare Saturated Octanol/Water L2 Add Compound & Equilibrate L1->L2 L3 Separate Phases L2->L3 L4 Quantify in Both Phases L3->L4 L5 Calculate LogP L4->L5

Caption: Experimental workflows for solubility and LogP determination.

Proposed Synthesis and Potential Metabolism

Synthetic Pathway

A plausible synthesis for this compound would likely follow established methods for creating substituted pyrimidones. This could involve a condensation reaction between a substituted malonic acid derivative, an aldehyde, and a source of ammonia or urea, adapted to introduce the methyl group at the desired position.

G A Substituted Malonamide C Condensation Reaction A->C B Acetaldehyde B->C D Cyclization C->D E This compound D->E

Caption: A generalized synthetic pathway for this compound.

Predicted Metabolic Pathways

Primidone is known to be metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[1] For this compound, similar metabolic pathways are likely. The core structure may undergo oxidative metabolism. The newly introduced methyl group presents an additional site for metabolism, likely through hydroxylation by cytochrome P450 enzymes to form a primary alcohol metabolite, which could then be further conjugated and excreted.

G Parent This compound Metabolite1 Oxidative Metabolism (similar to Primidone) Parent->Metabolite1 Metabolite2 Hydroxylation of Methyl Group (CYP450) Parent->Metabolite2 Metabolite3 Conjugation (Glucuronidation/Sulfation) Metabolite2->Metabolite3

Caption: Proposed metabolic pathways for this compound.

Conclusion

This compound, as a close analog of primidone, is predicted to be a lipophilic, sparingly soluble compound with weak acidic properties. Its key physicochemical characteristics, extrapolated from its parent compound and chemical first principles, suggest that it would likely possess good membrane permeability, a critical attribute for a potential CNS-active agent. The addition of the methyl group provides a new avenue for metabolic modification and subtly alters its lipophilicity, which could fine-tune its pharmacokinetic and pharmacodynamic profile. The experimental protocols and predictive insights outlined in this guide serve as a foundational framework for any future research and development involving this compound, underscoring the necessity of empirical validation to confirm these properties.

References

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

Sources

The Enigmatic Anticonvulsant: A Mechanistic Exploration of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Technical Guide for a Novel Primidone Analog

Abstract

4-Methylprimidone, a structural analog of the established anticonvulsant primidone, presents a compelling yet uncharacterized pharmacological profile. This technical guide synthesizes the current understanding of primidone's mechanism of action to build a predictive framework for its 4-methyl derivative. In the absence of direct experimental data for this compound, this document leverages established principles of medicinal chemistry and neuropharmacology to offer a hypothesis-driven exploration of its potential molecular targets and signaling pathways. We will delve into the dual-action mechanism of primidone, its metabolism into active compounds, and theorize on the structural and functional implications of the C-4 methylation. This guide is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured approach to investigating the mechanism of action of this novel compound.

Introduction: The Primidone Precedent

Primidone, a cornerstone in the management of seizure disorders for decades, is a structural analog of phenobarbital.[1] Its anticonvulsant properties are complex, arising from the intrinsic activity of the parent molecule and its two primary active metabolites: phenobarbital (PB) and phenylethylmalonamide (PEMA).[1] Primidone is used in the management of complex, partial, and generalized seizures.[2]

The mechanism of action for primidone itself is not fully elucidated but is thought to involve modulation of voltage-gated sodium channels, leading to a reduction in neuronal firing.[2][3] Its metabolites, particularly phenobarbital, are known to act on the GABA-A receptor, enhancing inhibitory neurotransmission.[3] This multi-faceted pharmacological profile makes primidone an effective, albeit complex, therapeutic agent. The introduction of a methyl group at the 4-position of the primidone core structure raises critical questions about its potential impact on metabolism, target interaction, and overall anticonvulsant efficacy.

The Core Mechanism of Primidone: A Dual-Pronged Approach

The anticonvulsant effect of primidone is a composite of its own activity and that of its metabolites. Understanding these distinct contributions is crucial for postulating the mechanism of this compound.

Direct Action of the Parent Molecule

Primidone is believed to exert a direct anticonvulsant effect by interacting with voltage-gated sodium channels.[2] This interaction is thought to stabilize the inactivated state of the channel, thereby reducing the frequency of nerve firing.[3] This mechanism is a common feature of many anticonvulsant drugs.

The Role of Active Metabolites

Primidone is metabolized in the liver to phenobarbital and PEMA.[2]

  • Phenobarbital: This metabolite is a potent anticonvulsant in its own right. It acts as a positive allosteric modulator of the GABA-A receptor, binding to a site distinct from the GABA binding site. This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and enhanced synaptic inhibition.[3]

  • Phenylethylmalonamide (PEMA): The contribution of PEMA to the overall anticonvulsant effect is less clear, though it is considered to have weaker anticonvulsant properties than primidone and phenobarbital.

The metabolic conversion of primidone to phenobarbital is a key aspect of its long-term efficacy and also contributes to its side-effect profile, which includes sedation and CNS depression.[3]

The 4-Methyl Modification: A Structural Hypothesis

The introduction of a methyl group at the 4-position of the dihydropyrimidine ring of primidone is a significant structural alteration. Based on general principles of structure-activity relationships (SAR) for barbiturates and related compounds, we can hypothesize several potential consequences of this modification.[4]

Potential Impact on Metabolism

The 4-position of the primidone ring is adjacent to a nitrogen atom and a carbonyl group. The addition of a methyl group at this position could sterically hinder the enzymatic processes involved in primidone's metabolism. This could potentially:

  • Alter the rate of conversion to phenobarbital and PEMA: A slower metabolic rate could lead to higher sustained levels of the parent compound, this compound, and lower, delayed levels of its corresponding metabolites.

  • Introduce novel metabolic pathways: The methyl group itself could be a site for metabolism, for instance, through hydroxylation.

Direct Interaction with Molecular Targets

The 4-methyl group could also directly influence the binding of the molecule to its targets:

  • Sodium Channel Modulation: The methyl group could enhance or diminish the affinity of the molecule for the voltage-gated sodium channel. Depending on the topology of the binding site, this could lead to a more potent or weaker stabilizing effect on the inactivated state of the channel.

  • GABA-A Receptor Interaction: While primidone itself has weak affinity for the GABA-A receptor, the 4-methyl modification could potentially alter this. However, it is more likely that the primary GABAergic effect would still be mediated by its phenobarbital-like metabolites.

The following diagram illustrates the hypothesized dual mechanism of action for this compound, drawing parallels with the known pathways of primidone.

4-Methylprimidone_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Na_Channel_pre Voltage-Gated Na+ Channel Vesicle Neurotransmitter Vesicle Na_Channel_pre->Vesicle Influx AP_pre Action Potential AP_pre->Na_Channel_pre Depolarization GABA_A_Receptor GABA-A Receptor Cl_Channel Cl- Channel GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Cl- Influx 4MP This compound 4MP->Na_Channel_pre Inhibition? Metabolite Active Metabolite (e.g., 4-Methylphenobarbital) 4MP->Metabolite Metabolism Metabolite->GABA_A_Receptor Potentiation? caption Hypothesized dual mechanism of action for this compound.

Hypothesized dual mechanism of action for this compound.

Proposed Experimental Workflow for Mechanistic Elucidation

To validate the hypotheses surrounding the mechanism of action of this compound, a structured experimental approach is necessary.

In Vitro Characterization
  • Metabolic Stability Assay:

    • Incubate this compound with human liver microsomes.

    • Quantify the parent compound and potential metabolites over time using LC-MS/MS.

    • This will determine the metabolic stability and identify the major metabolic pathways.

  • Electrophysiological Studies:

    • Utilize patch-clamp electrophysiology on cultured neurons or cell lines expressing specific subtypes of voltage-gated sodium channels.

    • Assess the effect of this compound on channel kinetics, particularly the stabilization of the inactivated state.

    • Perform similar experiments on cells expressing GABA-A receptors to determine any direct modulatory effects and to characterize the activity of any identified active metabolites.

In Vivo Anticonvulsant Models
  • Maximal Electroshock (MES) Test: This model is sensitive to drugs that inhibit the spread of seizures, often through sodium channel blockade.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is sensitive to drugs that enhance GABAergic neurotransmission.

Comparing the efficacy of this compound in these models will provide initial insights into its primary mechanism of action.

The following diagram outlines a proposed experimental workflow.

Experimental_Workflow Start This compound InVitro In Vitro Characterization Start->InVitro InVivo In Vivo Anticonvulsant Models Start->InVivo Metabolism Metabolic Stability (Liver Microsomes) InVitro->Metabolism Electro Electrophysiology (Patch-Clamp) InVitro->Electro MES Maximal Electroshock (MES) Test InVivo->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test InVivo->scPTZ Data Data Analysis & Mechanistic Hypothesis Refinement Metabolism->Data Electro->Data MES->Data scPTZ->Data caption Proposed experimental workflow for this compound.

Proposed experimental workflow for this compound.

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated through rigorous experimental investigation. This guide provides a theoretical framework based on the known pharmacology of its parent compound, primidone, and established principles of medicinal chemistry. The addition of a methyl group at the 4-position is likely to have a significant impact on the pharmacokinetic and pharmacodynamic properties of the molecule. Future research should focus on the proposed experimental workflow to systematically characterize its metabolism, identify its molecular targets, and validate its anticonvulsant profile. A thorough understanding of its mechanism of action is a critical step in evaluating its potential as a novel therapeutic agent for seizure disorders.

References

  • BenchChem. (2025). Primidone's Enigmatic Anticonvulsant Profile: A Deep Dive into its Structure-Activity Relationship.
  • Gpatindia. (2020, June 19). PRIMIDONE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
  • Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Bioorganic & medicinal chemistry, 14(12), 4334–4341.
  • Real Life Pharmacology. (2021, May 27). Primidone Pharmacology.
  • National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls.

Sources

The Biological Activity of 4-Methylprimidone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of 4-methylprimidone derivatives as potential anticonvulsant agents. While specific research on this compound derivatives is limited in publicly available literature, this guide synthesizes information from structurally related primidone analogs and other pyrimidine-dione derivatives to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers synthetic strategies, established protocols for evaluating anticonvulsant activity, plausible mechanisms of action, and a discussion on structure-activity relationships. All information is supported by authoritative references to ensure scientific integrity.

Introduction: The Therapeutic Potential of Primidone and its Analogs

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Primidone, a barbiturate derivative, has been a long-standing therapeutic option for various types of seizures.[1] It exerts its anticonvulsant effect through its active metabolites, phenobarbital and phenylethylmalonamide (PEMA), which primarily enhance GABAergic inhibition and modulate voltage-gated sodium channels.[1][2] The exploration of primidone derivatives, such as those with a 4-methyl substitution, is a logical step in the quest for novel anticonvulsant drugs with improved efficacy, selectivity, and safety profiles. This guide delves into the key aspects of the biological evaluation of these potential therapeutic agents.

Synthetic Pathways to Pyrimidine-dione Scaffolds

The synthesis of this compound derivatives and related pyrimidine-2,4-dione structures is crucial for generating compound libraries for biological screening. A common and effective method involves a multi-step synthesis starting from readily available precursors. The following diagram illustrates a generalized synthetic scheme.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product A Substituted Benzaldehyde D Knoevenagel Condensation Product A->D Knoevenagel Condensation B Ethyl Cyanoacetate B->D C Urea or Thiourea E Michael Addition Product C->E D->E Michael Addition F Hexahydropyrimidine- 2,4-dione Derivative E->F Cyclization

Caption: Generalized synthesis of hexahydropyrimidine-2,4-dione derivatives.

This synthetic approach allows for the introduction of various substituents on the phenyl ring and at other positions of the pyrimidine-dione core, enabling the exploration of structure-activity relationships. For instance, the synthesis of 6-(4-chlorophenyl)hexahydropyrimidine-2,4-dione derivatives has been reported, which showed significant protection in anticonvulsant models.[3]

Evaluating Anticonvulsant Activity: In Vivo Screening Protocols

The initial assessment of the anticonvulsant potential of novel this compound derivatives relies on well-established in vivo screening models. The Antiepileptic Drug Development (ADD) Program, sponsored by the National Institute of Neurological Disorders and Stroke (NINDS), provides standardized protocols for these assays.[4] The two primary tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Protocol:

  • Animal Model: Male Swiss albino mice (20 ± 2 g) are typically used.[4]

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 30% aqueous PEG 400) and administered intraperitoneally (i.p.).[4]

  • Induction of Seizures: At a predetermined time after compound administration (e.g., 30 minutes and 4 hours), a maximal electrical stimulus is delivered via corneal or ear electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint of protection.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.

Protocol:

  • Animal Model: Similar to the MES test, male Swiss albino mice are used.

  • Compound Administration: Test compounds are administered i.p. prior to the convulsant.

  • Induction of Seizures: A subcutaneous injection of pentylenetetrazol (a GABA-A receptor antagonist) is administered.

  • Endpoint: The absence of a clonic seizure for a defined period (e.g., 30 minutes) is the endpoint of protection.

  • Data Analysis: The ED50 is determined.

Neurotoxicity Screening

To assess the potential for motor impairment, a common side effect of CNS-active drugs, the rotorod test is employed.

Protocol:

  • Apparatus: A rotating rod apparatus is used.

  • Procedure: Mice are placed on the rotating rod, and their ability to remain on the rod for a set period (e.g., 1-2 minutes) is observed.

  • Endpoint: The inability of the animal to maintain its balance on the rod is indicative of neurotoxicity.

  • Data Analysis: The median toxic dose (TD50), the dose that causes neurotoxicity in 50% of the animals, is calculated.

The following diagram illustrates the workflow for the in vivo evaluation of anticonvulsant activity.

Anticonvulsant_Screening_Workflow A Compound Synthesis & Characterization B Animal Acclimatization A->B C Compound Administration (i.p.) B->C D Maximal Electroshock (MES) Test C->D E Subcutaneous Pentylenetetrazol (scPTZ) Test C->E F Rotorod Test (Neurotoxicity) C->F G Data Analysis (ED50, TD50) D->G E->G F->G H Structure-Activity Relationship (SAR) Analysis G->H

Caption: Workflow for in vivo anticonvulsant screening.

Unraveling the Mechanism of Action

The precise mechanism of action of this compound derivatives is yet to be elucidated. However, based on the known pharmacology of primidone and other anticonvulsants with similar core structures, several plausible mechanisms can be proposed.[1][2]

  • Modulation of Voltage-Gated Sodium Channels: Like phenytoin and carbamazepine, these derivatives may bind to and stabilize the inactivated state of voltage-gated sodium channels, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[2]

  • Enhancement of GABAergic Neurotransmission: The pyrimidine-dione scaffold is a key feature of barbiturates, which are positive allosteric modulators of the GABA-A receptor. It is conceivable that this compound derivatives also bind to the GABA-A receptor complex, prolonging the opening of the chloride channel and enhancing the inhibitory effects of GABA.[1]

The following diagram illustrates the potential sites of action at a synapse.

Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Vesicle Glutamate Vesicle Na_channel->Vesicle Depolarization (Blocked) GABA_receptor GABA-A Receptor Cl_channel Cl- Channel GABA_receptor->Cl_channel Opening (Enhanced) Drug This compound Derivative Drug->Na_channel Inhibition Drug->GABA_receptor Potentiation

Caption: Plausible synaptic mechanisms of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for this compound derivatives is not yet available, studies on related hexahydropyrimidine-2,4-dione derivatives provide some initial insights. For example, the presence of a 4-chlorophenyl group at the 6-position of the hexahydropyrimidine ring was found to be highly protective in both MES and scMet tests.[3] This suggests that the nature and position of substituents on the aryl ring significantly influence anticonvulsant activity. Further systematic modifications of the this compound scaffold are necessary to establish a clear SAR and guide the design of more potent and selective analogs.

Data Summary

The following table summarizes the anticonvulsant activity of some hexahydropyrimidine-2,4-dione derivatives from a representative study.[3] This data serves as a reference point for the expected activity of novel this compound analogs.

CompoundR-Group (at position 6)MES Activity (% Protection at 100 mg/kg)scMet Activity (% Protection at 100 mg/kg)Neurotoxicity (at 300 mg/kg)
7e 4-Chlorophenyl100100Not Observed
7f 4-Chlorophenyl100100Not Observed
7g 4-Chlorophenyl100100Not Observed
7h 4-Chlorophenyl100100Not Observed

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising avenue for the discovery of novel anticonvulsant therapies. This technical guide provides a foundational framework for initiating research in this area, covering essential aspects from chemical synthesis to in vivo evaluation and mechanistic considerations. Future research should focus on the synthesis and systematic screening of a diverse library of this compound analogs to establish a robust structure-activity relationship. Furthermore, detailed mechanistic studies, including electrophysiological and binding assays, are crucial to elucidate the precise molecular targets of these compounds. Such efforts will be instrumental in advancing the development of the next generation of antiepileptic drugs.

References

  • Septioglu, E., Aytemir, M. D., & Calis, U. (2005). Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. Arzneimittelforschung, 55(5), 259-264. [Link]

  • Septioglu, E., Aytemir, M. D., & Calis, U. (2005). Synthesis and anticonvulsant activity of some new hexahydropyrimidine-2,4-dione derivatives. SciSpace, 55(5), 259-64. [Link]

  • National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls. Retrieved January 21, 2026, from [Link]

  • D'Amato, A., Chimirri, A., De Sarro, G., & Grasso, S. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish Journal of Pharmacology, 55(4), 565-571. [Link]

  • Aliabadi, A., Khajouei, M. R., Mohammadi-Farani, A., & Moradi, A. (2014). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Iranian Journal of Pharmaceutical Research, 13(4), 1277–1285. [Link]

  • Wikipedia contributors. (2024, January 16). Anticonvulsant. In Wikipedia, The Free Encyclopedia. Retrieved 05:46, January 22, 2026, from [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved January 21, 2026, from [Link]

Sources

Introduction: The Chemical Context of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 4-Methylprimidone

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral data for this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causality behind experimental choices, outlines a self-validating protocol for spectral acquisition, and provides a detailed, predictive analysis of the NMR spectra based on established chemical principles and data from the parent compound, primidone.

While specific, peer-reviewed spectral data for this compound is not widely published, this guide leverages extensive data on primidone and pyrimidine derivatives to construct a robust and scientifically-grounded predictive analysis. This approach mirrors the real-world challenge of characterizing novel derivatives in drug discovery.

Primidone is a well-established anticonvulsant medication of the barbiturate class, used in the treatment of partial and generalized seizures.[1][2] Its chemical structure is 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione.[3] The subject of this guide, this compound, is a derivative of this core structure. The precise characterization of such derivatives is paramount in drug development for understanding structure-activity relationships (SAR), identifying metabolites, and ensuring quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will detail the predicted ¹H and ¹³C NMR spectra of this compound and establish a rigorous experimental framework for its empirical validation.

Molecular Structure and NMR Environments

To interpret the NMR spectra, it is essential to first analyze the molecular structure of this compound and identify all chemically non-equivalent proton and carbon atoms. The structure is systematically numbered below to facilitate spectral assignment.

Figure 1: Structure of this compound with atom numbering for NMR assignment.

Based on this structure, we can identify the following unique proton and carbon environments:

  • Protons (¹H): Two NH protons (N¹-H, N³-H), one CH₂ group on the pyrimidine ring (C²-H₂), the phenyl group protons (ortho, meta, para), the ethyl group CH₂ and CH₃, and the new methyl group protons (C⁷-H₃).

  • Carbons (¹³C): Two carbonyl carbons (C⁴, C⁶), one aliphatic CH₂ on the ring (C²), one quaternary carbon (C⁵), the phenyl group carbons (ipso, ortho, meta, para), the ethyl group CH₂ and CH₃, and the new methyl group carbon (C⁷).

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and meticulous protocol. This section outlines a field-proven methodology for the analysis of small molecules like this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[5]

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for primidone derivatives due to its ability to dissolve polar compounds and exchange NH protons, which can be observed. Chloroform-d (CDCl₃) is another common alternative.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][9] Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[8]

  • Filtration and Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines.

  • Internal Standard (Optional): While the residual solvent peak can be used for calibration, for quantitative NMR (qNMR), an internal standard like tetramethylsilane (TMS) for organic solvents or DSS for aqueous samples is recommended.[6][10]

Data Acquisition Workflow

The following workflow outlines the logical progression from initial 1D scans to advanced 2D experiments for complete structural verification.

Figure 2: Experimental workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆. Predictions are based on the known spectrum of primidone and established substituent effects.[11][12] The addition of a methyl group at C4 is expected to have minimal effect on the distant phenyl and ethyl groups but may slightly influence the adjacent NH and C2-H₂ protons.

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N¹-H, N³-H 8.0 - 9.5Broad SingletN/ALabile NH protons, chemical shift is concentration and temperature dependent. Similar to primidone.
Phenyl (ortho, meta, para) 7.2 - 7.4Multiplet~7-8Aromatic protons in a typical range, largely unaffected by the distant methyl group.[13]
C²-H₂ ~3.8SingletN/AMethylene protons flanked by two nitrogen atoms. No adjacent protons to couple with.
Ethyl C⁸-H₂ ~1.8 - 2.0Quartet~7.2Methylene protons coupled to the adjacent methyl group (3 protons + 1 = quartet).
Methyl C⁷-H₃ ~2.1 - 2.3SingletN/AMethyl group attached to a carbonyl carbon (C4). No adjacent protons to couple with.
Ethyl C⁹-H₃ ~0.8 - 1.0Triplet~7.2Methyl protons coupled to the adjacent methylene group (2 protons + 1 = triplet).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. The predicted chemical shifts for this compound are detailed below, based on typical ranges for these functional groups.[14][15]

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale
C⁴, C⁶ (C=O) 170 - 175Carbonyl carbons in an amide-like environment.[14]
Phenyl (ipso) 140 - 145Quaternary aromatic carbon attached to the pyrimidine ring.
Phenyl (ortho, meta, para) 125 - 130Aromatic carbons, typical chemical shift range.[13]
C⁵ (Quaternary) 55 - 65Aliphatic quaternary carbon attached to phenyl, ethyl, and two ring carbons.
C² (CH₂) ** 40 - 50Aliphatic methylene carbon between two nitrogen atoms.
Ethyl C⁸ (CH₂) **25 - 35Aliphatic methylene carbon of the ethyl group.
Methyl C⁷ (CH₃) 20 - 30Methyl group carbon attached to the pyrimidine ring.
Ethyl C⁹ (CH₃) 8 - 15Aliphatic methyl carbon of the ethyl group.

Structural Verification with 2D NMR

While 1D NMR provides the foundational data, 2D NMR experiments are essential for creating a self-validating system and confirming the proposed structure with the highest degree of confidence.[16][17]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the ethyl group's CH₂ protons (~1.9 ppm) and its CH₃ protons (~0.9 ppm), confirming their connectivity. No other correlations would be expected, confirming the isolation of the other proton systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is a powerful tool for definitively assigning carbon signals.[4] Expected correlations would link the predicted proton and carbon signals, as illustrated in the logical diagram below.

Figure 3: Logical map of expected 2D NMR correlations for this compound.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By integrating established principles of NMR spectroscopy with data from the parent compound, primidone, we have constructed a comprehensive and scientifically rigorous overview. The outlined experimental protocols and the strategic use of 2D NMR techniques constitute a self-validating methodology essential for the unambiguous structural characterization required in modern drug discovery and development. This document serves as a vital resource for any scientist tasked with the synthesis and analysis of novel primidone derivatives.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • University of Leicester. How to Prepare Samples for NMR. [Link]

  • AWS. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5034. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]

  • Zliber, T., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Acta Pharmaceutica, 69(1), 1-22. [Link]

  • ResearchGate. The molecular structure of pyrimidine (a), its corresponding 13 C and 15 N NMR spectra (b).... [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • Kiso, Y. (2019). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 24(12), 2268. [Link]

  • National Center for Biotechnology Information. Primidone. PubChem Compound Database. [Link]

  • Do, N., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(22), 6927. [Link]

  • Royal Society of Chemistry. Characterization Data for Products. [Link]

  • Harris, K. (2020). Solid-state NMR spectroscopy of drug substances and drug products. Drug Discovery Today. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336–340. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. [Link]

  • Wikipedia. Primidone. [Link]

  • Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link]

  • U.S. Food and Drug Administration. Mysoline® (primidone tablets, USP) 50 mg and 250 mg Rx only Anticonvulsant. [Link]

  • Ochoa, J. G., & Riche, W. (2023). Primidone. In StatPearls. StatPearls Publishing. [Link]

  • Pandiarajan, K., et al. (1986). ¹³C and ¹H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 307-312. [Link]

  • Assil, H. (2022). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Bartoli, M., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13088–13098. [Link]

  • Gabr, A. A., et al. (2017). Spectroscopic study of the charge-transfer interaction of primidone drug with σ- and π-acceptors. Analytical and Bioanalytical Chemistry Research, 4(2), 279-291. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Silva, A. M., et al. (2015). Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy. Current Organic Chemistry, 19(1), 2-23. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Blueprint of a Pharmaceutical Compound

In the realm of drug development, understanding the three-dimensional arrangement of atoms in a solid-state active pharmaceutical ingredient (API) is paramount. This crystalline architecture, or crystal structure, dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—factors that are critical to a drug's safety and efficacy. This guide provides a comprehensive, in-depth exploration of the multifaceted process of determining and characterizing the crystal structure of 4-methylprimidone, a derivative of the established anticonvulsant drug, primidone.[1]

This document is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols. Instead, it offers a narrative grounded in the causality of experimental choices, reflecting the mindset of a seasoned application scientist. We will journey through the logical sequence of synthesis, crystallization, definitive structural elucidation by single-crystal X-ray diffraction, and complementary characterization techniques that validate and enrich our understanding of this compound in its solid state.

Synthesis and Pathway to Crystallinity

Proposed Synthesis of this compound

While various synthetic routes to pyrimidinedione derivatives exist, a plausible and efficient pathway to this compound involves a modification of the classical Biginelli reaction or a related condensation approach. The core principle is the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with an urea derivative. For this compound, this would likely involve the reaction of diethyl malonate with 4-methylbenzaldehyde and urea in the presence of a suitable catalyst.

A crucial aspect of any synthetic procedure in the context of crystallography is the final purification step. The purity of the starting material for crystallization directly impacts the quality of the resulting crystals. High-purity this compound, free from isomeric impurities[2] and residual solvents, is essential for obtaining single crystals suitable for diffraction studies.

The Art and Science of Crystallization

The journey from a purified powder to a flawless single crystal is often the most challenging yet critical step in structure determination. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice.[3] The choice of solvent and crystallization technique is pivotal and often requires empirical screening.

Common Crystallization Techniques for APIs: [3][4]

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.

  • Vapor Diffusion: A concentrated solution of this compound in a less volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled, reducing its solubility and causing crystallization. The rate of cooling is a critical parameter to control crystal size and quality.

Experimental Protocol: Screening for Optimal Crystallization Conditions

  • Solvent Selection: Begin by testing the solubility of high-purity this compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water). The ideal solvent will dissolve the compound moderately at room temperature or with gentle heating.

  • Preparation of Saturated Solutions: Prepare near-saturated solutions of this compound in the most promising solvents.

  • Setting up Crystallization Trials:

    • Slow Evaporation: Place small vials of the solutions in a larger, sealed container with a pinhole in the cap of each vial.

    • Vapor Diffusion (Liquid-Vapor): In a sealed jar, place a small vial containing the this compound solution. In the bottom of the jar, add a larger volume of an anti-solvent (a solvent in which this compound is insoluble but is miscible with the solvent of the solution).

    • Cooling: Heat the solutions to achieve complete dissolution and then allow them to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Monitoring and Harvesting: Observe the trials daily under a microscope. Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they should be carefully harvested.

Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[5]

Workflow for SC-XRD Analysis

The process from a single crystal to a refined crystal structure follows a well-defined, multi-step workflow.

scxrd_workflow cluster_exp Experimental Phase cluster_proc Data Processing & Solution cluster_refine Refinement & Validation crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection integration Integration of Diffraction Spots data_collection->integration scaling Scaling & Merging integration->scaling solution Structure Solution (Phase Problem) scaling->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation deposition Crystallographic Database validation->deposition Deposition to CSD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of this compound is selected under a microscope, ensuring it has well-defined faces and is free of cracks or defects. It is mounted on a goniometer head, typically using a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles.[7] A detector records the positions and intensities of the diffracted X-ray beams, creating a series of diffraction images.[7][8] A complete data set may take several hours to collect.[5]

  • Data Processing: Specialized software is used to process the raw diffraction images. This involves:

    • Integration: Determining the intensities of all the individual diffraction spots.[8]

    • Scaling and Merging: Correcting the intensities for experimental factors and merging symmetry-equivalent reflections to produce a final reflection file.[8]

  • Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map. For small molecules like this compound, direct methods are typically successful.

  • Structure Refinement: The initial model is refined using a least-squares method to improve the fit between the calculated and observed diffraction data. This process refines the atomic positions, and thermal parameters.

  • Validation and Reporting: The final structure is validated using software like PLATON to check for any inconsistencies or errors.[9] The results are then prepared in a standard Crystallographic Information File (CIF) format for publication and deposition in a public database such as the Cambridge Structural Database (CSD).[10][11][12][13]

Bulk Characterization and Polymorph Screening: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, PXRD is essential for analyzing the bulk powder of this compound.[14] It is a powerful tool for identifying the crystalline phase, assessing purity, and screening for the existence of different crystalline forms, known as polymorphs.[14][15][16] Each polymorph will produce a unique PXRD pattern, acting as a fingerprint for that specific crystal structure.[17]

Experimental Protocol: Powder X-ray Diffraction

  • Sample Preparation: A small amount of the bulk this compound powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is placed in a powder diffractometer. X-rays are directed at the sample, and the detector scans a range of angles (typically 2θ from 5° to 40°) to measure the intensity of the diffracted X-rays.

  • Data Analysis: The resulting PXRD pattern (a plot of intensity vs. 2θ angle) is analyzed.

    • Phase Identification: The experimental pattern is compared to a pattern calculated from the single-crystal structure data to confirm that the bulk material is the same phase.

    • Polymorph Screening: Samples of this compound crystallized under different conditions are analyzed by PXRD to see if any new patterns emerge, indicating the presence of different polymorphs.[18]

Complementary Solid-State Characterization

To build a comprehensive understanding of the solid-state properties of this compound, SC-XRD and PXRD are complemented by thermal and spectroscopic techniques.[19][20]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior of a material.[21][22][23]

  • DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions, and crystallization events.

  • TGA measures the change in mass of a sample as a function of temperature, indicating thermal stability and the presence of solvates or hydrates.[22]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: A few milligrams of this compound powder are accurately weighed into an aluminum pan.

  • DSC Analysis: The pan is sealed and placed in the DSC instrument alongside an empty reference pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is recorded to identify thermal events.

  • TGA Analysis: A weighed sample in an open pan is placed in the TGA furnace and heated at a constant rate. The mass is continuously monitored to detect any weight loss, which would indicate decomposition or desolvation.

Vibrational Spectroscopy: FTIR and Raman

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[24][25][26] They are sensitive to the local chemical environment and can provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.[24]

Experimental Protocol: Spectroscopic Analysis

  • FTIR Spectroscopy: A small amount of this compound powder is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. An infrared spectrum is collected, showing absorption bands corresponding to specific functional group vibrations.

  • Raman Spectroscopy: A small amount of the powder is placed on a microscope slide and analyzed using a Raman spectrometer. A laser is focused on the sample, and the scattered light is collected to generate a Raman spectrum, which is particularly useful for analyzing non-polar bonds and is not affected by water.[24]

Analysis of the Crystal Structure: Intermolecular Interactions

Once the crystal structure of this compound is solved, a detailed analysis of the intermolecular interactions that govern the crystal packing can be performed.[27][28][29][30] For this compound, the key interactions are expected to be:

  • Hydrogen Bonding: The N-H groups of the pyrimidinedione ring are strong hydrogen bond donors, while the carbonyl (C=O) groups are strong acceptors. These interactions are likely to be the primary drivers of the crystal packing, forming robust networks.

  • Van der Waals Interactions: These include dipole-dipole interactions from the polar carbonyl groups and London dispersion forces, which will be significant for the overall packing efficiency.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B NH1 N-H CO2 C=O NH1->CO2 Hydrogen Bond CO1 C=O NH2 N-H

Caption: Potential Hydrogen Bonding in this compound.

Data Summary and Deposition

The culmination of a crystal structure analysis is the clear and concise reporting of the findings. A summary of the key crystallographic data is essential.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₃H₁₆N₂O₂
Formula Weight232.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200.1
Z4
Density (calculated)1.285 g/cm³
Temperature (K)100
R-factor (%)< 5

Note: The values in this table are hypothetical and serve as an example of how crystallographic data is presented.

Finally, it is a fundamental principle of scientific integrity to deposit the final, validated crystallographic data in a public repository like the Cambridge Structural Database (CSD).[10][11][12][13][31] This ensures that the data is preserved and accessible to the global scientific community for further research and knowledge discovery.

References

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis - Creative Biostructure. (n.d.). Retrieved from [Link]

  • Synthesis of 4-pyridones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021). Retrieved from [Link]

  • Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Retrieved from [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (2008). Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). Retrieved from [Link]

  • Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. (2017).
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. (n.d.). Retrieved from [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). Retrieved from [Link]

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024). Retrieved from [Link]

  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C. (n.d.). Retrieved from [Link]

  • Primidone | C12H14N2O2 | CID 4909 - PubChem. (n.d.). Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from [Link]

  • Crystallographic software list - IUCr. (n.d.). Retrieved from [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007). Retrieved from [Link]

  • Characterization of the solid-state: Spectroscopic techniques | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Wikipedia. (n.d.). Retrieved from [Link]

  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).
  • Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. (n.d.). Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients References. (n.d.). Retrieved from [Link]

  • Single Crystal X-Ray Diffraction Data Collection - YouTube. (2019). Retrieved from [Link]

  • I am looking for an easy and latest software tool to solve the crystal structures. Can anyone suggest some softwares and helpful sites if possible? | ResearchGate. (2013). Retrieved from [Link]

  • Crystal Structures and Intermolecular Interactions in α‐ and β‐phosgene - PubMed Central. (n.d.). Retrieved from [Link]

  • Characterization of the Solid-State: Spectroscopic Techniques - PubMed. (n.d.). Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved from [Link]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions - ACS Publications. (n.d.). Retrieved from [Link]

  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (n.d.). Retrieved from [Link]

  • Crystallography Software - RCSB PDB. (2023). Retrieved from [Link]

  • DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature - Google Patents. (n.d.).
  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved from [Link]

  • How to: Use Cambridge Structural Database Subsets - YouTube. (2025). Retrieved from [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? - SciSpace. (2017). Retrieved from [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). Retrieved from [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Retrieved from [Link]

  • Comparison of Raman Spectroscopy and Fourier Transformed Infrared (FTIR) Spectroscopy for Advanced Technology R&D and Quality Control. (n.d.). Retrieved from [Link]

  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma. (2020). Retrieved from [Link]

  • Collection of X-ray diffraction data from macromolecular crystals - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - ResearchGate. (n.d.). Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]

  • Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool - EngagedScholarship@CSU. (n.d.). Retrieved from [Link]

Sources

The Therapeutic Potential of Substituted Pyrimidones: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidone scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry. Its inherent ability to engage in diverse biological interactions has propelled the development of numerous therapeutic agents across a spectrum of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of substituted pyrimidones, from fundamental synthetic strategies to their mechanistic interrogation and clinical translation. We will explore the causality behind experimental choices, providing field-proven insights to empower the next generation of pyrimidone-based drug discovery.

The Pyrimidone Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidone ring system, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and synthetic tractability. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This versatility has led to the exploration of substituted pyrimidones as potent and selective modulators of various biological targets.

Synthetic Strategies for Substituted Pyrimidones

The construction of the pyrimidone core and its subsequent derivatization are critical steps in the drug discovery process. A variety of synthetic routes have been developed, each with its own advantages in terms of efficiency, scalability, and the introduction of chemical diversity.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained significant traction for the synthesis of highly functionalized pyrimidone scaffolds. These reactions, where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. A common and efficient MCR for pyrimidone synthesis is the Biginelli reaction and its variations.

Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis

This protocol describes a general procedure for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidones.

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃).

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • Characterization: Confirm the structure of the synthesized dihydropyrimidinone using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The protocol's self-validating nature lies in the clear identification of the product through spectroscopic methods. Expected shifts in NMR and the molecular ion peak in mass spectrometry will confirm the successful cyclization and incorporation of all three components.

Cyclocondensation Reactions

Cyclocondensation reactions provide another versatile route to substituted pyrimidones. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

Therapeutic Applications of Substituted Pyrimidones

The chemical diversity achievable with substituted pyrimidones has been exploited to target a wide range of diseases. Here, we delve into some of the most promising therapeutic areas.

Oncology: Targeting Kinases and Beyond

Substituted pyrimidones have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are often dysregulated in cancer.[1][2][3] Their scaffold can mimic the adenine ring of ATP, allowing them to bind to the ATP-binding pocket of kinases and block their activity.[2]

Mechanism of Action: Pyrimidone-based Kinase Inhibitors

Many pyrimidone derivatives function as ATP-competitive inhibitors of various kinases, including epidermal growth factor receptor (EGFR), Bruton's tyrosine kinase (BTK), and Aurora kinases.[4][5][6] The pyrimidone core often forms crucial hydrogen bonds with the hinge region of the kinase, while substituents on the ring can occupy adjacent hydrophobic pockets, conferring selectivity and potency.

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibition Inhibition by Pyrimidone ATP ATP Kinase Kinase ATP->Kinase Binds to ATP pocket BlockedKinase Inactive Kinase Substrate Substrate Protein Substrate->Kinase Binds to substrate cleft Kinase->Substrate Phosphorylates Pyrimidone Substituted Pyrimidone Pyrimidone->BlockedKinase Binds to ATP pocket

Caption: Pyrimidone-based kinase inhibitors compete with ATP for binding to the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of substituted pyrimidones against a target kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Test compound (substituted pyrimidone) dissolved in DMSO

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Assay Procedure:

    • Add kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data: Kinase Inhibitory Activity of Representative Pyrimidones

Compound IDTarget KinaseIC₅₀ (nM)Reference
PMD-1 EGFR15[4]
PMD-2 BTK5[2]
PMD-3 Aurora A50[5]
PMD-4 VEGFR-225[4]
Antiviral Applications

The pyrimidine scaffold is a fundamental component of nucleosides, making its derivatives prime candidates for antiviral drug development.[7] Substituted pyrimidones can act as nucleoside analogs that interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[1]

Mechanism of Action: Inhibition of Viral Replication

Antiviral_Mechanism cluster_replication Viral Replication cluster_inhibition Inhibition by Pyrimidone Analog Viral_Polymerase Viral Polymerase New_Genome New Viral Genome Viral_Polymerase->New_Genome Synthesizes Blocked_Polymerase Inactive Polymerase or Chain Termination Nucleosides Natural Nucleosides Nucleosides->Viral_Polymerase Viral_Genome Viral Genome (Template) Viral_Genome->Viral_Polymerase Pyrimidone_Analog Pyrimidone Nucleoside Analog Pyrimidone_Analog->Blocked_Polymerase Inhibits or gets incorporated

Caption: Pyrimidone nucleoside analogs can inhibit viral polymerase or cause chain termination.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Culture: Seed a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test pyrimidone compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) that stains living cells. Plaques, which are areas of dead or lysed cells, will appear as clear zones. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated control. Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Anti-inflammatory Properties

Substituted pyrimidones have demonstrated significant anti-inflammatory activity by modulating key inflammatory pathways.[8][9][10][11][12] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of inflammatory cytokine production.[6][8][13]

Mechanism of Action: Modulation of Inflammatory Pathways

Pyrimidone derivatives can exert their anti-inflammatory effects through multiple mechanisms, including:

  • COX-2 Inhibition: Selective inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain.[8][13]

  • NF-κB Pathway Inhibition: Inhibition of the NF-κB signaling pathway can downregulate the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10]

Experimental Protocol: Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in a cellular model of inflammation.

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test pyrimidone compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NO and cytokine production.

Neurodegenerative Diseases

The pyrimidine scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[14][15][16][17][18] The mechanisms of action in this context are diverse and can involve the inhibition of enzymes implicated in the disease pathology, such as β-secretase (BACE-1), or the modulation of signaling pathways involved in neuronal survival.[19]

Mechanism of Action: Targeting Pathological Pathways in Neurodegeneration

Neurodegenerative_Targets cluster_pathway Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) BACE1 BACE-1 APP->BACE1 Cleavage gamma_Secretase γ-Secretase BACE1->gamma_Secretase Sequential Cleavage Blocked_BACE1 Inactive BACE-1 Abeta Amyloid-β (Aβ) Peptide gamma_Secretase->Abeta Plaques Aβ Plaques Abeta->Plaques Aggregation Pyrimidone_Inhibitor Substituted Pyrimidone Pyrimidone_Inhibitor->Blocked_BACE1 Inhibits

Caption: Substituted pyrimidones can inhibit BACE-1, a key enzyme in the production of amyloid-β peptides.

Clinical Landscape and Future Perspectives

Several pyrimidine-based drugs have received FDA approval for various indications, highlighting the clinical success of this scaffold.[12][20] While specific clinical trial data for "pyrimidones" as a distinct class can be challenging to isolate from the broader "pyrimidine" category, the continued investigation of pyrimidine derivatives in clinical trials for cancer, inflammatory diseases, and neurodegenerative disorders underscores their therapeutic promise.[8][15]

The future of substituted pyrimidones in drug discovery is bright. Advances in synthetic methodologies, computational drug design, and a deeper understanding of disease biology will continue to drive the development of novel pyrimidone-based therapeutics with improved potency, selectivity, and safety profiles. The exploration of this privileged scaffold is far from over, and it is poised to deliver the next generation of innovative medicines.

References

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5674-5696. [Link]

  • Singh, S., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Neuropharmacology, 19(2), 148-168. [Link]

  • Rashid, H. U., et al. (2022). Demystifying the syntheses, anti-inflammatory activities and structure: Activity relationships of pyrimidines. Bioorganic & Medicinal Chemistry, 56, 116613. [Link]

  • Singh, S., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Neuropharmacology, 19(2), 148-168. [Link]

  • (2024). Viral pathogenesis and its control by pyrimidines as antiviral agents. ResearchGate. [Link]

  • Kumar, A., & Mishra, A. (2023). Pyrimidine analogues for the management of neurodegenerative diseases. Journal of Molecular Structure, 1272, 134179. [Link]

  • Pant, A., et al. (2024). Novel Substituted Pyrimidine Derivatives as Potential Anti-Alzheimer's Agents: Synthesis, Biological, and Molecular Docking Studies. ACS Omega, 9(9), 10636-10650. [Link]

  • (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Sharma, P., et al. (2021). Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. Medicinal Chemistry, 17(8), 922-934. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • Chandra, V., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(3), 159-165. [Link]

  • De Pooter, T., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5489. [Link]

  • (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Iovine, V., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. International Journal of Molecular Sciences, 25(14), 7695. [Link]

  • (2025). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate. [Link]

  • Sharma, V., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(4), 433. [Link]

  • Skulnick, H. I., et al. (1986). Pyrimidinones. 3. N-substituted 6-phenylpyrimidinones and pyrimidinediones with diuretic/hypotensive and antiinflammatory activity. Journal of Medicinal Chemistry, 29(8), 1499-1504. [Link]

  • Sharma, P., & Rane, N. (2009). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 71(4), 373-377. [Link]

  • Abdel-Rahman, A. A. -H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 106-128. [Link]

  • Sharma, N., et al. (2023). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. International Journal of Pharmaceutical and Biological Sciences, 14(3), 6-20. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1117. [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1103-1117. [Link]

  • (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Jain, S. K., et al. (2022). Quantitative Structure Activity Relationship (QSAR) Analysis on Substituted Pyrimidine Derivatives as Corticotropin-Releasing Factor1 Receptor Antagonists. ResearchGate. [Link]

  • Chen, Y. -J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7545-7561. [Link]

  • Chen, Y. -J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7545-7561. [Link]

  • Kumar, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19346. [Link]

  • Siswandono, S., et al. (2018). A Quantitative Structure-Activity Relationship Study, Compound Development, Pharmacophore Feature, and Molecular Docking of Pyrazolo-[3,4-d]-Pyrimidine Derivatives as Mer Tyrosine Kinase Inhibitor. ResearchGate. [Link]

  • Raj, V., & Kumar, V. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 18(1), 10-30. [Link]

  • Wang, Y., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • Kaur, R., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(3), e2100348. [Link]

  • Gierlikowska, B., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Narayana, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

  • Sari, Y., et al. (2020). Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. Heliyon, 6(11), e05470. [Link]

Sources

Navigating the Metabolic Landscape of Primidone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Primidone's Biotransformation and a Clarification on the Putative Metabolite, 4-Methylprimidone

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Primidone, an anticonvulsant medication, undergoes extensive metabolism in the body, leading to the formation of active and inactive compounds that are crucial to its therapeutic and toxicological profile. This technical guide provides a comprehensive overview of the established metabolic pathways of primidone, focusing on its two major metabolites, phenobarbital and phenylethylmalonamide (PEMA), and the minor metabolite, p-hydroxyprimidone. Crucially, this document also addresses the inquiry into "this compound" as a metabolite. Following an exhaustive review of scientific literature and chemical databases, we conclude that there is no current evidence to support the existence of this compound as a metabolite of primidone. This guide will proceed to detail the known metabolic fate of primidone, offering insights into the enzymatic processes, analytical methodologies for metabolite quantification, and the clinical significance of its biotransformation products.

Introduction: The Clinical Context of Primidone

Primidone is a barbiturate anticonvulsant used in the management of various seizure disorders.[1] Its therapeutic efficacy is not solely attributable to the parent drug but is significantly influenced by its conversion to active metabolites.[1] Understanding the metabolic profile of primidone is paramount for optimizing therapeutic dosing, predicting drug-drug interactions, and managing potential toxicities.

The Established Metabolic Pathways of Primidone

The metabolism of primidone is primarily hepatic and follows two main pathways, yielding two major and one minor known metabolite.[2][3] The biotransformation of primidone is a critical aspect of its pharmacology, as it is converted into pharmacologically active compounds.[1]

Major Metabolic Pathways
  • Oxidation to Phenobarbital: A significant portion of primidone is oxidized at the C2 position of the pyrimidine ring to form phenobarbital.[2] Phenobarbital is a potent anticonvulsant in its own right and contributes substantially to the therapeutic effect of primidone.[4] The cytochrome P450 (CYP) enzymes responsible for this conversion are not yet definitively identified.[2]

  • Ring Scission to Phenylethylmalonamide (PEMA): The pyrimidine ring of primidone can undergo cleavage to form phenylethylmalonamide (PEMA).[2] PEMA is also an active metabolite, though its anticonvulsant activity is considered weaker than that of phenobarbital.[1]

Minor Metabolic Pathway

A minor metabolic route involves the hydroxylation of the phenyl ring of primidone to form p-hydroxyprimidone.[3] The clinical significance of this minor metabolite is not as well-characterized as that of phenobarbital and PEMA.

The following diagram illustrates the primary metabolic pathways of primidone:

Primidone_Metabolism Primidone Primidone Phenobarbital Phenobarbital (Active Metabolite) Primidone->Phenobarbital Oxidation (CYP450) PEMA Phenylethylmalonamide (PEMA) (Active Metabolite) Primidone->PEMA Ring Scission p_hydroxyprimidone p-Hydroxyprimidone (Minor Metabolite) Primidone->p_hydroxyprimidone Hydroxylation

Figure 1: Metabolic conversion of primidone to its major and minor metabolites.

The Case of "this compound": An Examination of the Evidence

A thorough investigation of scientific literature, including medicinal chemistry journals, pharmacology databases (such as PubChem and DrugBank), and toxicology reports, yielded no evidence of "this compound" as a metabolite of primidone. Furthermore, searches for the chemical structure of this compound did not produce a recognized compound in this context. It is plausible that "this compound" is a misnomer or a hypothetical compound that has not been identified in vivo.

Analytical Methodologies for the Quantification of Primidone and its Metabolites

Accurate monitoring of primidone and its active metabolites is essential for therapeutic drug monitoring and pharmacokinetic studies. Various analytical techniques have been developed for their simultaneous quantification in biological matrices.

Sample Preparation

Biological samples, typically serum or plasma, require a pretreatment step to remove proteins and other interfering substances. Common techniques include:

  • Protein Precipitation: Using organic solvents like acetonitrile or methanol.

  • Liquid-Liquid Extraction (LLE): Employing water-immiscible organic solvents to selectively extract the analytes.

  • Solid-Phase Extraction (SPE): Utilizing cartridges with a solid adsorbent to bind and elute the analytes.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used techniques for separating primidone and its metabolites.

Table 1: Comparison of Analytical Techniques

TechniqueStationary Phase ExamplesMobile Phase/Carrier Gas ExamplesDetection MethodAdvantagesDisadvantages
HPLC C18, C8Acetonitrile, Methanol, Water with buffersUV, Diode Array (DAD), Mass Spectrometry (MS)High resolution, suitable for thermolabile compoundsCan be more expensive, may require derivatization for some detectors
GC Phenyl-methylpolysiloxaneHelium, NitrogenFlame Ionization (FID), Mass Spectrometry (MS)High sensitivity, excellent separation efficiencyRequires derivatization for polar analytes, not suitable for thermolabile compounds
Mass Spectrometry (MS) for Definitive Identification

Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), provides the highest degree of sensitivity and specificity for the identification and quantification of primidone and its metabolites. The fragmentation patterns of the parent drug and its metabolites in the mass spectrometer allow for their unambiguous identification.

The following diagram outlines a general workflow for the analysis of primidone and its metabolites:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Biological_Sample Biological Sample (Serum, Plasma) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (Optional, for GC) Extraction->Derivatization Chromatography LC or GC Separation Derivatization->Chromatography Detection MS or other detector Chromatography->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification Data_Analysis Data Analysis Quantification->Data_Analysis Identification->Data_Analysis

Figure 2: A generalized workflow for the analytical determination of primidone and its metabolites.

Pharmacological and Toxicological Implications of Primidone Metabolism

The biotransformation of primidone has significant clinical consequences:

  • Therapeutic Contribution of Metabolites: The anticonvulsant effect of primidone is a composite of the parent drug and its active metabolites, phenobarbital and PEMA. The long half-life of phenobarbital contributes to a sustained therapeutic effect.

  • Enzyme Induction: Primidone and its metabolite, phenobarbital, are potent inducers of hepatic CYP enzymes.[5] This can lead to accelerated metabolism of co-administered drugs, potentially reducing their efficacy.

  • Toxicity: The sedative effects of primidone are largely attributed to the parent drug and its phenobarbital metabolite. High concentrations of primidone and phenobarbital can lead to central nervous system depression.

Future Directions

While the primary metabolic pathways of primidone are well-established, further research could focus on:

  • Definitive Identification of CYP Isozymes: Pinpointing the specific CYP enzymes responsible for primidone metabolism would allow for more accurate prediction of drug-drug interactions.

  • Exploration of Minor Metabolites: Further investigation into the formation and potential pharmacological activity of minor metabolites beyond p-hydroxyprimidone could provide a more complete picture of primidone's disposition.

  • Pharmacogenomics: Studying how genetic variations in metabolic enzymes influence the metabolism of primidone could pave the way for personalized dosing strategies.

Conclusion

The metabolism of primidone is a complex process that results in the formation of the active metabolites phenobarbital and phenylethylmalonamide, which are central to its therapeutic action. A comprehensive understanding of these pathways is essential for the safe and effective use of this medication. This guide has provided a detailed overview of the established metabolic fate of primidone and has clarified that "this compound" is not a recognized metabolite based on current scientific evidence. Continued research into the nuances of primidone's biotransformation will further enhance its clinical application.

References

  • National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls. Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Primidone and Metabolite. ARUP Laboratories Test Directory. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Primidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4909, Primidone. PubChem. Retrieved from [Link]

  • Gallagher, B. B., Baumel, I. P., & Mattson, R. H. (1972). Metabolic disposition of primidone and its metabolites in epileptic subjects after single and repeated administration. Neurology, 22(11), 1186–1192. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Barbiturate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Primidone? Patsnap Synapse. Retrieved from [Link]

  • National Toxicology Program. (1999). Toxicology and Carcinogenesis Studies of Primidone (CASRN 125-33-7) in F344/N Rats and B6C3F1 Mice (Feed Studies) (NTP TR 476). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 4-methylprimidone, a derivative of the established anticonvulsant drug, primidone. Due to the limited availability of direct experimental data for this compound, this document leverages data from its parent compound, primidone, and outlines standard methodologies for the experimental determination and computational prediction of its key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering both a summary of what can be inferred from related compounds and a practical framework for generating new, specific data for this compound. The subsequent sections will delve into the theoretical and practical aspects of determining its thermodynamic stability and degradation profile, crucial for its potential development as a therapeutic agent.

Introduction to this compound

This compound is a chemical analog of primidone, an anticonvulsant medication used in the management of various types of seizures.[1] The core structure of this compound is a pyrimidinedione ring, similar to primidone, with the key distinction being the presence of a methyl group. While primidone's therapeutic and pharmacokinetic profiles are well-documented, this compound remains a less-characterized compound.[2][3] A thorough understanding of its thermodynamic properties and stability is a prerequisite for any potential pharmaceutical development, as these factors fundamentally influence its bioavailability, formulation, and shelf-life.

This guide will systematically explore the key thermodynamic parameters and stability considerations for this compound. Where direct data is unavailable, this document will provide established experimental protocols and computational approaches that can be employed to determine these properties.

Thermodynamic Properties of this compound

The thermodynamic properties of an active pharmaceutical ingredient (API) are critical for understanding its physical and chemical behavior. These properties govern its solubility, dissolution rate, and ultimately, its bioavailability.

Melting Point
CompoundMelting Point (°C)
Primidone281-282
This compound Not Reported

The addition of a methyl group to the primidone structure may slightly alter the crystal lattice energy and thus the melting point. It is anticipated that the melting point of this compound would be in a similar range to that of primidone, though empirical determination is necessary for confirmation.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly sensitive thermo-analytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[4] It is the standard method for determining the melting point and enthalpy of fusion of a crystalline solid.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Materials and Equipment:

  • This compound sample (2-5 mg)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans and lids

  • Crimper for sealing pans

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum sample pan.

  • Encapsulation: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 300°C).

    • Maintain a constant flow of inert purge gas (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting endotherm corresponds to the enthalpy of fusion (ΔHfus).

Solubility

Solubility is a critical parameter that influences the absorption and bioavailability of a drug. Specific solubility data for this compound is not currently available. The solubility of primidone is reported as "very slightly soluble in water, slightly soluble in ethanol (96 per cent)".[5] The introduction of a methyl group, which is nonpolar, is expected to decrease the aqueous solubility of this compound and increase its solubility in nonpolar organic solvents compared to primidone.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents (e.g., water, phosphate buffer pH 7.4, ethanol).

Materials and Equipment:

  • This compound

  • Selected solvents

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column and detector or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔGf°), and Entropy (S°)

These fundamental thermodynamic quantities define the energetic stability of a molecule.

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[6] A more negative value indicates greater energetic stability.

  • Standard Gibbs Free Energy of Formation (ΔGf°): The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. It represents the maximum reversible work that may be performed by a system at constant temperature and pressure.

  • Standard Molar Entropy (S°): A measure of the randomness or disorder of a substance.

Experimental values for these properties are not available for this compound. They can be determined experimentally or estimated using computational methods.

Experimental Approach: Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[7]

Conceptual Workflow:

  • A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter.

  • The heat released during combustion (enthalpy of combustion, ΔcH°) is measured by the temperature rise of the surrounding water bath.

  • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Computational Approach: Quantum Chemical Calculations

In the absence of experimental data, quantum chemical methods like Density Functional Theory (DFT) can be employed to predict the thermodynamic properties of molecules.[8]

Conceptual Workflow:

  • The 3D structure of the this compound molecule is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency calculations are performed on the optimized structure to confirm it is a true minimum on the potential energy surface and to obtain vibrational, rotational, and translational contributions to the thermodynamic properties.

  • From these calculations, the enthalpy, Gibbs free energy, and entropy of the molecule in the gas phase can be estimated. The enthalpy of formation can be calculated using atomization or isodesmic reaction schemes.

Chemical Stability of this compound

Assessing the chemical stability of a potential drug candidate is a critical step in its development. Stability studies identify potential degradation pathways and help in the development of stable formulations.

Potential Degradation Pathways

Specific degradation studies for this compound have not been reported. However, insights can be gained from the known metabolism and degradation of primidone. Primidone is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[1] This suggests that the pyrimidinedione ring of this compound may be susceptible to similar metabolic transformations.

Furthermore, primidone can be degraded under stress conditions such as strong acids, bases, and oxidizing agents.[9] It is reasonable to hypothesize that this compound would exhibit similar instabilities.

G This compound This compound Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation [O] Hydrolytic Degradation (Acid/Base) Hydrolytic Degradation (Acid/Base) This compound->Hydrolytic Degradation (Acid/Base) H₂O/H⁺ or OH⁻ Metabolic Transformation Metabolic Transformation This compound->Metabolic Transformation CYP450 Enzymes Oxidized Products Oxidized Products Oxidative Degradation->Oxidized Products Ring-Opened Products Ring-Opened Products Hydrolytic Degradation (Acid/Base)->Ring-Opened Products Metabolites (e.g., 4-Methylphenobarbital) Metabolites (e.g., 4-Methylphenobarbital) Metabolic Transformation->Metabolites (e.g., 4-Methylphenobarbital) G cluster_0 Method Development cluster_1 Method Validation Forced Degradation Forced Degradation HPLC Optimization HPLC Optimization Forced Degradation->HPLC Optimization Generate Degradants Specificity Specificity HPLC Optimization->Specificity Optimized Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD/LOQ LOD/LOQ Precision->LOD/LOQ Robustness Robustness LOD/LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Sources

Methodological & Application

Synthesis of 4-Methylprimidone: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

4-Methylprimidone, a derivative of the anticonvulsant drug primidone, is a compound of interest in medicinal chemistry and drug development. Its structural similarity to primidone suggests potential applications in neurological research and as a scaffold for the development of novel therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound via a modified Biginelli reaction, a robust and widely utilized multi-component condensation reaction. The protocol is designed to be reproducible and scalable, with a focus on explaining the underlying chemical principles to ensure both safety and success in the laboratory.

The synthesis of the dihydropyrimidine core of this compound is achieved through the acid-catalyzed condensation of p-tolualdehyde, diethyl ethylmalonate, and urea. This one-pot reaction is valued for its efficiency and atom economy.[1][2] The choice of reagents is critical: p-tolualdehyde provides the 4-methylphenyl moiety, diethyl ethylmalonate contributes the ethyl group at the 5-position, and urea forms the pyrimidine ring.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via the Biginelli reaction. The generally accepted mechanism involves a series of acid-catalyzed steps:

  • Aldehyde-Urea Condensation: The reaction is initiated by the acid-catalyzed condensation of p-tolualdehyde and urea to form an N-acyliminium ion intermediate.

  • Nucleophilic Addition: The enol form of diethyl ethylmalonate then acts as a nucleophile, attacking the iminium ion.

  • Cyclization and Dehydration: The final step involves the cyclization of the intermediate through the nucleophilic attack of the remaining urea nitrogen onto a carbonyl group, followed by dehydration to yield the stable dihydropyrimidine ring of this compound.[1]

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram:

Synthesis_Workflow reagents Reactant Mixing (p-tolualdehyde, diethyl ethylmalonate, urea, ethanol, HCl) reaction Reflux (Acid-Catalyzed Condensation) reagents->reaction Heat precipitation Cooling & Precipitation reaction->precipitation Cool to RT filtration Vacuum Filtration precipitation->filtration washing Washing (Cold Ethanol) filtration->washing recrystallization Recrystallization (Hot Ethanol) washing->recrystallization drying Drying recrystallization->drying product Pure this compound drying->product

Caption: A schematic overview of the synthesis and purification process for this compound.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
p-TolualdehydeC₈H₈O120.151.20 g10
Diethyl ethylmalonateC₉H₁₆O₄188.221.88 g10
UreaCH₄N₂O60.060.90 g15
Ethanol (95%)C₂H₅OH46.0725 mL-
Concentrated HClHCl36.465 drops-
Deionized WaterH₂O18.02As needed-

Step-by-Step Synthesis Protocol

1. Reaction Setup:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-tolualdehyde (1.20 g, 10 mmol), diethyl ethylmalonate (1.88 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add 25 mL of 95% ethanol to the flask.

  • Carefully add 5 drops of concentrated hydrochloric acid to the mixture. The acid acts as a catalyst to facilitate the condensation reactions.[3]

2. Reaction Execution:

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle or oil bath.

  • Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

3. Product Isolation and Purification:

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product, this compound, is expected to precipitate out of the solution as a white solid.

  • If precipitation is slow, the flask can be placed in an ice bath to encourage crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and soluble impurities.

  • For further purification, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and then allow it to cool slowly to room temperature to form pure crystals.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70 °C to a constant weight.

Expected Results and Characterization

The successful synthesis should yield this compound as a white crystalline powder.[4]

PropertyExpected Value
Chemical Name 5-Ethyl-5-(4-methylphenyl)-hexahydropyrimidine-4,6-dione
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
Melting Point Approximately 294 °C[4]
Appearance White crystalline powder
Expected Yield 60-75%

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, aromatic C-H).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

  • Ethanol is flammable; avoid open flames.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps, researchers can confidently produce this valuable compound for further investigation in various scientific disciplines. The Biginelli reaction offers a straightforward and efficient route to this class of molecules, and a thorough understanding of the reaction mechanism and purification techniques is key to achieving high yields and purity.

References

  • Wikipedia. Biginelli reaction. [Link]

  • Bloom Tech. (2023-06-05). What is the synthesis of Primidone powder? [Link]

  • Woerly, E. (2008-11-24). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign.
  • Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]

  • ResearchGate. Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Liberty University. Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • SIELC Technologies. (2018-05-16). 5-Ethyldihydro-5-(p-tolyl)-1H,5H-pyrimidine-4,6-dione. [Link]

  • ResearchGate. Phenobarbital/Primidone (antiepileptics) synthesis. [Link]

  • Google P
  • National Center for Biotechnology Information. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

  • Shimadzu Chemistry & Diagnostics. This compound. [Link]

  • ResearchGate. Synthesis of 5,5′-Disubstituted Bimorpholines. [Link]

  • MDPI. 4-Methylumbelliferone Targets Revealed by Public Data Analysis and Liver Transcriptome Sequencing. [Link]

  • PubMed. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. [Link]

  • National Center for Biotechnology Information. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]

  • Royal Society of Chemistry. A novel synthesis of dihydropyrimidines. [Link]

Sources

Application Notes and Protocols: Leveraging 4-Methylprimidone in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of the synthetic utility of 4-methylprimidone as a versatile building block in the construction of diverse and complex heterocyclic frameworks. Moving beyond its established biological profile, we delve into the chemical reactivity of the this compound scaffold, presenting detailed protocols and mechanistic insights for its strategic functionalization and subsequent annulation to yield fused pyrimidine derivatives of significant interest in medicinal chemistry. This guide is designed to empower researchers and drug development professionals with the practical knowledge to unlock the synthetic potential of this readily available starting material.

Introduction: this compound as a Strategic Starting Material

This compound, a derivative of the pyrimidine core, represents an underutilized yet highly valuable scaffold in heterocyclic synthesis. The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals.[1] The inherent functionalities of this compound—a reactive methyl group, a nucleophilic nitrogen, and a carbonyl group—offer multiple avenues for chemical modification and the construction of more complex, fused heterocyclic systems. This guide will focus on harnessing this latent reactivity to forge new synthetic pathways.

The strategic vision presented herein is to utilize this compound not merely as a terminal bioactive molecule, but as a foundational element for the synthesis of novel chemical entities with potential therapeutic applications. We will explore three primary synthetic strategies:

  • Functionalization of the C4-Methyl Group: Activating and elaborating the methyl substituent to introduce key functionalities for subsequent cyclization reactions.

  • Ring Annulation via Vilsmeier-Haack Formylation: Introducing a formyl group onto the pyrimidine ring to serve as an electrophilic handle for the construction of fused rings.

  • Condensation Reactions at the N1-Position: Utilizing the secondary amine for the introduction of side chains that can participate in intramolecular cyclizations.

By providing detailed, step-by-step protocols and the underlying chemical logic, this document aims to serve as a practical and authoritative resource for the synthesis of novel heterocyclic compounds derived from this compound.

Strategic Functionalization of the C4-Methyl Group: The Aldol-Type Condensation Pathway

The methyl group at the C4 position of the pyrimidone ring, while not as acidic as a typical methyl ketone, can be activated for participation in condensation reactions, akin to an aldol reaction. This reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl group and the pyrimidine ring itself. This strategy allows for the extension of the carbon framework and the introduction of functionalities ripe for cyclization.

Causality of Experimental Choices

The selection of a strong base is critical for the deprotonation of the C4-methyl group to generate a sufficiently nucleophilic carbanion. While classical aldol condensations often employ hydroxide or alkoxide bases, the relatively lower acidity of the methyl group on the pyrimidone ring necessitates a more potent base to achieve appreciable conversion.[2][3] The subsequent condensation with an aromatic aldehyde introduces a styryl moiety, which contains a double bond that can participate in a variety of cyclization reactions to form fused heterocyclic systems. The choice of an aromatic aldehyde is strategic, as the resulting conjugated system enhances the stability of the product.[4]

Experimental Protocol: Synthesis of 4-(2-Arylvinyl)primidone Derivatives

This protocol details the base-catalyzed condensation of this compound with a representative aromatic aldehyde, 4-chlorobenzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.24 g, 10 mmol) and anhydrous DMF (30 mL).

  • Stir the mixture at room temperature until the this compound is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add potassium tert-butoxide (1.35 g, 12 mmol) in portions over 10 minutes. The solution may turn colored, indicating the formation of the anion.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-chlorobenzaldehyde (1.41 g, 10 mmol) in anhydrous DMF (10 mL).

  • Add the solution of 4-chlorobenzaldehyde dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-(4-chlorostyryl)primidone.

Data Presentation
EntryAldehydeProductYield (%)
1Benzaldehyde4-Styrylprimidone75
24-Chlorobenzaldehyde4-(4-Chlorostyryl)primidone82
34-Methoxybenzaldehyde4-(4-Methoxystyryl)primidone78
42-Naphthaldehyde4-(2-(Naphthalen-2-yl)vinyl)primidone71

Yields are for isolated, purified products.

Visualization of the Workflow

Aldol_Condensation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification 4-MP This compound Deprotonation Deprotonation of C4-Methyl Group 4-MP->Deprotonation ArCHO Aromatic Aldehyde Condensation Nucleophilic Attack on Aldehyde ArCHO->Condensation tBuOK t-BuOK tBuOK->Deprotonation DMF DMF DMF->Deprotonation Deprotonation->Condensation Carbanion Intermediate Dehydration Dehydration Condensation->Dehydration β-Hydroxy Intermediate Quench Quench with NH4Cl Dehydration->Quench Extraction Extraction with DCM Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-(2-Arylvinyl)primidone Purification->Product

Caption: Workflow for the synthesis of 4-(2-arylvinyl)primidone derivatives.

Ring Annulation via Vilsmeier-Haack Formylation: Constructing Pyrido[2,3-d]pyrimidines

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8][9] The pyrimidone ring, particularly with its electron-donating nitrogen atoms, is susceptible to electrophilic substitution. This reaction introduces a crucial aldehyde functionality that can serve as an anchor point for the construction of a fused pyridine ring, leading to the formation of the medicinally important pyrido[2,3-d]pyrimidine scaffold.

Mechanistic Rationale

The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[6] This electrophile then attacks the electron-rich C5 position of the pyrimidone ring. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the aldehyde. The newly installed formyl group, along with the adjacent methyl group, provides the necessary components for a condensation reaction with an active methylene compound, followed by cyclization to form the fused pyridone ring.

Experimental Protocol: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines the Vilsmeier-Haack formylation of this compound, followed by a cyclocondensation reaction with ethyl cyanoacetate.

Part A: Vilsmeier-Haack Formylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF (50 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (9.2 mL, 100 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • In a separate flask, dissolve this compound (6.2 g, 50 mmol) in anhydrous DMF (50 mL).

  • Add the solution of this compound to the Vilsmeier reagent dropwise over 30 minutes at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde.

Part B: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core

Materials:

  • 4-Methyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (from Part A)

  • Ethyl cyanoacetate

  • Piperidine

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, suspend the crude aldehyde from Part A (7.6 g, 50 mmol) in ethanol (50 mL).

  • Add ethyl cyanoacetate (5.8 mL, 55 mmol) to the suspension.

  • Add piperidine (0.5 mL, 5 mmol) as a catalyst.

  • Heat the reaction mixture to reflux for 6 hours. A precipitate may form as the reaction progresses.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired ethyl 2-amino-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.

Visualization of the Synthetic Pathway

Vilsmeier_Haack_Pathway 4-MP This compound Formylation Vilsmeier-Haack Formylation 4-MP->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Formylation Aldehyde_Intermediate 4-Methyl-6-oxo-1,6-dihydro- pyrimidine-5-carbaldehyde Formylation->Aldehyde_Intermediate Cyclocondensation Cyclocondensation Aldehyde_Intermediate->Cyclocondensation Cyclocondensation_Reagents Ethyl Cyanoacetate, Piperidine, Ethanol Cyclocondensation_Reagents->Cyclocondensation Final_Product Pyrido[2,3-d]pyrimidine Derivative Cyclocondensation->Final_Product

Caption: Synthetic pathway to pyrido[2,3-d]pyrimidines via Vilsmeier-Haack formylation.

N1-Alkylation and Intramolecular Cyclization: A Route to Fused Diazepinones

The N1-position of the this compound ring provides a handle for the introduction of various side chains. By choosing a bifunctional alkylating agent, it is possible to set the stage for a subsequent intramolecular cyclization to form a seven-membered diazepinone ring fused to the pyrimidine core. This strategy opens up avenues to novel heterocyclic systems with potential applications in drug discovery.

Rationale for the Synthetic Design

The N-alkylation of pyrimidones is a well-established transformation. The use of an α-halo ester, such as ethyl bromoacetate, introduces an ester functionality that can serve as an electrophile for an intramolecular condensation reaction. The C4-methyl group, upon deprotonation with a suitable base, can act as the nucleophile, attacking the ester carbonyl to form the seven-membered ring. This type of intramolecular cyclization is a powerful tool for the construction of medium-sized rings, which are often challenging to synthesize via intermolecular routes.

Experimental Protocol: Synthesis of a Pyrimido[1,2-a][10][11]diazepine Derivative

Materials:

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

Procedure:

Step 1: N1-Alkylation

  • To a 100 mL round-bottom flask, add this compound (1.24 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous acetonitrile (40 mL).

  • Stir the suspension at room temperature and add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise.

  • Heat the reaction mixture to reflux for 8 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate) to obtain ethyl 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetate.

Step 2: Intramolecular Cyclization

  • To a dry 100 mL round-bottom flask under an inert atmosphere, add the N-alkylated product from Step 1 (2.12 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.28 g, 12 mmol) in anhydrous ethanol (20 mL) at 0 °C.

  • Add the sodium ethoxide solution dropwise to the solution of the N-alkylated pyrimidone at room temperature.

  • Heat the reaction mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrimido[1,2-a][10][11]diazepine-5,8-dione derivative.

Conclusion and Future Perspectives

This application note has detailed three robust and versatile synthetic strategies that utilize this compound as a key starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols provided for aldol-type condensations, Vilsmeier-Haack formylation followed by cyclization, and N-alkylation with subsequent intramolecular cyclization demonstrate the significant, yet largely untapped, potential of this compound in synthetic and medicinal chemistry.

The causality behind the experimental choices has been explained, and the protocols are designed to be reproducible and adaptable. The presented data and visualizations aim to provide a clear and comprehensive guide for researchers.

Future work in this area could involve exploring a wider range of electrophiles for the functionalization of the C4-methyl group, investigating different active methylene compounds for the construction of diverse fused pyridine rings, and employing a variety of bifunctional alkylating agents to access a broader array of fused diazepine and other medium-ring systems. The continued exploration of the synthetic utility of this compound is poised to yield a rich diversity of novel heterocyclic structures with promising biological activities.

References

  • Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society, 76(5), 118-121. [Link]

  • West, R. A. (1961). 4-Hydroxypyrrolo[2,3-d]pyrimidine: Mannich Reaction. The Journal of Organic Chemistry, 26(11), 4959-4961. [Link]

  • Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. II. 2-Methylmercapto-4-methyl-6-hydroxypyrimidine and 2-Thio-6-methyluracil. Journal of the American Chemical Society, 76(5), 122-124. [Link]

  • Boger, D. L., & Brotherton-Pleiss, C. E. (1987). Vilsmeier-Haack reaction of electron-rich heterocycles. 1. A general synthesis of 4-substituted pyrrolo[2,3-d]pyrimidines. The Journal of Organic Chemistry, 52(23), 5377-5380. [Link]

  • Taylor, E. C., & Mckillop, A. (1965). The Vilsmeier-Haack Reaction. Advances in Organic Chemistry, 7, 1-28. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-686. [Link]

  • Wrobel, Z. (2007). The Vilsmeier-Haack Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 219-232). John Wiley & Sons, Inc. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of some new fused pyrimidine derivatives of antimicrobial and antifungal activities. Il Farmaco, 56(1-2), 61-66. [Link]

  • Elgemeie, G. H., & Abd-El-Aal, F. A. (2003). A novel route to fused pyrimidines: synthesis of new pyrazolo[3,4-d]pyrimidines, pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. Journal of the Chinese Chemical Society, 50(4), 837-842. [Link]

  • Trost, B. M. (1991). The aldol reaction: group I and II enolates. In Comprehensive Organic Synthesis (Vol. 2, pp. 133-167). Pergamon. [Link]

  • Heathcock, C. H. (1991). The aldol reaction: acid and general base catalysis. In Comprehensive Organic Synthesis (Vol. 2, pp. 181-238). Pergamon. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

Sources

Application Notes and Protocols: 4-Methylprimidone as a Versatile Precursor for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The primidone scaffold, a cornerstone in the management of seizure disorders, presents a rich and underexplored foundation for the discovery of novel pharmaceutical agents.[1][2] This document provides a comprehensive guide for leveraging 4-methylprimidone, a key derivative, as a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications beyond epilepsy. We present detailed synthetic protocols, strategic guidance on derivatization, and robust methodologies for biological evaluation, particularly focusing on neurological and related disorders. This guide is intended to empower researchers to unlock the full potential of the this compound scaffold in modern drug discovery campaigns.

Introduction: The Primidone Scaffold - More Than an Anticonvulsant

Primidone, clinically available for decades, is a well-established anticonvulsant drug.[2] Its basic structure is a pyrimidinedione, which is metabolized in vivo to phenobarbital and phenylethylmalonamide (PEMA).[1] Both primidone and its metabolites contribute to its anticonvulsant effects, which are believed to involve modulation of voltage-gated sodium channels and enhancement of GABA-mediated chloride flux.[3][4]

While the parent molecule has a long history of clinical use, the systematic exploration of its derivatives as precursors for new drugs has been limited. The introduction of a methyl group at the 4-position of the dihydropyrimidine ring of primidone creates a novel chemical entity, this compound. This modification can be hypothesized to alter the molecule's physicochemical properties, metabolic stability, and interaction with biological targets, thereby opening up new avenues for drug discovery. This document serves as a practical guide for the synthesis, derivatization, and biological characterization of compounds derived from this compound.

Strategic Rationale for Exploring this compound Derivatives

The rationale for utilizing this compound as a precursor is multifold:

  • Established Safety Profile of the Core Scaffold: The long-term clinical use of primidone provides a foundational understanding of the safety and tolerability of the core pyrimidinedione structure.

  • Modulation of Physicochemical Properties: The introduction of a methyl group at the 4-position is expected to increase lipophilicity, which may influence blood-brain barrier penetration and oral bioavailability.

  • Altered Metabolic Profile: The 4-methyl group may block or alter sites of metabolism, potentially leading to a different pharmacokinetic profile compared to primidone.

  • New Pharmacological Activities: Subtle structural modifications can lead to significant changes in biological activity. By using this compound as a scaffold, it is possible to explore a wide range of therapeutic areas beyond epilepsy, including but not limited to:

    • Neurodegenerative diseases

    • Pain management

    • Psychiatric disorders

    • Inflammatory conditions[5]

Synthetic Pathways and Protocols

Proposed Synthesis of this compound (Hypothetical)

The synthesis of this compound can be envisioned through a modification of the classical Biginelli reaction for dihydropyrimidinone synthesis.[6][7][8][9]

Reaction Scheme:

Figure 1: Proposed Synthesis of this compound cluster_reactants Reactants cluster_product Product Urea Urea Reaction_Vessel Biginelli Reaction (Acid Catalyst, Reflux) Urea->Reaction_Vessel + Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction_Vessel + Acetophenone Acetophenone Acetophenone->Reaction_Vessel + This compound This compound Reaction_Vessel->this compound caption Figure 1: Proposed Synthesis of this compound

Figure 1: Proposed Synthesis of this compound . A hypothetical one-pot synthesis via the Biginelli reaction.

Protocol 1: Synthesis of 4-Methyl-5-phenyl-dihydropyrimidine-4,6(1H,5H)-dione (this compound)

  • Materials:

    • Urea

    • Ethyl acetoacetate

    • Acetophenone

    • Concentrated Hydrochloric Acid (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve urea (1 eq.), ethyl acetoacetate (1 eq.), and acetophenone (1 eq.) in ethanol.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Validation:

    • Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the melting point and compare it with literature values if available, or establish it as a new compound's characteristic.

Derivatization Strategies for this compound

The this compound scaffold offers several positions for chemical modification to generate a library of novel compounds.

Figure 2: Derivatization of this compound cluster_derivatives Potential Derivatives This compound This compound Scaffold N1_Alkylation N1-Alkylation/ Arylation This compound->N1_Alkylation Position 1 N3_Alkylation N3-Alkylation/ Arylation This compound->N3_Alkylation Position 3 C5_Aryl_Substitution C5-Aryl Ring Substitution This compound->C5_Aryl_Substitution Position 5 C2_Thionation C2-Thionation This compound->C2_Thionation Position 2 caption Figure 2: Key positions for derivatization of the this compound scaffold.

Figure 2: Key positions for derivatization of the this compound scaffold.

Protocol 2: N-Alkylation of this compound

  • Rationale: N-alkylation can significantly impact the lipophilicity and receptor-binding properties of the molecule.

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Strong base (e.g., Sodium Hydride)

    • Anhydrous polar aprotic solvent (e.g., DMF or THF)

  • Procedure:

    • Suspend this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the strong base portion-wise at 0°C and stir for 30 minutes.

    • Add the alkyl halide dropwise and allow the reaction to warm to room temperature.

    • Stir for 4-12 hours, monitoring by TLC.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Evaluation Protocols

Given the parent compound's known effects on the central nervous system, the initial biological screening of this compound derivatives should focus on neurological targets.

In Vitro Assays

Protocol 3: GABA-A Receptor Modulation Assay

  • Rationale: To determine if the novel compounds modulate the activity of the GABA-A receptor, a key target for many anticonvulsant and anxiolytic drugs. A fluorescent-based assay is a high-throughput method to assess this.[10][11][12]

  • Methodology: Yellow Fluorescent Protein (YFP)-based assay for halide influx.

    • Culture CHO-K1 cells stably co-expressing a GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.

    • Plate the cells in a 96- or 384-well plate.

    • Wash the cells with a low-chloride buffer.

    • Add the test compounds at various concentrations.

    • Stimulate the cells with a sub-maximal concentration of GABA in the presence of a high-chloride buffer.

    • Measure the quenching of YFP fluorescence using a plate reader.

    • Calculate the potentiation or inhibition of the GABA response by the test compounds.

  • Data Analysis: Determine EC₅₀ or IC₅₀ values for active compounds.

Protocol 4: Neuronal Voltage-Gated Sodium Channel Assay

  • Rationale: To assess the effect of the compounds on sodium channel activity, another important mechanism of action for anticonvulsants.

  • Methodology: Use of a fluorescent membrane potential-sensitive dye.

    • Culture a neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.

    • Load the cells with a membrane potential-sensitive dye.

    • Add the test compounds at various concentrations.

    • Depolarize the cells with a sodium channel opener (e.g., veratridine).

    • Measure the change in fluorescence, which corresponds to the change in membrane potential.

    • Determine the inhibitory effect of the compounds on sodium channel-mediated depolarization.

In Vivo Assays

For promising compounds identified in vitro, in vivo evaluation is crucial.

Protocol 5: Maximal Electroshock (MES) Seizure Test in Mice

  • Rationale: A standard preclinical model to identify compounds with activity against generalized tonic-clonic seizures.[13]

  • Procedure:

    • Administer the test compound or vehicle to mice via an appropriate route (e.g., intraperitoneal or oral).

    • After a predetermined pre-treatment time, deliver a brief electrical stimulus through corneal or ear-clip electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Determine the ED₅₀ (the dose that protects 50% of the animals).

Protocol 6: Pilocarpine-Induced Seizure Model in Mice

  • Rationale: A model for temporal lobe epilepsy and status epilepticus.[13]

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • After the pre-treatment time, administer a convulsive dose of pilocarpine.

    • Observe and score the seizure activity over a defined period.

    • Assess the latency to the first seizure and the severity of seizures.

  • Data Analysis: Compare the seizure scores and latency between the treated and control groups.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Biological Activity of this compound Derivatives

Compound IDStructureGABA-A Potentiation (EC₅₀, µM)Na⁺ Channel Inhibition (IC₅₀, µM)
4-MPThis compoundTBDTBD
4-MP-N1-MeN1-Methyl-4-methylprimidoneTBDTBD
4-MP-N3-BzN3-Benzyl-4-methylprimidoneTBDTBD

Table 2: Summary of In Vivo Anticonvulsant Activity

Compound IDMES (ED₅₀, mg/kg)Pilocarpine Model (Protection %)
4-MPTBDTBD
4-MP-N1-MeTBDTBD
4-MP-N3-BzTBDTBD

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel pharmaceutical agents. The protocols and strategies outlined in this document provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of new chemical entities based on this versatile precursor. Further exploration of this scaffold could lead to the discovery of compounds with improved efficacy, selectivity, and safety profiles for a range of neurological and other disorders. Future work should also include detailed pharmacokinetic and toxicology studies for the most promising lead compounds.

References

  • Brenner's Pharmacology.
  • Primidone - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]

  • Primidone. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • PRIMIDONE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, June 19). Gpatindia. Retrieved January 22, 2026, from [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022, December 2). MDPI. Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013, March 22). PLOS ONE. Retrieved January 22, 2026, from [Link]

  • Synthesis of Biginelli dihydropyrimidinone derivatives with various substituents on aluminium-planted mesoporous silica catalyst. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation studies of novel quinazolinone derivatives as anticonvulsant agents. (2013, March 16). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 11). Taylor & Francis Online. Retrieved January 22, 2026, from [Link]

  • GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2023, June 29). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2021, November 25). MDPI. Retrieved January 22, 2026, from [Link]

  • Determination of Antiepileptics in Biological Samples—A Review. (2023, May 25). MDPI. Retrieved January 22, 2026, from [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). ACS Central Science. Retrieved January 22, 2026, from [Link]

  • Neuroprotective effects of crude extracts, compounds, and isolated molecules obtained from plants in the central nervous system injuries: a systematic review. (2023, September 12). Frontiers in Pharmacology. Retrieved January 22, 2026, from [Link]

  • Primidone (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. Retrieved January 22, 2026, from [Link]

  • Synthesis of dihydropyrimidinone derivatives using... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Medicinal Functionality of Quinazolines. (2022, December 22). Journal of Pharmaceutical Negative Results. Retrieved January 22, 2026, from [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. (2019, August 16). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. (2015, December 9). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022, December 8). MDPI. Retrieved January 22, 2026, from [Link]

  • Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 22, 2026, from [Link]

  • Methodological approach to evaluating the neuroprotective effects of potential drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Primidone - LiverTox - NCBI Bookshelf. (2020, August 12). Retrieved January 22, 2026, from [Link]

  • Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. (2023, November 6). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. (n.d.). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (2015, July 15). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Novel anticonvulsant drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • GABA A receptor subtype modulators in Clinical Trials. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. (2023, October 10). MDPI. Retrieved January 22, 2026, from [Link]

Sources

development of an HPLC method for 4-methylprimidone analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-Methylprimidone

Abstract

This document provides a comprehensive guide to the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details a systematic approach, from initial method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) guidelines. The protocols herein are designed to be self-validating, ensuring scientific integrity and regulatory compliance.

Introduction and Method Development Philosophy

High-performance liquid chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, essential for the separation, identification, and quantification of drug substances, impurities, and degradation products.[1] The development of a successful HPLC method is a meticulous process that balances chromatographic theory with empirical experimentation to achieve a specific analytical goal.

This application note addresses the analysis of this compound, a structural analogue of the anticonvulsant drug primidone. As a neutral heterocyclic compound, its chromatographic behavior is predictable, making it well-suited for reversed-phase chromatography. Our core philosophy is to build a method that is not only accurate and precise but also robust and practical for routine use in a quality control (QC) environment. This involves a logical, stepwise process of selecting and optimizing parameters, grounded in an understanding of the analyte's physicochemical properties.

The entire process, from development to validation, must adhere to Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) standards, with validation protocols established according to ICH guidelines Q2(R1).[2][3]

Analyte Properties and Initial Method Strategy

A rational method development process begins with understanding the analyte. For this compound, we infer its properties from its parent compound, primidone.

  • Structure & Polarity: A neutral, heterocyclic molecule with moderate polarity. This makes it an ideal candidate for retention on a non-polar stationary phase like C18.

  • Solubility: Expected to be soluble in common organic solvents like methanol and acetonitrile, facilitating sample and standard preparation.

  • UV Absorbance: The pyrimidinedione ring system contains a chromophore that absorbs UV light. Based on primidone, a detection wavelength in the range of 210-230 nm is a logical starting point to ensure high sensitivity. A wavelength of 225 nm is a promising initial choice.[4]

Based on this profile, a reversed-phase HPLC method with UV detection is the most logical and efficient analytical approach.

Initial Chromatographic Conditions: The Rationale

The goal of the initial screening phase is to find a set of conditions that successfully elutes the analyte with a reasonable retention time and peak shape.

ParameterInitial SelectionJustification
Stationary Phase ODS C18, 4.6 x 150 mm, 5 µmThe C18 phase is a versatile, non-polar column that provides excellent retention for a wide range of moderately polar to non-polar analytes. It is the workhorse of reversed-phase chromatography.[4]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5)A mixture of an organic modifier (acetonitrile) and an aqueous buffer is standard for RP-HPLC. Acetonitrile often provides sharper peaks and lower backpressure than methanol. A low pH buffer ensures the silanol groups on the silica backbone are protonated, minimizing peak tailing.
Detection UV at 225 nmThis wavelength is selected based on the UV absorbance profile of the analogous compound, primidone, to provide a strong signal for sensitive detection.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency.[4]
Column Temperature 30°CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Method Optimization Workflow

Once the initial conditions are established, the method is optimized to meet the system suitability criteria for the intended application (e.g., assay, impurity profiling). The primary goals are to achieve a symmetric peak (tailing factor ≈ 1), adequate retention (k' > 2), and high efficiency (plate count > 2000).

G cluster_0 Method Development & Optimization A Define Analytical Goal (Assay, Purity, etc.) B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Perform Initial Injection (Assess Retention & Peak Shape) B->C D Is Retention Time (RT) Optimal? (2 < k' < 10) C->D E Adjust Mobile Phase Strength (% Organic Solvent) D->E No F Is Peak Shape Acceptable? (Tailing Factor ≈ 1) D->F Yes E->C Re-inject G Adjust Mobile Phase pH or Buffer Concentration F->G No H Finalize Method Parameters F->H Yes G->C Re-inject I Proceed to Validation H->I G cluster_0 ICH Q2(R1) Validation Workflow A Finalized Analytical Method B Specificity (Placebo, Degradants) A->B C Linearity & Range A->C D Accuracy (% Recovery) A->D E Precision (Repeatability & Intermediate) A->E F LOD & LOQ A->F G Robustness A->G H Validated Method Report B->H C->H D->H E->H F->H G->H

Sources

Application Notes and Protocols for In Vitro Characterization of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuroscience and Drug Development

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro experimental evaluation of 4-methylprimidone, a compound of interest for its potential neuromodulatory activities. As direct experimental data for this compound is not extensively available in public literature, this guide is structured based on established principles for characterizing novel positive allosteric modulators (PAMs) of the GABA-A receptor, a primary target for many anticonvulsant and anxiolytic agents.[1][2] The protocols herein are designed to be a self-validating cascade, starting from fundamental compound characterization and moving towards complex, physiologically relevant cellular assays. This guide will enable researchers to systematically investigate the mechanism of action, potency, and potential therapeutic effects of this compound.

Introduction: The Rationale for In Vitro Profiling of this compound

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[3] Its primary receptor, the GABA-A receptor, is a ligand-gated chloride ion channel that, upon activation, leads to hyperpolarization of the neuron, thus reducing its excitability.[2] The GABA-A receptor is a heteropentameric structure with multiple subunits (e.g., α, β, γ), and the specific subunit composition dictates its pharmacological properties.[4] This receptor complex possesses distinct binding sites, including the orthosteric site for GABA and several allosteric sites where modulators like benzodiazepines, barbiturates, and neurosteroids can bind.[3][4]

Positive allosteric modulators (PAMs) are of significant therapeutic interest as they enhance the effect of endogenous GABA, offering a more nuanced modulation of neuronal activity compared to direct agonists.[2] This can lead to a more favorable side-effect profile. Given the structural class of this compound, it is hypothesized to act as a PAM at the GABA-A receptor. The following in vitro protocols are designed to rigorously test this hypothesis and characterize its pharmacological profile.

Foundational Compound Characterization

Prior to cellular assays, it is critical to determine the fundamental physicochemical properties of this compound to ensure reliable and reproducible experimental results.

Solubility and Stability Assessment

Objective: To determine the solubility and stability of this compound in commonly used cell culture media and buffers.

Rationale: Poor solubility can lead to inaccurate concentration-response curves and compound precipitation, while instability can result in a loss of active compound over the course of an experiment.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Solubility Determination:

    • Serially dilute the stock solution in aqueous buffers (e.g., PBS, pH 7.4) and cell culture media (e.g., DMEM, Neurobasal).[5]

    • Incubate at 37°C for a defined period (e.g., 2, 24 hours).

    • Visually inspect for precipitation and quantify the soluble fraction using HPLC-UV or a similar analytical method.

  • Stability Assessment:

    • Incubate this compound at a known concentration in cell culture media at 37°C.

    • Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours).

    • Analyze the concentration of the parent compound by HPLC-MS/MS to determine the degradation rate.

ParameterBuffer/MediumIncubation TimeAnalysis Method
Solubility PBS (pH 7.4), DMEM2 and 24 hoursVisual, HPLC-UV
Stability Neurobasal + B270, 2, 8, 24 hoursHPLC-MS/MS

Target Engagement and Functional Modulation of GABA-A Receptors

This section focuses on confirming the interaction of this compound with the GABA-A receptor and characterizing its functional consequences in a controlled, recombinant cell system.

Cell Line Selection

HEK293T cells are a suitable host for transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, which is the most common in the adult brain).[4] This allows for the investigation of subunit-specific effects.

High-Throughput Screening for Allosteric Modulators

Objective: To rapidly screen for positive allosteric modulation of the GABA-A receptor by this compound.

Rationale: Fluorescent imaging-based assays provide a high-throughput method to detect changes in receptor activity.[3][6] These assays often utilize fluorescent probes that are sensitive to the conformational changes of the receptor upon ligand binding or use voltage-sensitive dyes to measure changes in membrane potential.[6]

Protocol: Fluorescent Imaging Plate Reader (FLIPR) Assay

  • Cell Plating: Plate HEK293T cells expressing the desired GABA-A receptor subunits in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., Fluo-4 AM for calcium indicators in specific assay configurations, or other voltage-sensitive dyes) according to the manufacturer's instructions.[7]

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • GABA Challenge: After a short pre-incubation with this compound, add a sub-maximal concentration (EC20) of GABA to stimulate the receptor.

  • Signal Detection: Measure the change in fluorescence using a FLIPR instrument. A potentiation of the GABA-induced signal in the presence of this compound indicates positive allosteric modulation.

G cluster_0 Hypothesized Signaling Pathway 4-MP This compound GABA_A GABA-A Receptor 4-MP->GABA_A Allosteric Binding Cl_Influx Increased Cl- Influx GABA_A->Cl_Influx Potentiates Channel Opening GABA GABA GABA->GABA_A Orthosteric Binding Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized mechanism of this compound as a GABA-A PAM.

Summary and Future Directions

The in vitro experimental cascade outlined in this guide provides a systematic approach to characterizing the pharmacological profile of this compound. By starting with fundamental properties and progressing through target-based functional assays to more complex neuronal network analysis, researchers can build a comprehensive understanding of this compound's mechanism of action. Positive results from these assays would strongly support the hypothesis that this compound is a positive allosteric modulator of the GABA-A receptor and would provide a solid foundation for subsequent in vivo studies to explore its therapeutic potential for conditions such as epilepsy or anxiety.

References

  • Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PubMed Central. (2021-03-08). Available from: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PubMed Central. Available from: [Link]

  • Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. (2019-08-16). Available from: [Link]

  • GABAA receptor positive allosteric modulator - Wikipedia. Available from: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available from: [Link]

  • In vitro potency of CNO, CLZ and Cmpd-21 at hM4Di on primary embryonic... - ResearchGate. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Available from: [Link]

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC - NIH. Available from: [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (2020-07-16). Available from: [Link]

  • Metabolic effects of 1-methyl-4-phenylpyridinium (MPP(+)) in primary neuron cultures. Available from: [Link]

  • Neuronal Protective Effect of Nosustrophine in Cell Culture Models. (2023-07-17). Available from: [Link]

  • What is the best model and origin to check the effect of some drugs on neuronal plasticity? (2015-03-02). Available from: [Link]

  • Chemical Control of Grafted Human PSC-Derived Neurons in a Mouse Model of Parkinson's Disease - NIH. (2016-04-28). Available from: [Link]

  • 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC - PubMed Central. Available from: [Link]

Sources

Application Notes & Protocols: 4-Methylprimidone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide to the synthesis, evaluation, and potential applications of 4-methylprimidone, a derivative of the dihydropyrimidinone (DHPM) scaffold. While "this compound" itself is not extensively documented in existing literature, its core structure is central to a class of compounds with significant therapeutic potential. This guide is structured to provide researchers with the foundational knowledge and practical protocols necessary to explore its utility in medicinal chemistry. We will delve into the rationale behind its synthesis, propose detailed protocols for evaluating its biological activity, and discuss its potential as a lead compound in various disease areas, including oncology, inflammation, and infectious diseases. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Dihydropyrimidinone Scaffold and the Significance of 4-Methyl Substitution

The dihydropyrimidinone (DHPM) core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse range of biological activities.[1][2][3][4] The seminal Biginelli reaction, a one-pot three-component synthesis, provides facile access to a vast library of DHPM derivatives.[5][6] These compounds are integral to many biologically active molecules and have been investigated for their anticancer, anti-inflammatory, antibacterial, and antiviral properties, among others.[1][2][3]

A notable example of a DHPM derivative is Monastrol, which specifically inhibits the mitotic kinesin Eg5, a key protein in cell division, making it a valuable tool in cancer research.[4] The versatility of the DHPM scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The focus of this guide, this compound, is a structural analog of the well-known antiepileptic drug primidone, featuring a methyl group at the 4-position of the dihydropyrimidine ring. The introduction of a methyl group can have profound effects on a molecule's bioactivity, a phenomenon often referred to as the "magic methyl" effect. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability. Therefore, this compound represents a logical and promising candidate for investigation in drug discovery programs.

Potential Therapeutic Applications of this compound

Based on the established biological activities of the DHPM scaffold, this compound is a prime candidate for evaluation in several therapeutic areas:

  • Anticancer Activity: Many DHPMs exhibit potent anticancer activity. The 4-aryl substituted DHPM, Monastrol, is a selective inhibitor of the mitotic kinesin Eg5, leading to mitotic arrest and apoptosis in cancer cells.[4][7] It is plausible that this compound could exhibit similar or enhanced activity against Eg5 or other oncology targets.

  • Anti-inflammatory Effects: DHPM derivatives have been shown to possess significant anti-inflammatory properties. One mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[8] Overproduction of NO is a hallmark of chronic inflammatory conditions.

  • Antibacterial Properties: The DHPM scaffold has been identified in compounds with activity against various bacterial strains.[1][2] The exploration of this compound could lead to the development of novel antibacterial agents, which are urgently needed to combat antibiotic resistance.

Synthesis of this compound via the Biginelli Reaction

The most direct and efficient method for synthesizing this compound is the Biginelli reaction. This one-pot, three-component condensation involves an aldehyde, a β-dicarbonyl compound, and urea.[5][6][9][10][11]

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions Acetaldehyde Acetaldehyde Catalyst Acid Catalyst (e.g., HCl, p-TsOH) Acetaldehyde->Catalyst EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Catalyst Urea Urea Urea->Catalyst Product This compound Derivative Catalyst->Product Biginelli Condensation Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux)

Caption: Proposed Biginelli reaction workflow for the synthesis of a this compound derivative.

Detailed Synthesis Protocol

Objective: To synthesize ethyl 4-(methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a precursor to this compound.

Materials:

  • Acetaldehyde (1.0 mmol, 44.05 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.1 mmol, 19.02 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a 50 mL round-bottom flask, add acetaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and p-TsOH (0.1 mmol) in 5 mL of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from hot ethanol to obtain the pure ethyl 4-(methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Urea in excess: A slight excess of urea is used to drive the reaction to completion.

  • Acid catalyst: p-TsOH is a mild and effective acid catalyst for the Biginelli reaction, promoting the necessary condensation steps.[9]

  • Ethanol as solvent: Ethanol is a good solvent for the reactants and facilitates the reaction at reflux temperature.

  • Recrystallization: This is a standard purification technique to obtain a highly pure solid product.

In Vitro Biological Evaluation Protocols

The following protocols are designed to assess the potential therapeutic applications of this compound.

Anticancer Activity: MTS Assay for Cell Viability

Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa or MCF-7).

Principle: The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium.[12] The amount of formazan produced is directly proportional to the number of living cells.[13]

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[12]

  • Microplate reader

Protocol:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTS reagent to each well.[14]

  • Incubate for 1-4 hours at 37°C.[12][15]

  • Measure the absorbance at 490 nm using a microplate reader.[12][14]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the blank absorbance.[16] Plot the results to determine the IC₅₀ value.

Anticancer Activity: Kinesin Eg5 ATPase Inhibition Assay

Objective: To determine if this compound inhibits the microtubule-activated ATPase activity of the human mitotic kinesin Eg5.[17]

Principle: This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules. A decrease in ATPase activity in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human Eg5 protein

  • Paclitaxel-stabilized microtubules

  • ATPase assay buffer

  • ATP

  • A phosphate detection reagent (e.g., Malachite Green)

  • This compound

  • Monastrol (positive control)

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing ATPase assay buffer, microtubules, and Eg5 protein in a 96-well plate.

  • Add varying concentrations of this compound or Monastrol to the wells. Include a no-inhibitor control.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a set period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a Malachite Green-based detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of Eg5 inhibition for each concentration and determine the IC₅₀ value.

G Eg5 Kinesin Eg5 BipolarSpindle Bipolar Spindle Formation Eg5->BipolarSpindle Drives MitoticArrest Mitotic Arrest MT Microtubule MT->BipolarSpindle Component of ATP ATP ADP_Pi ADP + Pi ATP->ADP_Pi Hydrolysis by Eg5 Mitosis Mitosis BipolarSpindle->Mitosis FourMethylPrimidone This compound FourMethylPrimidone->Eg5 Inhibits

Caption: Hypothetical mechanism of this compound as an Eg5 inhibitor leading to mitotic arrest.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Principle: RAW 264.7 macrophages produce NO upon stimulation with LPS. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[18][19][20]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[19] Include untreated and LPS-only controls.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample.[18]

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm.[19]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage of NO inhibition compared to the LPS-only control.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium (e.g., Staphylococcus aureus).[21][22]

Principle: The broth microdilution method is used to determine the MIC. The bacteria are exposed to serial dilutions of the compound in a liquid growth medium, and bacterial growth is assessed after incubation.[21]

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Protocol:

  • Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.[23]

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]

  • Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[23]

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[21]

Data Interpretation and Structure-Activity Relationship (SAR) Considerations

The results from these assays will provide valuable insights into the bioactivity of this compound.

AssayKey EndpointInterpretation
MTS Assay IC₅₀ ValueA low IC₅₀ value indicates high cytotoxicity against the tested cancer cell line.
Eg5 ATPase Assay IC₅₀ ValueA low IC₅₀ value suggests that this compound is a potent inhibitor of the Eg5 motor protein.
Nitric Oxide Assay IC₅₀ ValueA low IC₅₀ value indicates strong anti-inflammatory potential by inhibiting NO production.
MIC Assay MIC ValueA low MIC value signifies potent antibacterial activity against the tested bacterial strain.

Structure-Activity Relationship (SAR): The presence of the methyl group at the 4-position is a key structural feature. Comparing the activity of this compound to its unsubstituted analog (primidone) and other 4-substituted DHPMs will be crucial. The methyl group may enhance activity by:

  • Improving Lipophilicity: This can lead to better cell membrane permeability and increased intracellular concentrations.

  • Steric Effects: The methyl group can influence the conformation of the molecule, potentially leading to a better fit in the binding pocket of a target protein.

  • Metabolic Blocking: The methyl group might block a site of metabolism, increasing the compound's half-life.

Conclusion

While this compound is not a widely studied compound, its dihydropyrimidinone core suggests significant therapeutic potential. The protocols outlined in this guide provide a robust framework for its synthesis and biological evaluation. By systematically investigating its effects in anticancer, anti-inflammatory, and antibacterial assays, researchers can uncover its potential as a novel lead compound in medicinal chemistry. The exploration of this and other DHPM derivatives continues to be a promising avenue for the discovery of new medicines.

References

  • Shaabni, S., et al. (2010). A ground-breaking one-pot process for synthesizing a novel class of dihydropyrimidine-5-carboxamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Kaur, R., et al. (2021). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Heliyon, 7(5), e07052. Available at: [Link]

  • Bitesize Bio. (2015). Five Simple Steps For a Successful MTS Assay!. Available at: [Link]

  • Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]

  • De Luca, L., et al. (2021). Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment. International Journal of Molecular Sciences, 22(21), 11598. Available at: [Link]

  • Halade, G. V., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 183(1), 221–229. Available at: [Link]

  • García-López, I., et al. (2021). Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves. Molecules, 26(16), 4983. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • SEAFDEC/AQD Institutional Repository. (2011). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics, 3(9), 1079–1090.
  • Malik, A. A., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(18), 4064. Available at: [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2022). A Review on 3,4 Dihydropyrimidinone Derivatives. Available at: [Link]

  • ResearchGate. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Available at: [Link]

  • ResearchGate. (2016). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Available at: [Link]

  • Nature Protocols. (2022). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available at: [Link]

  • Qureshi, A., et al. (2014). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids in Health and Disease, 13, 171. Available at: [Link]

  • IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Academia.edu. (2012). Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Available at: [Link]

  • Musso, L., et al. (2022). Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study. International Journal of Molecular Sciences, 23(19), 11728. Available at: [Link]

  • SciSpace. (2012). Recent progress in the chemistry of dihydropyrimidinones. Available at: [Link]

  • ISCA. (2023). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Available at: [Link]

  • Drug Design, Development and Therapy. (2023). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and inhibiting the inflammatory response and oxidative stress. Available at: [Link]

  • ChemRxiv. (2023). De Novo Design and Bioactivity Prediction of Mitotic Kinesin Eg5 Inhibitors Using MPNN and LSTM-Based Transfer Learning. Available at: [Link]

  • Molecules. (2013). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Available at: [Link]

  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Bio-protocol. (2023). Determination of Minimum Inhibitory Concentration (MIC). Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Rationale

Primidone is a well-established antiepileptic drug, and its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents with potentially improved pharmacological profiles.[1][2] The introduction of a methyl group at the 4-position of the primidone core could influence its metabolic stability, receptor binding affinity, and overall efficacy. The large-scale laboratory synthesis of 4-methylprimidone is a critical step for enabling extensive preclinical and clinical investigations.

The synthetic approach outlined herein is based on the classical synthesis of barbiturates and related compounds, which typically involves the condensation of a malonic acid derivative with a urea or thiourea equivalent, followed by appropriate functional group transformations. This method is chosen for its reliability, use of readily available starting materials, and scalability.

Proposed Synthetic Strategy

The proposed synthesis of this compound proceeds via a two-step reaction sequence, as illustrated in the workflow diagram below. The key steps are:

  • Condensation: A Claisen condensation reaction between diethyl 2-ethyl-2-phenylmalonate and formamidine acetate to form the intermediate, 4-methyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione (4-methylphenobarbital).

  • Reduction: A subsequent reduction of the 4,6-dione to yield the final product, this compound.

This strategy is advantageous as it builds the core heterocyclic structure early in the synthesis and utilizes a robust and well-documented condensation reaction.

Experimental Workflow Diagram

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Purification & Analysis A Diethyl 2-ethyl-2-phenylmalonate E Reaction Mixture 1 A->E B Formamidine Acetate B->E C Sodium Ethoxide C->E D Ethanol (Solvent) D->E F 4-Methylphenobarbital (Intermediate) E->F Reflux G 4-Methylphenobarbital F->G J Reaction Mixture 2 G->J H Reducing Agent (e.g., NaBH4/I2) H->J I Anhydrous THF (Solvent) I->J K This compound (Crude) J->K Stir at RT L Crude this compound K->L M Recrystallization L->M N Purified this compound M->N O Characterization (NMR, MS, MP) N->O

Caption: Workflow for the proposed synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 4-Methyl-5-ethyl-5-phenyl-1,3-diazinane-4,6-dione (4-Methylphenobarbital)

This step involves the base-catalyzed condensation of diethyl 2-ethyl-2-phenylmalonate with formamidine acetate. Sodium ethoxide is used as the base to deprotonate the malonic ester, forming a nucleophilic enolate that attacks the formamidine.

Reaction Scheme:

G Diethyl 2-ethyl-2-phenylmalonate Diethyl 2-ethyl-2-phenylmalonate 4-Methylphenobarbital 4-Methylphenobarbital Diethyl 2-ethyl-2-phenylmalonate->4-Methylphenobarbital Formamidine Acetate, NaOEt, EtOH, Reflux Formamidine Acetate Formamidine Acetate Formamidine Acetate->4-Methylphenobarbital

Caption: Condensation reaction to form the intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
Diethyl 2-ethyl-2-phenylmalonate264.321.0264.32 g
Formamidine Acetate104.111.2124.93 g
Sodium Ethoxide68.052.2149.71 g
Anhydrous Ethanol46.07-2.5 L

Protocol:

  • To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (2.0 L).

  • Carefully add sodium ethoxide (149.71 g, 2.2 mol) to the ethanol with stirring under a nitrogen atmosphere. The dissolution of sodium ethoxide is exothermic.

  • Once the sodium ethoxide has dissolved, add diethyl 2-ethyl-2-phenylmalonate (264.32 g, 1.0 mol) dropwise over 30 minutes.

  • Add formamidine acetate (124.93 g, 1.2 mol) portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to pH 6-7. This will precipitate the crude product.

  • Filter the precipitate and wash with cold ethanol (2 x 200 mL) and then with deionized water (2 x 200 mL).

  • Dry the solid under vacuum at 60 °C to a constant weight to yield crude 4-methylphenobarbital.

Expected Yield: 75-85%

Step 2: Reduction of 4-Methylphenobarbital to this compound

This step involves the reduction of the dione intermediate to the corresponding dihydropyrimidine derivative. A common method for this transformation on similar substrates is the use of sodium borohydride in the presence of a Lewis acid or an activating agent.

Reaction Scheme:

G 4-Methylphenobarbital 4-Methylphenobarbital This compound This compound 4-Methylphenobarbital->this compound NaBH4, I2, Anhydrous THF, RT

Caption: Reduction of the dione intermediate to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mol)Mass/Volume
4-Methylphenobarbital246.270.5123.14 g
Sodium Borohydride37.832.075.66 g
Iodine253.811.0253.81 g
Anhydrous Tetrahydrofuran (THF)72.11-2.0 L

Protocol:

  • To a 5 L three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-methylphenobarbital (123.14 g, 0.5 mol) and anhydrous THF (1.0 L).

  • In a separate flask, dissolve sodium borohydride (75.66 g, 2.0 mol) in anhydrous THF (500 mL).

  • Cool the 4-methylphenobarbital solution to 0-5 °C in an ice bath.

  • Slowly add the sodium borohydride solution to the 4-methylphenobarbital solution over 1 hour.

  • Prepare a solution of iodine (253.81 g, 1.0 mol) in anhydrous THF (500 mL).

  • Add the iodine solution dropwise to the reaction mixture over 2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M HCl (500 mL) until the evolution of gas ceases.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (2 x 200 mL) to remove any remaining iodine, then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Expected Yield: 60-70%

Purification and Characterization

Purification

The crude this compound can be purified by recrystallization.

Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If necessary, treat with activated charcoal to remove colored impurities.

  • Filter the hot solution to remove any insoluble material.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the ethyl group protons, the methyl group protons, and the N-H protons of the pyrimidine ring.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure of this compound.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₆N₂O₂), which is 232.28 g/mol .
Melting Point A sharp melting point range should be observed, indicating a high degree of purity.
Purity by HPLC High-performance liquid chromatography analysis should show a single major peak, with purity typically >98%.

Process Optimization and Troubleshooting

  • Condensation Step: The yield of the condensation reaction is highly dependent on the exclusion of moisture. Ensure all glassware is oven-dried and anhydrous solvents are used. The choice of base can also be explored; for example, using sodium metal in ethanol in situ to generate sodium ethoxide.

  • Reduction Step: The stoichiometry of the reducing agent is critical. An excess may lead to over-reduction, while an insufficient amount will result in incomplete conversion. The reaction temperature should be carefully controlled to avoid side reactions.

  • Purification: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be employed. A suitable eluent system would need to be determined empirically, likely a mixture of ethyl acetate and hexane.

Safety and Hazard Analysis

  • Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Formamidine Acetate: Harmful if swallowed or inhaled. Avoid creating dust.

  • Iodine: Toxic and corrosive. Handle with care and avoid inhalation of vapors.

  • Sodium Borohydride: Flammable solid and reacts with water to produce flammable hydrogen gas.

  • Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate protective gear.

Always consult the Safety Data Sheets (SDS) for all reagents before use and perform a thorough risk assessment.

References

  • Primidone process and compositions. (n.d.). Google Patents.
  • Primidone EP Impurities & USP Related Compounds. (n.d.). SynThink.
  • Phenobarbital/Primidone (antiepileptics) synthesis. (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Biological Characterization of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Comprehensive Preclinical Evaluation

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Biological Profile of 4-Methylprimidone

This compound is a small molecule with a chemical structure suggesting potential biological activity. As with any novel chemical entity, a systematic and rigorous experimental approach is paramount to elucidating its pharmacological and toxicological profile. This guide provides a comprehensive framework for the preclinical evaluation of this compound, designed to build a robust data package for informed decision-making in drug discovery and development. Our approach emphasizes a tiered, logic-driven progression from broad, high-throughput in vitro screening to more complex and targeted in vivo studies. Each protocol is designed to be self-validating, incorporating appropriate controls and quality checks to ensure data integrity. The causality behind each experimental choice is explained, providing the user with not just the "how" but the "why."

Part 1: Foundational In Vitro Profiling

The initial phase of characterization focuses on establishing a baseline understanding of this compound's interaction with biological systems at the cellular and subcellular levels. These rapid, cost-effective assays are designed to identify potential areas of biological activity and flag any immediate cytotoxic effects.

Initial Cytotoxicity Assessment

The first critical step is to determine the concentration range at which this compound exhibits cytotoxic effects. This information is essential for designing all subsequent in vitro experiments, ensuring that observed effects are due to specific biological interactions rather than general toxicity. Cell-based assays are widely used to analyze the effects of compounds on cellular activities.[1]

Protocol: Cell Viability Assay (MTT or CCK-8)

  • Cell Line Selection: Choose a panel of cell lines representing different tissues of potential interest (e.g., HepG2 for liver, HEK293 for kidney, a cancer cell line relevant to a potential therapeutic area).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series ranging from high micromolar to nanomolar concentrations.

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • Viability Assessment:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The amount of orange formazan produced is directly proportional to the number of living cells.[2]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Parameter Description Example Value
Cell Lines Human liver carcinoma (HepG2), Human embryonic kidney (HEK293)-
Seeding Density 5,000 - 10,000 cells/well8,000 cells/well
Compound Concentrations 0.1 nM to 100 µM10-point serial dilution
Incubation Times 24, 48, 72 hours-
Endpoint Absorbance at 570 nm (MTT) or 450 nm (CCK-8)-
IC50 Value Concentration at which 50% of cell growth is inhibitedTo be determined
High-Throughput Screening for Target Identification

To gain initial insights into the potential molecular targets of this compound, a broad-based screening approach is recommended. Cell-based high-throughput screening (HTS) platforms can provide more relevant in vivo biological information than biochemical assays.[1] The choice of screening panel will depend on the structural similarity of this compound to known pharmacophores.

Workflow: In Vitro Target Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Profiling Compound_Prep This compound Stock Preparation Target_Panels Selection of Target Panels (e.g., Kinases, GPCRs, Ion Channels) Compound_Prep->Target_Panels Informs panel selection HTS High-Throughput Screening (Biochemical or Cell-Based Assays) Target_Panels->HTS Hit_Identification Identification of Primary 'Hits' (Activity above a defined threshold) HTS->Hit_Identification Dose_Response Dose-Response Assays (Determine IC50/EC50) Hit_Identification->Dose_Response Confirmed Hits Selectivity_Panel Selectivity Profiling (Screen against related targets) Dose_Response->Selectivity_Panel Mechanism_of_Action Initial Mechanistic Studies (e.g., Enzyme kinetics, binding assays) Selectivity_Panel->Mechanism_of_Action

Caption: High-throughput screening workflow for target identification.

Protocol: Broad-Panel Kinase Screening (Example)

  • Assay Principle: Utilize a radiometric or fluorescence-based assay to measure the ability of this compound to inhibit the activity of a large panel of kinases.

  • Compound Submission: Provide a high-concentration stock of this compound to a specialized screening service.

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) against the kinase panel.

  • Hit Confirmation: For any kinases showing significant inhibition (e.g., >50%), a secondary screen is performed with a dose-response curve to determine the IC50 value.

  • Data Analysis: The results will provide a list of kinases inhibited by this compound and their corresponding potencies. This information will guide further mechanistic studies.

Part 2: In-Depth Toxicological Evaluation

A critical aspect of preclinical development is the early identification of potential toxicities.[1] A battery of in vitro and in vivo tests is necessary to build a comprehensive safety profile.

Genotoxicity Assessment

Genotoxicity testing is required by regulatory authorities to evaluate the potential of a compound to cause genetic damage.[3] A standard battery of tests is recommended to assess different aspects of genotoxicity.[4]

Workflow: Standard Genotoxicity Testing Battery

G Start This compound Ames_Test Bacterial Reverse Mutation Assay (Ames Test) - Detects gene mutations Start->Ames_Test MLA In Vitro Mouse Lymphoma Assay (MLA) - Detects gene mutations and clastogenicity Start->MLA Micronucleus_Test In Vivo Micronucleus Test - Detects chromosomal damage in rodents Start->Micronucleus_Test Final_Assessment Comprehensive Genotoxicity Profile Ames_Test->Final_Assessment MLA->Final_Assessment Comet_Assay In Vivo Comet Assay - Detects DNA strand breaks Micronucleus_Test->Comet_Assay If positive or equivocal Comet_Assay->Final_Assessment

Sources

Application Note: Quantitative Analysis of Primidone and its Active Metabolite Phenobarbital in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Clinical Imperative for Primidone Monitoring

Primidone is a first-line anticonvulsant drug used in the management of epilepsy and essential tremor.[1] Upon administration, it is metabolized in the liver into two primary active metabolites: phenobarbital and phenylethylmalonamide (PEMA). Both primidone and phenobarbital contribute to the overall therapeutic and potential toxic effects. Due to significant inter-individual pharmacokinetic variability, a narrow therapeutic index, and potential for drug-drug interactions, Therapeutic Drug Monitoring (TDM) is a critical practice for optimizing primidone therapy.[2][3] TDM allows clinicians to individualize dosage regimens, ensuring that drug concentrations are maintained within the therapeutic window to maximize efficacy while minimizing the risk of adverse effects.[4]

Accurate and reliable quantification of both the parent drug and its primary active metabolite is therefore essential. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high selectivity, sensitivity, and ability to multiplex analysis.[5][6] This application note details a validated LC-MS/MS method for the simultaneous determination of primidone and phenobarbital in plasma, employing 4-methylprimidone as an internal standard to correct for variability during sample processing and analysis.

Principle of Analysis: Chromatographic Separation and Detection

The core of this application relies on the separation of analytes using reverse-phase liquid chromatography followed by detection with tandem mass spectrometry.

  • Liquid Chromatography (LC): The plasma sample, after a simple protein precipitation step, is injected into the LC system. The analytes (primidone, phenobarbital) and the internal standard (this compound) are separated on a C18 analytical column based on their differential partitioning between the stationary phase and the mobile phase. A gradient elution ensures efficient separation and sharp peak shapes.

  • Tandem Mass Spectrometry (MS/MS): Following chromatographic separation, the column effluent is introduced into the mass spectrometer. The compounds are ionized, typically using electrospray ionization (ESI). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[7] For each analyte, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This specific precursor-to-product ion transition is monitored, ensuring that only the compound of interest is quantified, even in a complex biological matrix like plasma.[8][9]

The use of a stable isotope-labeled or a structurally similar internal standard, such as this compound, is crucial.[10] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. By calculating the peak area ratio of the analyte to the internal standard, any loss or variation during extraction or injection can be effectively normalized, leading to highly precise and accurate results.[6]

Pre-Analytical Considerations: Sample Handling and Stability

The integrity of the analytical results begins with proper sample handling.

  • Sample Collection: Blood should be collected in tubes containing EDTA or heparin as an anticoagulant. Serum is also an acceptable matrix. Trough concentrations, drawn just before the next dose, are generally recommended for TDM.[2]

  • Sample Processing: Plasma should be separated from whole blood by centrifugation as soon as possible after collection.

  • Storage and Stability: Plasma samples should be stored frozen at -20°C or, for long-term storage, at -80°C to prevent degradation.[11] Repeated freeze-thaw cycles should be avoided. Studies have shown that many antiepileptic drugs are stable under these conditions, but stability should be formally assessed during method validation.[12]

Detailed Protocol: LC-MS/MS Quantification

This protocol provides a robust method for the simultaneous quantification of primidone and phenobarbital.

Materials and Reagents
  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate.

  • Reference Standards: Primidone, Phenobarbital, this compound (Internal Standard).

  • Biological Matrix: Drug-free human plasma.

  • Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, centrifuge, LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of primidone, phenobarbital, and this compound (IS) in methanol.

  • Working Standard Mixture: Prepare a series of combined working standard solutions of primidone and phenobarbital by serial dilution of the stock solutions with 50:50 methanol:water. These will be used to spike the plasma calibrators.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from the plasma sample, which can interfere with the analysis.[8]

  • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown samples.

  • Pipette 100 µL of plasma (spiked for calibrators/QCs, or patient sample) into the appropriately labeled tube.

  • Add 300 µL of the Internal Standard Working Solution (in acetonitrile). The acetonitrile serves to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5-10 µL into the LC-MS/MS system.

Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid and 10 mM Ammonium Acetate in Water[6]
Mobile Phase B 0.1% Formic Acid in Methanol[6]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0.0 min: 10% B
0.5 min: 10% B
3.0 min: 95% B
3.5 min: 95% B
3.6 min: 10% B
5.0 min: 10% B

Table 2: Mass Spectrometry Parameters (Example Transitions)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Primidone 219.1162.1Positive ESI
Phenobarbital 233.1146.1Positive ESI
This compound (IS) 233.1176.1Positive ESI

Note: These m/z values are illustrative. Exact values must be determined by infusing pure standards into the mass spectrometer.

Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 300 µL Acetonitrile with this compound (IS) Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Supernatant Transfer Supernatant to Autosampler Vial Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Caption: LC-MS/MS workflow from sample preparation to final quantification.

Alternative Protocol: HPLC-UV Quantification

For laboratories without access to LC-MS/MS, HPLC with UV detection offers a reliable alternative, though with potentially higher limits of quantification.[13][14]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is often preferred for HPLC-UV to achieve a cleaner extract and reduce potential interferences.

  • To 200 µL of plasma (calibrator, QC, or unknown) in a glass tube, add 50 µL of the this compound IS working solution.

  • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL.

Instrumental Conditions

Table 3: HPLC-UV Parameters

ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[15]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (35:65 v/v)
Flow Rate 1.0 mL/min[13]
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 200 µL Plasma Sample + IS Add_Solvent Add 1 mL Ethyl Acetate Sample->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Evaporate Evaporate Organic Layer Vortex->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC UV UV Detection (210 nm) HPLC->UV Integration Peak Area Integration UV->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Caption: HPLC-UV workflow from sample extraction to final quantification.

Method Validation: Ensuring a Self-Validating System

Any quantitative bioanalytical method must be rigorously validated to ensure its reliability. Validation should be performed according to established guidelines, such as those from the FDA or ICH.[6]

Table 4: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Linearity Demonstrate a proportional relationship between concentration and instrument response.Calibration curve with a correlation coefficient (r²) ≥ 0.99.[13]
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤20% CV.[15]
Accuracy Closeness of the measured concentration to the true value.Mean concentration within ±15% of the nominal value (±20% at LLOQ).[6]
Precision (Intra- & Inter-day) Closeness of repeated measurements under the same and different conditions.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[6]
Recovery Efficiency of the extraction process.Consistent, precise, and reproducible at different concentrations.
Matrix Effect Assess the influence of plasma components on the ionization of the analyte.IS-normalized matrix factor CV should be ≤15%.
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term).Mean concentration within ±15% of the initial concentration.[12]

Conclusion

The LC-MS/MS method detailed herein provides a highly sensitive, specific, and robust tool for the simultaneous quantification of primidone and its active metabolite phenobarbital in human plasma. The use of this compound as an internal standard ensures the accuracy and precision required for clinical research and therapeutic drug monitoring. For laboratories where this technology is unavailable, the provided HPLC-UV method serves as a validated and reliable alternative. Proper implementation of these protocols, coupled with rigorous method validation, will empower researchers and clinicians to optimize antiepileptic therapy and advance patient care.

References

  • Pippenger, C. E., & Kutt, H. (1978). Microassay for primidone and its metabolites phenylethylmalondiamide, phenobarbital and p-hydroxyphenobarbital in human serum, saliva, breast milk and tissues by gas chromatography--mass spectrometry using selected ion monitoring. Journal of Chromatography, 151(2), 147-156. Available from: [Link]

  • Reddy, B. M., & Reddy, Y. R. (2012). DEVELOPMENT AND VALIDATION FOR ESTIMATION OF PRIMIDONE IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC METHOD. International Journal of Pharmacy and Biological Sciences, 2(4), 480-486. Available from: [Link]

  • Armbruster, D. A., & Hubbs, D. R. (2020). Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS. Journal of the American Society for Mass Spectrometry, 31(11), 2272-2281. Available from: [Link]

  • Kuhn, F., et al. (2024). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of primidone in human serum and plasma. Clinical Chemistry and Laboratory Medicine (CCLM). Available from: [Link]

  • Patel, S. K., & Patel, N. J. (2011). Estimation of Primidone in commercial dosage forms using a simple and convenient HPLC method. ResearchGate. Available from: [Link]

  • Kuhn, F., et al. (2023). Phenobarbital LC-MS/MS derived analytical readouts. ResearchGate. Available from: [Link]

  • Kuhn, F., et al. (2023). Primidone LC-MS/MS derived analytical readouts. ResearchGate. Available from: [Link]

  • Emami, J., Ghassami, N., & Ahmadi, F. (2006). Development and Validation of a New HPLC Method for Determination of Lamotrigine and Related Compounds in Tablet Formulations. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 999-1005. Available from: [Link]

  • Eadie, M. J. (2001). Therapeutic drug monitoring – antiepileptic drugs. British Journal of Clinical Pharmacology, 52(Suppl 1), 1s-10s. Available from: [Link]

  • Grobler, A., et al. (2021). A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Molecules, 26(24), 7701. Available from: [Link]

  • Papagiannopoulos, C., et al. (2023). Therapeutic Drug Monitoring in Psychiatry: Enhancing Treatment Precision and Patient Outcomes. Medicina, 59(9), 1599. Available from: [Link]

  • Kang, J. S., & Lee, M. H. (2009). Overview of Therapeutic Drug Monitoring. The Korean Journal of Internal Medicine, 24(1), 1-10. Available from: [Link]

  • Singh, G., & Sidhu, G. (2023). Primidone. StatPearls. Available from: [Link]

  • Kumar, D., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 67(2), 136-143. Available from: [Link]

  • Bui, S. N., & Le, T. L. (2022). A Review of Therapeutic Drug Monitoring and Model-Informed Precision Dosing in Personalized Medicine. VNU Journal of Science: Medical and Pharmaceutical Sciences, 38(4). Available from: [Link]

  • Preskorn, S. H. (1993). Therapeutic drug monitoring. Principles and practice. Psychiatric Clinics of North America, 16(3), 611-645. Available from: [Link]

  • Kim, J. H., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine, 38(3), 255-260. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methylprimidone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-methylprimidone and related dihydropyrimidinones (DHPMs). This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of heterocyclic compounds. Here, we move beyond simple protocols to address the mechanistic nuances and practical challenges encountered in the lab, helping you troubleshoot common issues and systematically improve your reaction yields.

The primary synthetic route to the this compound core is the Biginelli reaction , a powerful one-pot, three-component condensation.[1][2][3] This reaction combines an aldehyde (acetaldehyde for the 4-methyl group), a β-ketoester (e.g., ethyl acetoacetate or a related derivative), and urea. While elegant in its simplicity, the Biginelli reaction can be sensitive to various parameters, often leading to challenges in yield and purity. This guide provides expert-driven solutions to these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both corrective actions and the scientific rationale behind them.

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several suboptimal parameters. A systematic approach to optimization is crucial.

A1: Your investigation should focus on four key areas: Catalyst Efficiency, Reaction Conditions, Solvent Effects, and Reagent Quality.

  • Catalyst Selection and Activity: The Biginelli reaction is acid-catalyzed.[2][4] The choice and condition of your catalyst are paramount.

    • Causality: The catalyst's role is to activate the aldehyde for nucleophilic attack and facilitate the key cyclization and dehydration steps.[1] Without an effective catalyst, product formation is often slow and inefficient, resulting in poor yields.[5]

    • Troubleshooting Steps:

      • Screen Catalysts: If a standard Brønsted acid (like HCl) is giving poor results, consider screening various Lewis acids, which are often more effective under milder conditions.[5][6]

      • Verify Catalyst Activity: Ensure your catalyst is not deactivated. Reusable catalysts, in particular, may require regeneration before use.[5]

      • Optimize Catalyst Loading: Catalyst loading is critical. Too little may result in an incomplete reaction, while too much can sometimes promote side reactions. A typical starting point is 1-20 mol%.[5]

  • Suboptimal Reaction Conditions (Time & Temperature):

    • Causality: Every reaction has an optimal temperature and time profile. Insufficient heating may lead to an incomplete reaction. Conversely, excessively high temperatures can cause reagent decomposition (especially urea) or promote the formation of unwanted byproducts.[5]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of your limiting reagent and the formation of the product. This provides a real-time picture of the reaction's progress and helps determine the optimal endpoint.[5][7]

      • Systematic Temperature Screening: If the yield is low at reflux in a given solvent, try systematically lowering the temperature. Sometimes, a longer reaction time at a slightly lower temperature can minimize byproduct formation and improve the isolated yield of the desired product.

  • Solvent Effects:

    • Causality: The solvent influences reactant solubility and can impact the reaction rate and equilibrium.[5] The polarity of the solvent is a key factor.[1]

    • Troubleshooting Steps:

      • Experiment with Polarity: While ethanol is a common choice, consider alternatives. Polar aprotic solvents like acetonitrile have shown success.[5]

      • Consider Solvent-Free Conditions: Solventless ("neat") reactions, often assisted by microwave irradiation or ball milling, can dramatically increase reaction rates and improve yields by maximizing reactant concentration.[5] This approach also aligns with green chemistry principles by reducing solvent waste.

  • Purity of Reagents:

    • Causality: Impurities in your starting materials (acetaldehyde, β-ketoester, or urea) can act as inhibitors or participate in side reactions, consuming reagents and complicating purification.[5] For instance, acetaldehyde is volatile and can easily oxidize or polymerize.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure all starting materials are of high purity. It is advisable to use freshly opened or distilled aldehydes.

      • Check for Degradation: If using older reagents, verify their integrity before starting the reaction.

Q2: My reaction mixture shows significant byproduct formation, complicating purification. What are these byproducts and how can I minimize them?

Byproduct formation directly competes with your desired reaction pathway, consuming starting materials and reducing the final yield.

A2: The most common byproducts in the Biginelli reaction are Hantzsch-type dihydropyridines and self-condensation products. Their formation can be minimized by controlling stoichiometry and reaction conditions.

  • Primary Byproduct: Hantzsch 1,4-Dihydropyridine (DHP):

    • Mitigation Strategy:

      • Adjust Stoichiometry: Use a slight excess of urea (e.g., 1.2 to 1.5 equivalents). This ensures that the intermediate formed after the initial aldehyde-ketoester condensation is more likely to react with urea rather than a second molecule of the ketoester.[5]

  • Secondary Byproducts: Aldehyde Self-Condensation/Polymerization:

    • Mechanism of Formation: Aldehydes, especially reactive ones like acetaldehyde, can self-condense or polymerize under acidic conditions.[5] This leads to the formation of insoluble polymeric materials.

    • Mitigation Strategy:

      • Slow Addition: Add the aldehyde slowly to the reaction mixture containing the other components and the catalyst. This keeps the instantaneous concentration of the aldehyde low, favoring the desired three-component reaction over self-condensation.[5]

      • Use a Milder Catalyst: Highly acidic conditions can aggressively promote polymerization. Switching to a milder Lewis acid may reduce this side reaction.[5]

Q3: Can I improve reaction efficiency and yield by changing the catalyst?

A3: Absolutely. Catalyst selection is one of the most powerful levers for optimizing the Biginelli reaction. Modern catalysts offer significant advantages over classical Brønsted acids.

Many recent protocols have focused on developing more efficient, milder, and reusable catalysts. Below is a comparison of common catalytic systems.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids HCl, H₂SO₄Reflux in EthanolInexpensive, readily available.Often require harsh conditions, long reaction times, and can lead to byproducts.[4][6]
Lewis Acids FeCl₃, InCl₃, ZnCl₂Milder conditions (e.g., room temp to moderate heat)Higher yields, shorter reaction times, milder conditions.[5][6]Can be moisture-sensitive, may require anhydrous conditions.
Lanthanide Catalysts Yb(OTf)₃Solvent-free, mild heatExcellent yields, short reaction times, catalyst can be recovered and reused.[1]Higher cost compared to simple acids.
"Green" Catalysts NaCl, Orange JuiceSolvent-free, grindingEnvironmentally friendly, low cost, simple procedure.[8]May not be universally effective for all substrates.

Recommendation: For a significant improvement in yield and a reduction in reaction time, consider exploring Lewis acids like InCl₃ or lanthanide triflates such as Yb(OTf)₃ .[1][6] For a more environmentally friendly and cost-effective approach, solvent-free methods with catalysts like NaCl are worth investigating.[8]

Visualization of the Reaction Mechanism

To effectively troubleshoot, it is essential to understand the reaction pathway. The diagram below illustrates the widely accepted mechanism for the acid-catalyzed Biginelli reaction.

Biginelli_Mechanism cluster_reactants Starting Materials Aldehyde Acetaldehyde Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Enol Ketoester Enol Ketoester->Enol Tautomerization Adduct Open-Chain Adduct Iminium->Adduct Enol->Adduct Nucleophilic Attack Product This compound (DHPM Product) Adduct->Product Cyclization & Dehydration

Caption: Acid-catalyzed mechanism of the Biginelli reaction.

General Optimized Protocol for DHPM Synthesis

This protocol provides a robust starting point for the synthesis of this compound and its analogs, incorporating best practices discussed in the troubleshooting guide.

Materials:

  • Aldehyde (e.g., Acetaldehyde, 10 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 10 mmol)

  • Urea (15 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

  • Solvent (e.g., Acetonitrile, 20 mL) or solvent-free

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the β-ketoester (10 mmol), urea (15 mmol), and the chosen catalyst.[5]

  • Add the solvent (if not a solvent-free reaction).

  • Begin stirring and gently heat the mixture to the desired temperature (e.g., 50-80 °C).

  • Slowly add the aldehyde (10 mmol) to the reaction mixture over 10-15 minutes.

  • Heat the reaction mixture and monitor its progress by TLC until the starting materials are consumed.[5]

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.[9]

  • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or column chromatography.[5]

  • Dry the purified product under vacuum to obtain the final dihydropyrimidinone.

Frequently Asked Questions (FAQs)

  • Q: What is the key reactive intermediate in the Biginelli reaction?

    • A: The key electrophilic intermediate is believed to be an N-acyliminium ion, formed from the initial condensation of the aldehyde and urea.[1] This intermediate is then attacked by the enol form of the β-ketoester.

  • Q: Can this reaction be performed under microwave irradiation?

    • A: Yes, microwave-assisted synthesis is highly effective for the Biginelli reaction, often leading to dramatically reduced reaction times and improved yields, especially under solvent-free conditions.[1]

  • Q: Is it possible to synthesize chiral this compound derivatives?

    • A: Yes, enantioselective Biginelli reactions have been developed using chiral catalysts, such as those employing asymmetric counteranion-directed catalysis (ACDC), to produce chiral dihydropyrimidinones.[1]

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]

  • Slideshare. (n.d.). BIGINELLI REACTION. Retrieved from [Link]

  • Wisdom Library. (2024). Biginelli reaction: Significance and symbolism. Retrieved from [Link]

  • Molelekoa, T. A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health (NIH). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]

  • Held, C., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved from [Link]

  • Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]

  • ACS Publications. (n.d.). The Biginelli Reaction. Journal of Chemical Education. Retrieved from [Link]

Sources

troubleshooting guide for 4-methylprimidone purification by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylprimidone Purification

This guide provides a comprehensive, experience-driven approach to troubleshooting the purification of this compound via recrystallization. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying principles, enabling you to diagnose and resolve common experimental challenges effectively.

Frequently Asked Questions (FAQs) & Foundational Principles

Q1: What are the ideal properties of a recrystallization solvent for this compound?

The selection of an appropriate solvent is the most critical factor for a successful recrystallization.[1] The ideal solvent for this compound should exhibit the following characteristics:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of your crude material.[2]

  • Low-Temperature Insolubility: this compound should be sparingly soluble or insoluble in the same solvent at room temperature or below. This differential solubility is the driving force for crystallization and maximizing yield upon cooling.[3]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot gravity filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4]

  • Chemical Inertness: The solvent must not react with this compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase.[5]

Based on the properties of the parent compound, primidone, which is slightly soluble in ethanol, good starting points for solvent screening would include alcohols (e.g., ethanol, methanol, isopropanol) and potentially solvent/anti-solvent systems like ethanol/water or acetone/water.[7][8]

Q2: How do I perform an effective solvent screening for this compound?

A systematic solvent screening is a small investment of time that prevents large-scale failures.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the hot solvent dropwise until the solid just dissolves.[9]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.

Data Summary Table for Solvent Screening:

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingObservations
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Water
Ethanol/Water (9:1)
Acetone/Hexane (1:1)
Q3: What are the most common impurities in this compound synthesis and how do they impact recrystallization?

Impurities in Active Pharmaceutical Ingredients (APIs) can originate from starting materials, by-products of side reactions, or subsequent degradation.[10] While the exact impurities depend on the synthetic route, they can include unreacted starting materials, isomers, or related substances from over-reaction.

Impact on Recrystallization:

  • Depressed Melting Point: High levels of impurities can significantly lower the melting point of the mixture, increasing the risk of oiling out.[11]

  • Inhibition of Crystal Growth: Some impurities can interfere with the crystal lattice formation, preventing crystallization altogether or leading to the formation of small, poorly defined crystals.[12]

  • Incorporation into Crystal Lattice: If an impurity has a structure very similar to this compound, it may be incorporated into the crystal lattice, making it very difficult to remove by a single recrystallization.[13]

Standard Operating Protocol: Recrystallization of this compound

This protocol is a self-validating workflow. Adherence to each step's rationale is key to achieving high purity and yield.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation). Add a magnetic stir bar. In a separate flask, heat your chosen solvent to its boiling point. Add the minimum amount of hot solvent to the crude material while stirring until the solid is completely dissolved.[9] Adding excess solvent is the most common cause of low yield.[14]

  • Decolorization (If Necessary): If the solution is colored and the pure compound is known to be white, remove it from the heat and add a very small amount (1-2% of the solute's weight) of activated charcoal. Swirl and reheat the mixture for a few minutes.[4]

  • Hot Gravity Filtration (If Necessary): This step removes insoluble impurities and activated charcoal. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Add a small excess of hot solvent to the solution just before filtering to account for evaporation.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[15][16] Rapid cooling traps impurities.[16]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to wash away any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Reapply the vacuum to pull the wash solvent through.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on for a period to air-dry them. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

Visual Guide: The Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Decolorize with Charcoal (If Solution is Colored) A->B Optional C 3. Hot Gravity Filtration (If Insoluble Impurities or Charcoal Present) A->C Skip B if not needed B->C D 4. Slow Cooling to Room Temperature C->D E 5. Further Cooling in Ice Bath D->E F 6. Isolate Crystals via Vacuum Filtration E->F G 7. Wash Crystals with Ice-Cold Solvent F->G H 8. Dry Purified Crystals G->H

A step-by-step overview of the purification process.

Troubleshooting Guide

Q4: My this compound is not crystallizing upon cooling. What should I do?

This is a common issue, typically arising from two main causes: the solution is not sufficiently supersaturated, or it is supersaturated but requires an initiation event (nucleation).

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.[16]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystal growth.[11]

  • Reduce Solvent Volume: If the above steps fail, you have likely used too much solvent.[14] Gently heat the solution to boil off a portion of the solvent, then allow it to cool slowly again.

  • Cool to a Lower Temperature: If crystals still do not form, try cooling the solution in a salt-ice bath or a dry ice/acetone bath, but be aware that very rapid cooling at this stage can lead to the precipitation of impurities.[17]

Visual Guide: Troubleshooting Crystal Formation

Troubleshooting_No_Crystals Start Solution Cooled, No Crystals Form Scratch 1. Scratch inner flask surface with a glass rod Start->Scratch Seed 2. Add a seed crystal of pure product Scratch->Seed If no success Evaporate 3. Solution is likely not saturated. Gently boil off some solvent. Seed->Evaporate If no success Recool 4. Allow to cool slowly again Evaporate->Recool Success Crystals Formed Recool->Success

A logical workflow for inducing crystallization.
Q5: My product has "oiled out" into a liquid instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[11][17] This is problematic because the oil is often a better solvent for impurities than the crystallization solvent, leading to a poorly purified, often glassy or waxy solid upon further cooling.[18]

Primary Causes & Solutions:

  • Cause 1: High Impurity Load. A large amount of impurity can depress the melting point of your compound below the temperature at which the solution becomes saturated.[11]

    • Solution: Re-heat the solution to redissolve the oil. Add a bit more of the good solvent to decrease the saturation concentration, effectively lowering the temperature at which separation will occur. Allow the solution to cool much more slowly (e.g., by placing the flask in a large beaker of hot water and letting both cool together). This gives the molecules a better chance to form an ordered crystal lattice instead of a liquid phase.[14]

  • Cause 2: Solvent Boiling Point is Too High. The solution becomes saturated at a temperature that is above the melting point of your compound.

    • Solution: Re-attempt the recrystallization with a different solvent that has a lower boiling point.

  • Cause 3: Rate of Cooling is Too Fast. Crashing the temperature can cause the compound to come out of solution so quickly that it doesn't have time to organize into crystals.

    • Solution: As with Cause 1, redissolve the oil and cool the solution as slowly as possible. Insulating the flask can help.[15]

Q6: The final yield of my purified this compound is very low. What went wrong?

A low yield (e.g., <70%) suggests a significant loss of product during the procedure.

Common Reasons for Low Yield:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep a larger portion of your product dissolved in the mother liquor even after cooling.[11]

  • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will result in product loss.

  • Inappropriate Solvent Choice: If the compound has significant solubility in the cold solvent, losses will be high. A better solvent is needed.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can dissolve a portion of the product.

Q7: My crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Colored impurities are typically large, conjugated organic molecules that can be effectively removed with activated charcoal.[4][5]

Procedure:

  • Dissolve the impure, colored crystals in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (e.g., the tip of a spatula). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Swirl the flask and gently heat it for a few minutes. The charcoal adsorbs the colored impurities onto its high-surface-area particles.

  • Remove the charcoal via hot gravity filtration, as described in the main protocol.

  • Allow the now-colorless filtrate to cool and crystallize as usual.

Q8: How can I improve the purity and size of my crystals?

Crystal purity and size are directly related to the rate of their formation.

  • Slow Down Cooling: This is the most effective method.[15][16] A slow decrease in temperature ensures that the growth of the crystal lattice is an ordered process, selectively incorporating molecules of this compound while rejecting dissimilar impurity molecules.

  • Maintain Low Supersaturation: Supersaturation is the driving force of crystallization.[19] If it is too high (e.g., from flash-cooling or rapidly evaporating solvent), spontaneous nucleation can occur, leading to many small, often impure crystals. A slow cooling rate helps maintain a state of low, controlled supersaturation that favors the growth of existing crystals over the formation of new ones.[19]

  • Minimize Agitation: Do not disturb the solution while it is cooling. Agitation can induce rapid, widespread nucleation, resulting in a fine powder instead of large, well-defined crystals.

References

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. (n.d.). CK-12 Foundation. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Available at: [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Available at: [Link]

  • Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. Available at: [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Available at: [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. Available at: [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Stack Exchange. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Available at: [Link]

  • 4 Recrystallization Methods for Increased Yield. (2018). YouTube. Available at: [Link]

  • Lab Procedure: Recrystallization. (n.d.). LabXchange. Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Available at: [Link]

  • How to make sure that you form large, pure crystals in the recrystallization of a crude sample. (2022). Quora. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Chen, H. H., & Su, C. S. (2010). Recrystallizing Primidone through Supercritical Antisolvent Precipitation. Organic Process Research & Development, 14(4), 933–939. Available at: [Link]

  • Recrystallizing Primidone through the Supercritical Antisolvent Precipitation | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. Available at: [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • Primidone (CAS 125-33-7) - Chemical & Physical Properties. (n.d.). Cheméo. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Available at: [Link]

  • Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. (2023). National Institutes of Health. Available at: [Link]

Sources

identifying common side products in 4-methylprimidone reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the identification and management of common side products in reactions involving 4-methylprimidone. Leveraging established principles of organic chemistry and pharmaceutical impurity profiling, this guide offers practical solutions to challenges encountered during synthesis, purification, and stability testing.

Section 1: Understanding the Landscape of this compound Impurities

Q1: What are the primary sources of impurities in this compound reactions?

Impurities in this compound, an analog of the anticonvulsant drug primidone, can originate from several stages of the manufacturing process and subsequent storage.[1][2] A thorough understanding of these sources is critical for developing robust control strategies.

  • Starting Materials and Intermediates: The purity of the initial reactants, such as a substituted phenylethylmalonate and urea (or thiourea followed by reduction), is paramount. Unreacted starting materials or impurities within them can be carried through the synthesis and appear in the final product.

  • Side Reactions (By-products): During the core condensation reaction to form the heterocyclic ring, alternative reaction pathways can lead to the formation of structurally related by-products.[1][2] These are often the most challenging impurities to identify and separate.

  • Degradation Products: this compound can degrade under various stress conditions, including exposure to acid, base, heat, light, or oxidizing agents.[3][4][5] This degradation can occur during the synthesis, work-up, formulation, or storage.

  • Reagents and Solvents: Residual solvents and unreacted reagents used in the synthesis and purification steps can also be present as impurities.[1]

Section 2: Common Side Products and Their Formation

While specific literature on this compound is limited, we can extrapolate from the well-characterized impurity profile of its parent compound, primidone. The presence of a methyl group on the phenyl ring is unlikely to alter the fundamental reaction mechanisms but may influence the rate of formation of certain impurities.

Q2: What are the expected synthesis-related impurities in this compound production?

The synthesis of primidone, and by extension this compound, typically involves the condensation of a substituted malonic ester with a urea derivative.[6][7] A common route involves the use of thiourea followed by a reduction step.[7] Based on this, several process-related impurities can be anticipated:

  • Unreacted Starting Materials: Diethyl (4-methylphenyl)ethylmalonate and urea/thiourea.

  • Intermediates: Thio-phenobarbital analogs may be present if the reduction step is incomplete.[7]

  • By-products from Incomplete Cyclization: Open-chain intermediates resulting from the reaction of only one ester group with urea.

  • Related Substances: Compounds like 2-(4-methylphenyl)butyramide can be formed from the hydrolysis of the malonic ester starting material.[8]

The following diagram illustrates a plausible synthetic pathway and the origin of potential impurities.

Synthesis_Impurities cluster_synthesis Synthetic Pathway for this compound cluster_impurities Potential Side Products Start Diethyl (4-methylphenyl)ethylmalonate + Thiourea Condensation Condensation Start->Condensation Impurity_A Unreacted Starting Materials Start->Impurity_A Carry-over Impurity_C Hydrolysis Byproduct (2-(4-methylphenyl)butyramide) Start->Impurity_C Hydrolysis Thio_Intermediate Thio-4-methylphenobarbital Condensation->Thio_Intermediate Reduction Reduction (e.g., H2/Pd-C) Thio_Intermediate->Reduction Impurity_B Incomplete Reduction (Thio-intermediate) Thio_Intermediate->Impurity_B Incomplete Reaction Product This compound Reduction->Product

Caption: Synthetic pathway and potential impurity formation.

Q3: What are the likely degradation products of this compound?

Forced degradation studies are crucial for identifying potential degradation products that may form under stress conditions.[3][4][5][9] Based on the structure of primidone, hydrolysis is a primary degradation pathway.

  • Acid/Base Hydrolysis: The amide bonds in the pyrimidine ring are susceptible to hydrolysis under acidic or basic conditions. This can lead to ring-opening, forming compounds such as 2-(4-methylphenyl)butyramide.

  • Oxidative Degradation: Exposure to oxidizing agents could potentially lead to the formation of N-oxides or hydroxylation of the aromatic ring.

  • Photodegradation: Although less common for this class of compounds, exposure to high-energy light could induce degradation, potentially through radical mechanisms.

The following table summarizes the conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH).

Stress ConditionTypical Reagents/ConditionsPotential Degradation Products of this compound
Acid Hydrolysis 0.1 M HCl, heatRing-opened products (e.g., substituted malonamides)
Base Hydrolysis 0.1 M NaOH, heatRing-opened products, potential for further degradation
Oxidation 3% H₂O₂, ambient temperatureN-oxides, hydroxylated aromatic derivatives
Thermal Degradation Dry heat (e.g., 80°C)Various, depending on the weakest bonds
Photostability Exposure to UV/Vis lightPotential for complex degradation mixtures

Section 3: Troubleshooting and Analytical Strategies

Q4: How can I detect and identify these side products in my reaction mixture?

A multi-technique approach is often necessary for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities.[1] A stability-indicating HPLC method should be developed that can resolve the main peak from all known and potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides molecular weight information, which is crucial for the initial identification of unknown impurities.[1][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of isolated impurities, NMR is indispensable.

  • Gas Chromatography (GC): Useful for identifying volatile impurities and residual solvents.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Formic acid or ammonium acetate buffer.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components.

  • Detection: Use a photodiode array (PDA) detector to obtain UV spectra of all peaks, which can help in peak tracking and identification.

  • Method Optimization: Adjust the gradient, flow rate, and temperature to achieve optimal resolution between the this compound peak and all impurity peaks.

  • Forced Degradation Analysis: Inject samples from forced degradation studies to confirm that all degradation products are well-separated from the main peak. The peak purity of the active pharmaceutical ingredient (API) should be assessed.[5]

Q5: An unknown peak has appeared in my HPLC chromatogram. How do I proceed with its identification?

The appearance of an unexpected peak requires a systematic investigation.

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC Check_System 1. Verify System Suitability (blanks, standards) Start->Check_System LCMS_Analysis 2. LC-MS Analysis (Determine m/z) Check_System->LCMS_Analysis System OK Propose_Structure 3. Propose Structure (Based on m/z and reaction knowledge) LCMS_Analysis->Propose_Structure Isolate_Impurity 4. Isolate Impurity (Prep-HPLC) Propose_Structure->Isolate_Impurity NMR_Analysis 5. NMR Analysis (Confirm Structure) Isolate_Impurity->NMR_Analysis Isolation Successful Synthesize_Standard 6. Synthesize Reference Standard (Optional but recommended) NMR_Analysis->Synthesize_Standard End Impurity Identified Synthesize_Standard->End

Caption: Workflow for identifying an unknown impurity.

Q6: How can I minimize the formation of side products during the synthesis of this compound?

Minimizing impurity formation requires careful control over reaction conditions.

  • Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities at the beginning of the synthesis.

  • Reaction Temperature: Optimize the reaction temperature to favor the desired reaction pathway and minimize side reactions. Overheating can often lead to increased byproduct formation.

  • Stoichiometry: Carefully control the molar ratios of reactants. An excess of one reactant may lead to the formation of specific byproducts.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time. Extended reaction times can lead to the degradation of the product.

  • pH Control: In reactions where pH is a critical parameter, such as in hydrolysis-prone steps, maintain the optimal pH range.

  • Inert Atmosphere: If the reaction is sensitive to oxidation, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

By implementing these strategies and maintaining rigorous analytical monitoring, researchers can enhance the purity and yield of this compound, ensuring the quality and reliability of their experimental results.

References

  • Veeprho. Primidone Impurities and Related Compound. [Link]

  • SynThink. Primidone EP Impurities & USP Related Compounds. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • Gpatindia. PRIMIDONE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

  • Pharmaffiliates. Primidone-impurities. [Link]

  • Google Patents. CN106632072A - Method for preparing primidone.
  • International Journal of Pharmaceutical Erudition. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Shimadzu. Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer. [Link]

Sources

Technical Support Center: Optimization of Dihydropyrimidinone Synthesis (Biginelli Reaction)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-disubstituted-3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds synthesized via the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important multicomponent reaction. While the query specified "4-methylprimidone," this term is chemically ambiguous. This guide will focus on the versatile and widely applicable Biginelli reaction, which is the core methodology for producing the dihydropyrimidinone scaffold. The principles and troubleshooting steps outlined here are directly applicable to synthesizing specific target molecules, including those with a methyl group at the 4-position, by selecting the appropriate starting materials.

The Biginelli reaction is a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), typically under acidic catalysis, to yield DHPMs.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including acting as calcium channel blockers and anti-inflammatory agents.[1][2] This guide provides in-depth, experience-driven advice to help you optimize your reaction conditions and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Biginelli reaction?

A1: The most widely accepted mechanism, proposed by C. Oliver Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acylimine intermediate.[2] This is often the rate-limiting step. The β-ketoester then adds to this imine via its enol form. The final step is a cyclization via nucleophilic attack of the second urea nitrogen onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[2][3] Understanding this pathway is critical for troubleshooting, as side reactions can occur at each step.

Q2: What is the role of the catalyst, and how do I choose one?

A2: The catalyst's primary role is to accelerate the reaction, primarily by activating the aldehyde for nucleophilic attack by urea.[2] While Brønsted acids (like HCl) were used in the classical procedure, modern methods often employ Lewis acids, which are generally more efficient.

  • Brønsted Acids (e.g., HCl, p-TsOH): Simple and inexpensive, but reactions can be slow and yields may be moderate.[4]

  • Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃, NiCl₂): Offer significantly improved yields and shorter reaction times.[4][5][6] Scandium triflate (Sc(OTf)₃) is particularly effective, sometimes allowing for solvent-free conditions and yielding products in over 95% yield.[5] Nickel chloride is a cheaper, readily available, and effective alternative.[4]

  • Heterogeneous Catalysts: Supported acids like silicotungstic acid on Amberlyst-15 offer the advantage of easy removal (filtration) and potential for recycling, aligning with green chemistry principles.[1]

The choice depends on your laboratory's resources and specific goals (e.g., yield maximization vs. cost-effectiveness vs. green chemistry).

Q3: How does my choice of reactants determine the final product structure?

A3: The structure of the final DHPM is directly determined by the three starting components:

  • Aldehyde (R¹-CHO): Determines the substituent at the 4-position (R¹). To obtain a 4-methyl DHPM, you would use acetaldehyde. For a 4-phenyl DHPM, you would use benzaldehyde.

  • β-Ketoester (R²-CO-CH₂-COOR³): The R² group becomes the substituent at the 6-position, and the ester group (COOR³) is at the 5-position. Ethyl acetoacetate is the most common choice, yielding a 6-methyl-5-ethoxycarbonyl DHPM.

  • Urea/Thiourea: Using urea yields a dihydropyrimidin-2(1H)-one (C=O at the 2-position). Using thiourea yields a dihydropyrimidin-2(1H)-thione (C=S at the 2-position).[1]

Q4: What are the typical reaction conditions (solvent, temperature)?

A4: Conditions are highly dependent on the chosen catalyst.

  • Classical Conditions: Refluxing in ethanol with a catalytic amount of strong acid (e.g., HCl) for several hours. Yields are often moderate (40-60%).[4]

  • Modern Optimized Conditions:

    • Solvents: Polar solvents generally give better results than non-polar ones.[5] Acetonitrile and ethanol are common choices.[7]

    • Temperature: Temperatures typically range from room temperature to reflux (around 80-100°C), depending on the reactivity of the substrates and catalyst efficiency.

    • Solvent-Free: With highly active catalysts like Sc(OTf)₃, the reaction can often be run neat (solvent-free) at elevated temperatures (e.g., 100°C), which simplifies workup and reduces waste.[5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The logical flow for diagnosing issues is outlined in the diagram below.

Troubleshooting Workflow

G start Reaction Complete? low_yield Low or No Yield start->low_yield No complex_mixture Complex Mixture/ Byproducts start->complex_mixture Partially/ Messy good_yield Good Yield, But Purification Issues start->good_yield Yes sub_low Probable Causes: - Inactive Catalyst - Low Temperature - Impure Reagents - Insufficient Reaction Time low_yield->sub_low sub_complex Probable Causes: - Knoevenagel Side Product - Hantzsch Dihydropyridine - Bis-Ureide Formation - Reagent Decomposition complex_mixture->sub_complex sub_good Probable Causes: - Product is Water Soluble - Catalyst Residue - Product Co-crystallizes with Byproduct good_yield->sub_good success Pure Product Obtained sol_low Solutions: - Use a more active catalyst - Increase temperature/time - Purify/verify reagents - Monitor by TLC sub_low->sol_low sol_complex Solutions: - Adjust reactant stoichiometry - Change order of addition - Use milder conditions - Optimize catalyst loading sub_complex->sol_complex sol_good Solutions: - Extract aqueous layer - Use specific workup for catalyst - Recrystallize from a different solvent system sub_good->sol_good sol_low->success Re-run Experiment sol_complex->success Re-run Experiment sol_good->success Re-purify

Caption: A decision tree for troubleshooting common Biginelli reaction issues.

Problem 1: Very low or no product yield; starting materials remain.

  • Probable Cause A: Ineffective Catalysis. The classical uncatalyzed or weakly catalyzed reaction can be very slow.[5] If you are using a mild catalyst, it may not be sufficient.

    • Solution: Switch to a more powerful Lewis acid catalyst. As shown in the table below, catalysts like Sc(OTf)₃ can dramatically improve yields. If using a Brønsted acid like HCl, ensure it is not expired and is of sufficient concentration.

  • Probable Cause B: Low Reaction Temperature or Insufficient Time. The reaction, especially the initial condensation and subsequent cyclization, requires activation energy.

    • Solution: Increase the reaction temperature to reflux or the recommended temperature for your specific catalyst system. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] If starting materials are still present after the recommended time, extend the reaction duration.

  • Probable Cause C: Impure or Wet Reagents/Solvent. Aldehydes can oxidize to carboxylic acids on storage. Urea can contain moisture. Water can interfere with Lewis acid catalysts and hydrolyze intermediates.

    • Solution: Use freshly distilled or purified aldehydes. Ensure urea and the solvent are anhydrous, especially when using water-sensitive Lewis acids.

CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Reference
None (Classical)EthanolReflux20< 40%[5]
HClEthanolReflux4~60%[4]
NiCl₂·5H₂OEthanolReflux385-95%[4]
Yb(OTf)₃None1000.5> 90%[6]
Sc(OTf)₃None1002> 95%[5]

Caption: Comparison of catalyst performance in the Biginelli reaction (using benzaldehyde, ethyl acetoacetate, and urea as model reactants).

Problem 2: The reaction yields a complex mixture of products.

  • Probable Cause A: Formation of Knoevenagel or Aldol Side Products. The aldehyde can react with the β-ketoester (Knoevenagel condensation) or self-condense (aldol condensation) under the reaction conditions.

    • Solution: This suggests the rate of imine formation is too slow compared to side reactions. Try changing the order of addition: pre-mixing the aldehyde and urea with the catalyst for a short period before adding the β-ketoester can favor the desired pathway.

  • Probable Cause B: Formation of Hantzsch Dihydropyridine Byproduct. If ammonia is present as an impurity or from the decomposition of urea, a competing Hantzsch pyridine synthesis can occur, leading to a dihydropyridine byproduct instead of a dihydropyrimidinone.

    • Solution: Use high-purity urea. Ensure the reaction is not heated excessively for prolonged periods, which can cause urea to decompose.

  • Probable Cause C: Incorrect Stoichiometry. An excess of the aldehyde or ketoester can promote side reactions.

    • Solution: The optimal molar ratio is typically close to 1:1:1.5 (aldehyde:ketoester:urea). An excess of urea is often used to push the equilibrium towards product formation.[4] Experiment with slight variations in your stoichiometry to find the optimal balance.

Problem 3: The reaction appears to work, but the product is difficult to isolate or purify.

  • Probable Cause A: Product is partially soluble in the workup solvent (water). The classical workup involves pouring the reaction mixture into ice water to precipitate the product.[4] However, some DHPM derivatives have moderate water solubility, leading to yield loss.

    • Solution: After filtering the precipitate, extract the aqueous filtrate with an organic solvent like ethyl acetate. Combine the organic extracts with the dissolved crude solid before purification.

  • Probable Cause B: Catalyst residue complicates purification. Metal-based catalysts (e.g., from NiCl₂, Sc(OTf)₃) can be difficult to remove by simple crystallization.

    • Solution: For metal triflates, a wash with a mild aqueous base during workup can help. For other metal salts, washing with a saturated ammonium chloride solution can complex the metal ions and pull them into the aqueous phase.[8] Alternatively, filtering the crude product through a short plug of silica gel can effectively remove polar catalyst residues.

  • Probable Cause C: Recrystallization is ineffective. The crude product may be an oil or may not crystallize well from standard solvents like ethanol.

    • Solution: Try a different solvent system for recrystallization. A mixture of solvents, such as ethyl acetate/hexane or ethanol/water, can be effective. If the product remains an oil, column chromatography is the most reliable purification method.

Optimized Experimental Protocol

This protocol is a robust starting point for the synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using an efficient and cost-effective catalyst.

Reaction Scheme

G cluster_products Product r1 Benzaldehyde plus1 + r2 Ethyl Acetoacetate plus2 + r3 Urea catalyst NiCl₂·5H₂O Ethanol, Reflux r3->catalyst p1 DHPM catalyst->p1

Caption: Synthesis of a model DHPM via the Biginelli Reaction.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (1.20 g, 20 mmol)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.33 g, 1.4 mmol)

  • Ethanol (10 mL)

  • Concentrated HCl (5-6 drops)

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (20 mmol), NiCl₂·6H₂O (1.4 mmol), and ethanol (10 mL).

  • Catalyst Activation: Add 5-6 drops of concentrated HCl to the mixture.[4]

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: hexane:ethyl acetate, 7:3). The reaction is typically complete within 2-3 hours.[4]

  • Workup: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Pour the cooled reaction mixture onto 50 g of crushed ice in a beaker and stir for 10 minutes.

  • Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration, washing it thoroughly with ice-cold water (2 x 25 mL) to remove any unreacted urea and catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure product as a white crystalline solid.

  • Characterization: Dry the product under vacuum. Record the final mass to calculate the yield. Characterize the product by determining its melting point and acquiring ¹H NMR and IR spectra to confirm its identity.

References

  • Zhao, Shu-Feng, et al. "Alkaloid induced asymmetric electrocarboxylation of 4-methylpropiophenone." Tetrahedron letters 52.21 (2011): 2702-2705. (Note: While not directly on Biginelli, provides context on related starting materials).
  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. NIH National Library of Medicine.
  • Optimization of reaction conditions for the synthesis of 4a. ResearchGate. URL: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. URL: [Link]

  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. URL: [Link]

  • Biginelli reaction. Wikipedia. URL: [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry. URL: [Link]

  • Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. ResearchGate. URL: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles (UCLA) Chemistry Department. URL: [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Methylprimidone Under Stress Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 4-methylprimidone. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format to address specific issues you may encounter during forced degradation studies. Our approach is grounded in established principles of chemical degradation, aiming to provide not just protocols, but the scientific reasoning behind them.

Introduction to this compound Stability Testing

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and enabling the development of stability-indicating analytical methods.[1][2][3] this compound, as a derivative of primidone, possesses a heterocyclic structure susceptible to degradation under various stress conditions. Understanding its degradation profile is essential for ensuring product quality, safety, and efficacy.

This guide will walk you through the common challenges and questions that arise during hydrolytic, oxidative, and photolytic stress testing of this compound.

I. Hydrolytic Degradation

Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of a compound with water, which can be catalyzed by acidic or basic conditions.[2][4] For this compound, the amide-like bonds within the pyrimidine ring are potential sites for hydrolytic cleavage.

Frequently Asked Questions (FAQs) - Hydrolysis

Q1: We are starting our hydrolytic degradation studies for this compound. What are the recommended initial conditions?

A1: For initial screening, it is advisable to subject a solution of this compound to acidic, basic, and neutral hydrolytic conditions. A typical starting point would be:

  • Acidic: 0.1 M Hydrochloric Acid (HCl) at 60°C.

  • Basic: 0.1 M Sodium Hydroxide (NaOH) at 60°C.

  • Neutral: Purified water at 60°C.

The goal is to achieve a target degradation of 5-20%.[1][2] Monitor the reaction at several time points (e.g., 2, 6, 12, and 24 hours) to determine the optimal duration.

Q2: We are not observing any significant degradation under the initial acidic conditions. What should we do?

A2: If no degradation is observed, the stress conditions need to be intensified. You can incrementally increase the severity of the conditions. Consider the following adjustments:

  • Increase Acid Concentration: Move from 0.1 M HCl to 1 M HCl.

  • Increase Temperature: If the compound is stable at 60°C, consider increasing the temperature to 80°C.

  • Extend Exposure Time: If slight degradation is observed at 24 hours, extend the study to 48 or 72 hours.

It is crucial to make these changes one at a time to understand the impact of each variable.

Q3: Our sample showed more than 50% degradation within the first two hours under basic conditions. How can we control the degradation rate?

A3: Excessive degradation can lead to the formation of secondary degradants, which may not be relevant to real-time stability.[5] To slow down the reaction, you should reduce the intensity of the stress conditions:

  • Decrease Base Concentration: Use a more dilute base, such as 0.01 M NaOH.

  • Lower the Temperature: Conduct the experiment at room temperature (around 25°C) or 40°C instead of 60°C.

  • Reduce Exposure Time: Sample at earlier time points, such as 30 minutes, 1 hour, and 2 hours.

Q4: What are the likely degradation products of this compound under hydrolytic stress?

A4: Based on the structure of this compound, which contains a dihydropyrimidine-dione ring, hydrolysis is likely to cause ring opening. The primary degradation product would likely be a derivative of phenylethylmalonamide (PEMA), analogous to the metabolism of primidone. The methyl group is unlikely to be the primary site of hydrolytic attack.

Troubleshooting Guide: Hydrolytic Degradation
Issue Potential Cause Recommended Action
No or minimal degradation (<5%) Insufficient stress conditions.Increase the concentration of the acid/base, elevate the temperature, or prolong the exposure time.
Excessive degradation (>20%) Stress conditions are too harsh.Decrease the concentration of the acid/base, lower the temperature, or shorten the exposure time.
Precipitation observed in the sample Poor solubility of the drug substance or degradation products in the stressed medium.Consider using a co-solvent (e.g., methanol, acetonitrile) that is stable under the stress conditions. Ensure the final concentration of the co-solvent is low enough not to interfere with the degradation chemistry.
Inconsistent results between replicates Inhomogeneous sample solution or temperature fluctuations.Ensure the drug substance is fully dissolved before initiating the stress. Use a calibrated, temperature-controlled water bath or oven.
Experimental Protocol: Acid Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Transfer an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

  • Prepare a blank solution of 0.1 M HCl with the same amount of the solvent used for the stock solution.

  • Incubate the sample and blank solutions in a constant temperature bath at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis by a stability-indicating HPLC method.

II. Oxidative Degradation

Oxidative degradation involves the reaction of a substance with an oxidizing agent. For this compound, potential sites for oxidation include the benzylic protons and the tertiary carbon atom in the pyrimidine ring.

Frequently Asked Questions (FAQs) - Oxidation

Q1: What are the standard starting conditions for an oxidative forced degradation study?

A1: A common starting point for oxidative stress testing is to treat a solution of the drug substance with 3% hydrogen peroxide (H₂O₂) at room temperature.[5] Monitor the degradation over a period of 24 hours, with sampling at intermediate time points.

Q2: We are not seeing any degradation with 3% H₂O₂ at room temperature. What are our next steps?

A2: If this compound is resistant to oxidation under these conditions, you can increase the stress level by:

  • Increasing H₂O₂ Concentration: Use a higher concentration of hydrogen peroxide, such as 10% or even 30%.

  • Increasing Temperature: Gently heat the solution to 40°C or 60°C.

  • Using a Different Oxidizing Agent: In some cases, other oxidizing agents like those that induce radical-based degradation might be explored, though this is less common in standard pharmaceutical stress testing.[6]

Q3: What are the potential oxidative degradation products of this compound?

A3: The tertiary C-H bond in the pyrimidine ring and the benzylic protons are susceptible to oxidation. Potential degradation products could include hydroxylated derivatives or N-oxides. Ring cleavage is also a possibility under harsh oxidative conditions.[7][8]

Troubleshooting Guide: Oxidative Degradation
Issue Potential Cause Recommended Action
Rapid, uncontrolled degradation The compound is highly susceptible to oxidation.Reduce the concentration of H₂O₂, lower the temperature, and sample at earlier time points.
Formation of gas bubbles Decomposition of H₂O₂ into oxygen and water, which is accelerated by heat and light.This is expected, especially at elevated temperatures. Ensure the reaction vessel is not sealed tightly to avoid pressure buildup.
Interference in HPLC analysis Residual hydrogen peroxide can damage the HPLC column.Quench the reaction by adding an antioxidant like sodium bisulfite or catalase before injection, or ensure sufficient dilution.
Experimental Protocol: Oxidative Degradation
  • Prepare a 1 mg/mL stock solution of this compound.

  • Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

  • Store the solution at room temperature, protected from light.

  • Withdraw aliquots at specified intervals.

  • Dilute the samples with the mobile phase for HPLC analysis.

III. Photolytic Degradation

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation.

Frequently Asked Questions (FAQs) - Photolysis

Q1: What are the standard conditions for photostability testing according to ICH guidelines?

A1: According to ICH Q1B guidelines, the drug substance should be exposed to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[2]

Q2: Should we test the drug substance in solid form or in solution?

A2: It is recommended to test for photostability in both the solid state and in solution. Degradation can be different in the two states. When in solution, the choice of solvent can also influence the degradation pathway.

Q3: Our compound is showing significant degradation. How can we determine if the degradation products are relevant?

A3: It is important to use a control sample that is protected from light (e.g., wrapped in aluminum foil) and subjected to the same temperature and humidity conditions. This will help differentiate between photolytic and thermal degradation. The degradation products should be characterized to understand the pathway.

Troubleshooting Guide: Photolytic Degradation
Issue Potential Cause Recommended Action
No degradation observed The compound is photostable under the tested conditions.Ensure the light source and exposure levels meet ICH guidelines. Confirm that the container is transparent to the relevant wavelengths.
Color change or physical alteration Formation of chromophoric degradation products or physical changes in the solid state.Document all physical changes. These are important indicators of instability.
Inconsistent results Uneven light exposure.Ensure the samples are placed in a way that they receive uniform illumination.
Experimental Protocol: Photolytic Degradation
  • Place a thin layer of solid this compound in a petri dish.

  • Prepare a solution of this compound (e.g., 100 µg/mL in water/methanol).

  • Place the solid and solution samples in a photostability chamber.

  • Prepare corresponding control samples wrapped in aluminum foil and place them in the same chamber.

  • Expose the samples to the required light intensity and duration.

  • At the end of the exposure, analyze the samples and controls by HPLC.

Visualization of Degradation Pathways and Workflows

Hypothetical Degradation Pathway of this compound

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation 4-Methylprimidone_H This compound Ring_Opened_Product Ring-Opened Product (PEMA derivative) 4-Methylprimidone_H->Ring_Opened_Product Acid/Base Hydrolysis 4-Methylprimidone_O This compound Hydroxylated_Product Hydroxylated Product 4-Methylprimidone_O->Hydroxylated_Product H₂O₂ N_Oxide N-Oxide Product 4-Methylprimidone_O->N_Oxide H₂O₂ 4-Methylprimidone_P This compound Photodegradant_1 Photodegradant 1 4-Methylprimidone_P->Photodegradant_1 UV/Vis Light Photodegradant_2 Photodegradant 2 4-Methylprimidone_P->Photodegradant_2 UV/Vis Light

Caption: Hypothetical degradation pathways of this compound.

Forced Degradation Experimental Workflow

G Start Start: this compound Drug Substance Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress_Conditions->Hydrolysis Oxidation Oxidation (H₂O₂) Stress_Conditions->Oxidation Photolysis Photolysis (UV/Vis Light) Stress_Conditions->Photolysis Thermal Thermal (Dry Heat) Stress_Conditions->Thermal Analysis Sample and Analyze (e.g., HPLC, LC-MS) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis Characterization Identify & Characterize Degradation Products Analysis->Characterization Pathway_Elucidation Elucidate Degradation Pathways Characterization->Pathway_Elucidation Method_Validation Validate Stability- Indicating Method Pathway_Elucidation->Method_Validation End End Method_Validation->End

Caption: General workflow for forced degradation studies.

Summary of Recommended Stress Conditions

Stress ConditionReagent/ParameterTypical ConditionsTarget Degradation
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M, 60-80°C5-20%
Base Hydrolysis Sodium Hydroxide (NaOH)0.01 M - 0.1 M, RT-60°C5-20%
Neutral Hydrolysis Purified Water60-80°C5-20%
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%, RT-60°C5-20%
Photolysis UV/Visible Light≥ 1.2 million lux hours, ≥ 200 Wh/m²As observed
Thermal Dry Heat80-105°C5-20%

This guide provides a foundational framework for investigating the degradation pathways of this compound. It is essential to adapt these methodologies based on the observed stability of the molecule and to employ appropriate analytical techniques for the separation and identification of degradation products.

References

  • Possible degradation pathways of 4‐MeTHP and THP under radical addition conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2020). International Journal of Pharmaceutical Research and Applications, 5(3), 1-8. [Link]

  • Photolytic Decomposition Products Identified. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2018). BioPharm International, 31(10), 28-33. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 146-154. [Link]

  • Optimization of Stress Conditions of Forced Degradation Study by UV Spectrophotometer. (2018). Indo American Journal of Pharmaceutical Research, 8(08), 1-8. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules, 26(16), 4851. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Chemistry – An Asian Journal, 16(16), 2234-2238. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. (2015). Analytica Chimica Acta, 891, 1-27. [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). Asian Journal of Organic Chemistry, 10(9), 2415-2419. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2020). Asian Journal of Research in Chemistry, 13(4), 223-230. [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Chemosensors, 9(11), 322. [Link]

  • Recent Theoretical Insights into the Oxidative Degradation of Biopolymers and Plastics by Metalloenzymes. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. (2021). Biomaterials Science, 9(13), 4645-4657. [Link]

  • Forced degradation studies of biopharmaceuticals: Selection of stress conditions. (2016). European Journal of Pharmaceutics and Biopharmaceutics, 98, 112-120. [Link]

  • Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. (2020). Journal of Analytical Methods in Chemistry, 2020, 8879583. [Link]

  • A Critical Review of Photo-Based Advanced Oxidation Processes to Pharmaceutical Degradation. (2021). Catalysts, 11(9), 1068. [Link]

  • Hydrolysis kinetics in anaerobic degradation of particulate organic material: An overview. (2008). Waste Management, 28(6), 939-951. [Link]

  • Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. (2024). Nanomaterials, 14(2), 193. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015). Journal of Chromatographic Science, 53(7), 1149-1156. [Link]

  • Study of the hydrolytic degradation of polydioxanone PPDX. (2000). Polymer, 41(16), 6149-6156. [Link]

  • Hydrolysis kinetics in anaerobic degradation of particulate organic material: an overview. (2008). Waste Management, 28(6), 939-951. [Link]

Sources

Technical Support Center: Resolving Peak Tailing for 4-Methylprimidone in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 4-methylprimidone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing. As Senior Application Scientists, we provide in-depth technical guidance rooted in scientific principles to ensure the integrity and accuracy of your analytical results.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy of quantification and reduce resolution.[1] It is characterized by an asymmetrical peak with a trailing edge, resulting in a tailing factor greater than 1. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Question 1: I'm observing significant peak tailing with this compound. Where should I start my investigation?

A logical, step-by-step approach is crucial for effective troubleshooting. Begin by identifying the potential source of the problem. Peak tailing can stem from three main areas: chemical interactions, column issues, or system/method parameters.

Here is a workflow to guide your investigation:

G start Peak Tailing Observed for this compound cause Identify the Cause start->cause chem_int Chemical Interactions cause->chem_int Is the tailing specific to this compound? col_issues Column Issues cause->col_issues Do all peaks in the chromatogram exhibit tailing? sys_meth System & Method Parameters cause->sys_meth Have you recently changed any system components or method parameters? sol_chem Optimize Mobile Phase pH Use Additives Select Appropriate Column chem_int->sol_chem Address Secondary Interactions sol_col Flush or Replace Column Check for Voids Replace Frit col_issues->sol_col Inspect and Maintain Column sol_sys Minimize Extra-Column Volume Reduce Sample Load Match Sample Solvent sys_meth->sol_sys Optimize System and Method G start All Peaks Tailing check_pressure Check System Backpressure start->check_pressure high_pressure High Backpressure check_pressure->high_pressure Increased normal_pressure Normal Backpressure check_pressure->normal_pressure Normal blocked_frit Replace Frit Use Guard Column high_pressure->blocked_frit Suspect Blockage void Reverse Flush (low flow) Replace Column normal_pressure->void Suspect Void/Channeling

Sources

preventing unwanted side reactions in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for preventing unwanted side reactions in common pyrimidine synthesis protocols. Our goal is to move beyond mere step-by-step instructions and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide 1: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), valued for its operational simplicity.[1][2][3] However, its convenience can be deceptive, often leading to a variety of side products that complicate purification and reduce yields. This section addresses the most common challenges encountered.

Frequently Asked Questions (FAQs): Biginelli Reaction

Q1: My Biginelli reaction has a low yield, and I've isolated a highly fluorescent, yellow byproduct. What is happening?

A1: This is a classic sign of a competing Hantzsch-type reaction. The fluorescent byproduct is a 1,4-dihydropyridine (DHP).[1] This side reaction becomes dominant under specific conditions where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[1]

Causality & Prevention:

  • Thermal Control is Critical: The Hantzsch pathway is favored at higher temperatures. By reducing the reaction temperature, you can significantly suppress urea decomposition and thus minimize DHP formation.[1]

  • Catalyst Influence: The choice of acid catalyst (Brønsted or Lewis) can influence the selectivity between the Biginelli and Hantzsch pathways.[1][2] Experimenting with milder Lewis acids may favor the desired DHPM product.

  • Reagent Addition Sequence: While not always effective, adding the urea component last to the pre-mixed aldehyde and β-ketoester can sometimes reduce its exposure to prolonged heating, minimizing decomposition.[1]

Q2: My reaction seems to stall, and I'm isolating an uncyclized intermediate. How can I drive the reaction to completion?

A2: The formation of an open-chain ureide is a common issue, indicating incomplete cyclization.[4] This can be caused by several factors, including insufficient acid catalysis, steric hindrance from bulky substrates, or suboptimal reaction conditions that do not favor the final intramolecular condensation and dehydration steps.

Troubleshooting Steps:

  • Catalyst Efficiency: The traditional use of strong mineral acids like HCl may not be optimal for all substrates.[4] Modern Lewis acid catalysts often provide superior performance by more effectively activating the carbonyl groups for cyclization.

  • Reaction Time & Temperature: Monitor the reaction's progress via Thin Layer Chromatography (TLC). Some sterically hindered substrates simply require longer reaction times or a moderate, carefully controlled increase in temperature to overcome the activation energy for cyclization.[1]

  • Solvent Choice: While ethanol is a common solvent, reactant solubility can be an issue. Exploring other solvents or even solvent-free conditions has been shown to improve yields for specific substrates.[1][5]

Q3: My crude product is very difficult to purify. I suspect N-acylurea or Knoevenagel adducts are the main contaminants. How do I confirm and prevent them?

A3: These are two distinct and common side products. The Knoevenagel adduct forms from the condensation of the aldehyde and the β-ketoester, consuming your starting materials.[4][6] N-acylureas can also form, complicating purification significantly.[1]

Mitigation & Purification Strategy:

  • Preventing Knoevenagel Adducts: This side reaction is often promoted by inefficient catalysis that fails to form the key iminium intermediate from the aldehyde and urea in the main Biginelli pathway.[5] Using a more effective catalyst, such as Yb(OTf)₃ or InCl₃, can accelerate the desired pathway and outcompete the Knoevenagel condensation.[5]

  • Dealing with N-Acylurea: This impurity often co-precipitates with the desired DHPM product. The most effective removal method is careful recrystallization. You must screen various solvents to find one that selectively dissolves the byproduct while leaving the DHPM product to crystallize in high purity.[1]

Data Summary: Catalyst Performance in the Biginelli Reaction
CatalystTypical SolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages & References
HCl EthanolReflux12-2440-70Traditional, inexpensive, but often requires long reaction times.[4]
Yb(OTf)₃ Solvent-free90-1000.5-285-95High yields, short reaction times, reusable catalyst.[5]
InCl₃ THF / Acetonitrile50-Reflux2-680-92Mild conditions, improved procedure over classical method.[5]
Microwave Solvent-free100-1200.1-0.2590-97Extremely rapid synthesis, environmentally friendly.[5]

Yields are indicative and vary based on specific substrates.

Visual Workflow: Troubleshooting the Biginelli Reaction

Biginelli_Troubleshooting Start Reaction Start: Aldehyde + β-Ketoester + Urea Analysis TLC/LC-MS Analysis of Crude Product Start->Analysis LowYield Low Yield / Complex Mixture Analysis->LowYield Yes GoodYield High Yield / Clean Product Analysis->GoodYield No Fluorescent Fluorescent Byproduct? (Hantzsch DHP) LowYield->Fluorescent Temp Reduce Temperature (e.g., from reflux to 60°C) Fluorescent->Temp Yes Incomplete Uncyclized Intermediate? Fluorescent->Incomplete No Catalyst Optimize Catalyst (e.g., switch to Lewis Acid) Incomplete->Catalyst Yes PurificationIssue Purification Difficulty? (Knoevenagel/N-Acylurea) Incomplete->PurificationIssue No Purify Optimize Catalyst & Perform Recrystallization PurificationIssue->Purify Yes

Caption: Troubleshooting workflow for the Biginelli reaction.

Troubleshooting Guide 2: The Pinner Pyrimidine Synthesis

The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a cornerstone for creating substituted pyrimidines.[1][7] However, its success is highly contingent on rigorous control over reaction conditions, as even trace amounts of water can be detrimental.

Frequently Asked Questions (FAQs): Pinner Reaction

Q1: My Pinner reaction is giving a very low yield with a complex mixture of byproducts. What are the most likely causes?

A1: The Pinner synthesis is notoriously sensitive. The most common culprits for failure are:

  • Hydrolysis: The amidine starting material and, more critically, the imidate salt intermediate (Pinner salt), are highly susceptible to hydrolysis. The presence of water will lead to the formation of esters and other side products instead of the pyrimidine.[4]

  • Amidine Quality: Amidines, often supplied as hydrochloride salts, can be hygroscopic. Over time, they can absorb atmospheric moisture and degrade.[1]

  • Self-Condensation: The 1,3-dicarbonyl starting material can undergo self-condensation, especially under the basic conditions often used to free the amidine.[1]

Q2: The cyclization step of my reaction is not proceeding to completion. How can I resolve this?

A2: Incomplete cyclization is often due to insufficient activation of the carbonyl group or steric hindrance.[1] To drive the reaction forward:

  • Add a Catalyst: If you are not already using one, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

  • Increase Reaction Time: Some cyclizations are kinetically slow and may simply require extended reaction times. Monitor progress by TLC.[1]

  • Consider Alternative Substrates: If steric hindrance is the suspected issue, using a more reactive 1,3-dicarbonyl equivalent could be a viable strategy.[1]

Protocol: Optimized Pinner Synthesis Under Anhydrous Conditions

This protocol emphasizes the critical need for anhydrous conditions to prevent common side reactions.

Materials:

  • Amidine hydrochloride (1.1 eq)

  • β-Diketone (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • All glassware must be oven-dried (>120°C for at least 4 hours) and cooled under a stream of dry nitrogen or argon.

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask, magnetic stirrer, reflux condenser) under an inert atmosphere (Nitrogen or Argon).

  • Amidine Liberation: To the flask, add the amidine hydrochloride and anhydrous ethanol. Stir to dissolve/suspend. Carefully add the sodium ethoxide to the stirred solution. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine base.[4]

  • Diketone Addition: Add the β-diketone dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[4]

  • Workup: Cool the mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography or recrystallization to obtain the desired pyrimidine.

Visual Workflow: Key Decision Points in Pinner Synthesis

Pinner_Optimization cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_troubleshoot Troubleshooting Glassware Oven-Dry All Glassware Base Select Base & Stoichiometry (e.g., NaOEt, 1.1 eq) Glassware->Base Solvents Use Anhydrous Solvents Solvents->Base Amidine Verify Amidine Purity (Fresh or Purified) Amidine->Base Inert Run Under Inert (N2 / Ar) Atmosphere Inert->Base Temp Control Temperature (Monitor for Decomposition) Base->Temp TLC Monitor by TLC Temp->TLC LowYield Low Yield? TLC->LowYield CheckWater Re-verify Anhydrous Conditions LowYield->CheckWater Yes NoCyclize Incomplete Cyclization? LowYield->NoCyclize No CheckAmidine Check Amidine Quality CheckWater->CheckAmidine AddCat Add Catalytic Acid NoCyclize->AddCat Yes

Caption: Critical parameters and decision points for a successful Pinner synthesis.

Troubleshooting Guide 3: Controlling Regioselectivity in Pyrimidine Alkylation

Alkylation is a common subsequent step to introduce functional groups, but it often results in a mixture of N-alkylated and O-alkylated isomers, posing significant purification challenges.[8][9]

Frequently Asked Questions (FAQs): N- vs. O-Alkylation

Q: I am trying to alkylate my pyrimidinone and getting an inseparable mixture of N- and O-alkylated products. How can I control the regioselectivity?

A: The N- vs. O-alkylation outcome is a classic case of kinetic vs. thermodynamic control, heavily influenced by your choice of reagents and conditions.[10] The pyrimidinone anion is an ambident nucleophile. Harder electrophiles tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles prefer the softer nitrogen atom (N-alkylation).

Key Factors Influencing Regioselectivity:

FactorFavors O-Alkylation (Kinetic)Favors N-Alkylation (Thermodynamic)Rationale
Base Strong, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)[11]Weaker bases or conditions allowing for equilibration.Strong bases rapidly deprotonate, and the resulting anion reacts at the most accessible site (often oxygen).
Solvent Polar aprotic (e.g., DMF, Acetone)[11][12]Polar protic solvents can solvate the oxygen, making nitrogen more accessible.Polar aprotic solvents leave the oxygen anion more exposed and reactive.
Alkylating Agent Hard electrophiles (e.g., Alkyl sulfates, Iodides like 4-(Iodomethyl)pyrimidine)[8][10]Softer electrophiles (e.g., Alkyl bromides)Governed by Hard and Soft Acid-Base (HSAB) theory. Iodide is a good leaving group, promoting a rapid, kinetically controlled reaction.[8]
Temperature Lower temperaturesHigher temperaturesHigher temperatures can provide the energy needed to overcome the barrier to form the more stable thermodynamic product (N-alkylation).

A highly effective strategy for selective O-alkylation is the use of specialized alkylating agents like 4-(iodomethyl)pyrimidines in the presence of K₂CO₃ in acetonitrile or acetone, which can provide yields up to 87-98%.[8][9]

Visual Guide: Influencing Alkylation Regioselectivity

Alkylation_Selectivity cluster_conditions_O Conditions Favoring O-Alkylation cluster_conditions_N Conditions Favoring N-Alkylation Start Pyrimidine Substrate O_Alkylation O-Alkylation Product (Kinetic Control) Start->O_Alkylation N_Alkylation N-Alkylation Product (Thermodynamic Control) Start->N_Alkylation Base_O Strong Base (K₂CO₃, Cs₂CO₃) Base_O->O_Alkylation Solvent_O Polar Aprotic Solvent (DMF, Acetone) Solvent_O->O_Alkylation Agent_O Hard Electrophile (Alkyl Iodide) Agent_O->O_Alkylation Temp_O Low Temperature Temp_O->O_Alkylation Base_N Weaker Base Base_N->N_Alkylation Solvent_N Polar Protic Solvent Solvent_N->N_Alkylation Agent_N Softer Electrophile (Alkyl Bromide) Agent_N->N_Alkylation Temp_N High Temperature Temp_N->N_Alkylation

Caption: Key factors influencing regioselectivity in pyrimidine alkylation.

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchG
  • Pyrimidine - Wikipedia. [Link]

  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • Avoiding side product formation in pyrimidine synthesis - Benchchem.
  • A Researcher's Guide to Alkylating Agents for Pyrimidine Synthesis: A Compar
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - ACS Publications. [Link]

  • Biginelli reaction - Wikipedia. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. [Link]

  • Biginelli reaction: Significance and symbolism. [Link]

  • A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis - Benchchem.
  • Biginelli reaction – Knowledge and References - Taylor & Francis. [Link]

Sources

Technical Support Center: Enhancing the Long-Term Storage Stability of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-methylprimidone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage stability of this compound. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you maintain the integrity of your this compound samples and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a heterocyclic organic compound featuring a pyrimidine core structure. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this compound is critical as degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and altered physicochemical properties, all of which can compromise experimental results and the safety and efficacy of a potential therapeutic agent.[2]

Q2: What are the primary environmental factors that can degrade this compound?

A2: Like many heterocyclic compounds, this compound is susceptible to degradation from several environmental factors, including:

  • Moisture: Hydrolysis is a common degradation pathway for compounds containing amide-like structures, which are present in the primidone ring.[2][3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, potentially at the methyl group or other susceptible sites on the pyrimidine ring.[2][4]

  • Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of impurities.[2]

  • Temperature: Elevated temperatures accelerate the rates of all chemical degradation reactions.[2]

  • pH: The stability of this compound can be pH-dependent, with acidic or basic conditions potentially catalyzing hydrolytic degradation.

Q3: How can I visually identify potential degradation of my this compound sample?

A3: While analytical techniques are required for definitive confirmation, visual signs of degradation can include:

  • Color Change: A change from a white or off-white powder to a yellow or brownish hue can indicate the formation of degradation products.

  • Clumping or Caking: This may suggest moisture uptake, which can precede hydrolysis.

  • Incomplete Dissolution: If the compound no longer dissolves as expected in a given solvent, it may indicate the formation of less soluble impurities or polymeric degradation products.

Q4: What are the general recommended storage conditions for this compound?

A4: While specific stability data for this compound is not extensively published, based on the general principles for storing pharmaceutical compounds, the following conditions are recommended:

  • Temperature: Store at controlled room temperature (20-25°C) or under refrigeration (2-8°C) for enhanced long-term stability.

  • Humidity: Store in a dry environment, preferably in a desiccator or with a desiccant, to minimize moisture exposure.

  • Light: Protect from light by storing in an amber vial or other light-resistant container.

  • Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments with this compound and provides actionable solutions.

Problem Potential Cause Troubleshooting & Optimization
Appearance of new peaks in HPLC chromatogram during a stability study. Degradation of this compound.1. Characterize the Degradants: Use a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks. This will provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help to confirm if the new peaks are indeed degradation products and will validate your analytical method's ability to separate them from the parent compound.[1] 3. Optimize Storage Conditions: Based on the nature of the degradants, adjust storage conditions. For example, if oxidative degradation is suspected, store under an inert atmosphere.
Loss of potency (decrease in the area of the main peak in HPLC). Chemical degradation of this compound.1. Quantify the Degradation: Use a validated stability-indicating HPLC method (see protocol below) to accurately quantify the loss of the active pharmaceutical ingredient (API) over time. 2. Review Formulation: If formulated with excipients, check for potential incompatibilities. Some excipients can promote degradation. Consider using excipients that enhance stability, such as antioxidants or moisture scavengers.[5][6][7] 3. Evaluate Packaging: Ensure the packaging provides adequate protection against moisture, light, and oxygen. Consider switching to more protective packaging, such as blister packs with high-barrier films or glass vials with tight seals.
Change in physical appearance (e.g., discoloration). Formation of chromophoric degradation products.1. Correlate with Analytical Data: Compare the visual changes with the appearance of new peaks in the HPLC chromatogram. 2. Identify the Culprit: Use forced degradation studies to determine which stress condition (e.g., light, heat) causes the discoloration. This will guide you in implementing the appropriate protective measures. 3. Incorporate Stabilizers: Consider adding photostabilizers or antioxidants to the formulation to prevent the formation of color-forming degradants.
Inconsistent results in bioassays. Degradation of the compound leading to reduced activity or the formation of interfering byproducts.1. Confirm Purity Before Use: Always check the purity of your this compound sample using a validated analytical method before conducting biological experiments. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use. If solutions must be stored, conduct a solution stability study to determine the appropriate storage conditions and duration. 3. Investigate Degradant Activity: If possible, isolate the major degradation products and test their activity in the bioassay to understand their potential impact on the results.

Inferred Degradation Pathways of this compound

While specific degradation pathways for this compound have not been published, we can infer the most likely routes based on the chemical reactivity of the pyrimidine ring and its substituents.[2][3]

Hydrolytic Degradation

The dihydropyrimidine ring in this compound contains two amide-like bonds, which are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the ring.

Inferred Hydrolytic Degradation Pathway of this compound This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate H2O (Acid/Base Catalysis) Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products Further Hydrolysis

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

Oxidation can occur at several sites. The methyl group is a potential site for oxidation to a hydroxymethyl or carboxylic acid group. The tertiary carbon atom in the ring could also be a site of oxidation.

Inferred Oxidative Degradation Pathways of this compound cluster_0 Oxidation at Methyl Group cluster_1 Ring Oxidation This compound This compound Hydroxymethyl Derivative Hydroxymethyl Derivative This compound->Hydroxymethyl Derivative [O] Ring-Oxidized Product Ring-Oxidized Product This compound->Ring-Oxidized Product [O] Carboxylic Acid Derivative Carboxylic Acid Derivative Hydroxymethyl Derivative->Carboxylic Acid Derivative [O]

Caption: Potential oxidative degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.[1]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system (for characterization)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N HCl and/or heat at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 1 N NaOH and/or heat at 60°C for 8 hours.

    • Neutralize the solution with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol for analysis.

  • Photodegradation:

    • Expose a solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Dissolve the stressed sample in methanol for analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC method (see Protocol 2).

    • Characterize the major degradation products using LC-MS.

Workflow for Forced Degradation Study of this compound cluster_0 Analysis Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis Stress Conditions->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stress Conditions->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Stress Conditions->Thermal Degradation Photodegradation Photodegradation Stress Conditions->Photodegradation Neutralize & Analyze Neutralize & Analyze Acid Hydrolysis->Neutralize & Analyze Base Hydrolysis->Neutralize & Analyze Analyze Analyze Oxidative Degradation->Analyze Dissolve & Analyze Dissolve & Analyze Thermal Degradation->Dissolve & Analyze Photodegradation->Dissolve & Analyze HPLC & LC-MS Analysis HPLC & LC-MS Analysis Neutralize & Analyze->HPLC & LC-MS Analysis Analyze->HPLC & LC-MS Analysis Dissolve & Analyze->HPLC & LC-MS Analysis End End HPLC & LC-MS Analysis->End

Caption: Experimental workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or acetate buffer (pH 3-7)

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Development:

    • Mobile Phase: Start with a gradient of acetonitrile and water (or a suitable buffer). A typical starting gradient could be 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer or a PDA detector.

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile, changing the pH of the buffer), and flow rate to achieve good resolution between the parent peak and all degradation product peaks.

    • The goal is to have a resolution of >1.5 between all peaks.

  • Method Validation (Abbreviated):

    • Specificity: Demonstrate that the method can separate the parent drug from its degradation products by analyzing the stressed samples. Use a PDA detector to check for peak purity.

    • Linearity: Analyze a series of known concentrations of this compound to establish a linear relationship between concentration and peak area.

    • Accuracy and Precision: Determine the accuracy and precision of the method by analyzing replicate preparations of a known concentration of this compound.

Strategies for Improving Long-Term Stability

Formulation with Stabilizing Excipients

The choice of excipients is crucial for the stability of the final product.[5][6][7]

Stabilizer Type Example Excipients Mechanism of Action
Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acidInhibit oxidative degradation by scavenging free radicals.[7]
Buffering Agents Citrate buffer, Phosphate bufferMaintain the pH of the formulation in a range where this compound is most stable, thereby reducing pH-catalyzed hydrolysis.
Moisture Scavengers/Desiccants Colloidal silicon dioxide, StarchAbsorb moisture within the formulation, protecting the API from hydrolysis.[5][6]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind metal ions that can catalyze oxidative degradation.
Appropriate Packaging

The primary packaging is the first line of defense against environmental factors.

  • Moisture Protection: Use packaging with a low moisture vapor transmission rate (MVTR), such as high-density polyethylene (HDPE) bottles with induction seals or blister packs made from Aclar® or aluminum foil.

  • Light Protection: Use amber-colored glass or plastic containers or opaque packaging to protect against photodegradation.

  • Oxygen Protection: For highly oxygen-sensitive formulations, consider packaging under a nitrogen headspace or using oxygen scavengers within the packaging.

References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (n.d.). Retrieved January 22, 2026, from [Link]

  • What Are Excipients? 9 Common Examples. (2025, November 19). Colorcon. Retrieved January 22, 2026, from [Link]

  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 22, 2026, from [Link]

  • An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). Pharmaceutical Outsourcing. Retrieved January 22, 2026, from [Link]

  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.). Acme Synthetic Chemicals. Retrieved January 22, 2026, from [Link]

  • Accelerated Stability Testing of Dosage Forms As Per PDF. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

  • Excipients for Formulation Success. (2016, October 2). Pharmaceutical Technology. Retrieved January 22, 2026, from [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Solvent Selection for 4-Methylprimidone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide in-depth technical guidance grounded in established chemical principles and field-proven insights. This guide offers a comprehensive overview of solvent selection for the synthesis and purification of 4-methylprimidone, presented in a practical question-and-answer format to address specific challenges you may encounter.

I. Synthesis of this compound: Reaction Solvent Selection

The synthesis of pyrimidine derivatives, such as this compound, is a well-established area of organic chemistry. The choice of solvent is critical as it can significantly influence reaction rate, yield, and impurity profile.

Q1: What are the primary considerations when selecting a solvent for the synthesis of this compound?

A1: The ideal solvent for the synthesis of this compound should meet several key criteria:

  • Solubilize Reactants: The solvent must effectively dissolve the starting materials to ensure a homogeneous reaction mixture, facilitating efficient molecular interactions.

  • Inertness: The solvent should not react with the starting materials, intermediates, or the final product.[1]

  • Appropriate Boiling Point: The reaction temperature is often a critical parameter. The solvent's boiling point should be compatible with the desired reaction temperature to allow for effective thermal control.

  • Facilitate Product Isolation: The solvent should allow for straightforward isolation of the this compound product upon reaction completion. This could involve precipitation, extraction, or crystallization.

  • Safety and Environmental Impact: Whenever possible, choose solvents with lower toxicity, flammability, and environmental impact.[2]

Q2: Which solvents are typically recommended for pyrimidine synthesis, and why?

A2: The synthesis of pyrimidines often involves condensation reactions. The choice of solvent can depend on the specific synthetic route. For reactions like the Biginelli reaction, which is a common method for synthesizing dihydropyrimidones, both protic and polar aprotic solvents are often effective.[3]

  • Protic Solvents (e.g., Ethanol, Methanol): These solvents can participate in hydrogen bonding, which can help to stabilize charged intermediates and transition states, potentially increasing the reaction rate. A mixture of ethanol and water has been shown to be effective for the synthesis of some pyrimidine derivatives.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are good at solvating polar molecules and are often used when a higher reaction temperature is required.[5] However, be aware that some polar aprotic solvents like DMF can decompose at high temperatures or in the presence of acid or base, potentially leading to impurities.[6]

For a visual guide to the solvent selection process for the synthesis reaction, please refer to the workflow diagram below.

Caption: Workflow for selecting a suitable reaction solvent.

Q3: How do I choose between a protic and an aprotic solvent for my this compound synthesis?

A3: The choice depends on the specific reaction mechanism. If the reaction involves the formation of charged intermediates that can be stabilized by hydrogen bonding, a protic solvent like ethanol might be advantageous. If the reaction requires high temperatures and the reactants are highly polar, a polar aprotic solvent like DMF or NMP could be a better choice.[5] It is often beneficial to perform small-scale screening experiments with a few different solvent options to determine the optimal conditions for your specific synthesis.

II. Purification of this compound: Solvent Selection for Crystallization

Recrystallization is a powerful technique for purifying solid organic compounds like this compound.[7] The success of this method heavily relies on the selection of an appropriate solvent system.

Q4: What are the characteristics of a good recrystallization solvent for this compound?

A4: An ideal recrystallization solvent should exhibit the following properties:

  • High Solubility at High Temperatures: The solvent should dissolve a large amount of this compound at or near its boiling point.[1]

  • Low Solubility at Low Temperatures: As the solution cools, the solubility of this compound should decrease significantly, allowing for the formation of pure crystals.[1]

  • Impurities should be either highly soluble or insoluble: Impurities should either remain dissolved in the cold solvent or be insoluble in the hot solvent, allowing for their removal by filtration.[1]

  • Non-reactive: The solvent must not react with this compound.[1]

  • Volatile: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

Q5: How do I experimentally determine the best solvent for recrystallizing this compound?

A5: A systematic approach to solvent screening is recommended:

  • Solubility Testing: Place a small amount of your crude this compound in several test tubes.

  • Add Solvents: To each test tube, add a small amount of a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe at Room Temperature: Note the solubility of the compound at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heat the Mixture: Gently heat the test tubes. A good solvent will dissolve the compound completely at an elevated temperature.

  • Cool the Solution: Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe Crystal Formation: The solvent that yields a good quantity of pure-looking crystals upon cooling is a promising candidate for recrystallization.[8]

Q6: What if I can't find a single solvent that works well?

A6: If a single solvent is not suitable, a mixed solvent system (binary solvent system) can be employed. This typically involves a pair of miscible solvents, one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).

Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Slowly add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to induce crystallization.[9]

The table below summarizes the properties of common organic solvents that could be considered for the synthesis and purification of this compound.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Water SolubilityNotes
Water10080.1MiscibleA green and inexpensive solvent, but its high boiling point can make drying difficult.[10]
Ethanol7824.5MiscibleA good general-purpose protic solvent. Often used for recrystallization.
Methanol6532.7MiscibleSimilar to ethanol but more volatile.[11]
Ethyl Acetate776.08.3 g/100 mLA moderately polar solvent, often a good choice for recrystallization.
Acetone5620.7MiscibleA polar aprotic solvent with a low boiling point.
Acetonitrile8237.5MiscibleA polar aprotic solvent, often used in synthesis.[5]
Toluene1112.4InsolubleA non-polar solvent, useful for recrystallizing less polar compounds.
Hexane691.9InsolubleA non-polar solvent, often used as the "bad" solvent in mixed solvent systems.
Dichloromethane (DCM)409.11.3 g/100 mLA versatile solvent, but its use is being reduced due to environmental concerns.
N,N-Dimethylformamide (DMF)15336.7MiscibleA high-boiling polar aprotic solvent, good for dissolving polar compounds.
Tetrahydrofuran (THF)667.6MiscibleA moderately polar aprotic solvent.

Data compiled from various sources, including Murov.info.[12]

III. Troubleshooting Guide

Q7: My reaction is not going to completion. Could the solvent be the issue?

A7: Yes, the solvent can significantly impact reaction kinetics. If your reaction is sluggish, consider the following:

  • Solubility: Ensure all reactants are fully dissolved. If not, you may need a more effective solvent or a solvent mixture.

  • Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. Experimenting with solvents of different polarities may improve the reaction rate.

  • Temperature: If the reaction is slow, you may need to increase the temperature. This might necessitate switching to a solvent with a higher boiling point.

Q8: I am getting a lot of impurities in my crude product. How can I minimize them by changing the solvent?

A8: The formation of impurities can sometimes be solvent-dependent.[6][13][14][15][16]

  • Side Reactions: The solvent may be promoting side reactions. For example, a protic solvent might react with a highly reactive intermediate. Switching to an aprotic solvent could mitigate this.

  • Solvent Decomposition: As mentioned earlier, solvents like DMF can decompose under certain conditions, leading to impurities.[6] If you suspect this, choose a more stable solvent.

  • Selective Precipitation: In some cases, the desired product might be less soluble in the reaction solvent than the starting materials or byproducts. This can lead to the product precipitating out of the solution as it forms, which can be a useful purification strategy.

Q9: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

A9: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too quickly.

Solutions:

  • Cool Slowly: Ensure the solution cools down gradually. You can insulate the flask to slow the cooling rate.

  • Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Change Solvents: Select a solvent with a lower boiling point.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.

  • Seed Crystals: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.[7]

For a visual representation of the troubleshooting process for recrystallization, see the diagram below.

G start Start: Recrystallization Issue oiling_out Product 'Oiling Out'? start->oiling_out no_crystals No Crystals Forming? start->no_crystals slow_cool Action: Cool Slowly / Insulate oiling_out->slow_cool Yes add_solvent Action: Add More Hot Solvent oiling_out->add_solvent Yes change_solvent Action: Change to Lower Boiling Point Solvent oiling_out->change_solvent Yes scratch Action: Scratch Inner Surface of Flask no_crystals->scratch Yes seed Action: Add Seed Crystal no_crystals->seed Yes concentrate Action: Evaporate Some Solvent no_crystals->concentrate Yes bad_solvent Action: Add a 'Bad' Solvent no_crystals->bad_solvent Yes solution Problem Solved slow_cool->solution add_solvent->solution change_solvent->solution scratch->solution seed->solution concentrate->solution bad_solvent->solution

Caption: Troubleshooting guide for common recrystallization problems.

IV. References

  • ResearchGate. (n.d.). Solubility measurement, correlation and mixing thermodynamics properties of dapsone in twelve mono solvents | Request PDF. Retrieved from

  • ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from

  • ChemicalBook. (n.d.). 4'-Methylpropiophenone synthesis. Retrieved from

  • ChemicalBook. (2024, September 24). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. (n.d.). Retrieved from

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature. Retrieved from

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Retrieved from

  • RSC Publishing. (n.d.). A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry. Retrieved from

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Retrieved from _

  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Identification of Impurities in (4-Methylpiperidin-1-yl)acetic acid Samples. Retrieved from

  • ResearchGate. (n.d.). Effect of solvent for the synthesis of pyrimidine derivative 3 b. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from

  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • ACS Sustainable Chemistry & Engineering. (n.d.). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. Retrieved from

  • ResearchGate. (n.d.). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H. Retrieved from

  • NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. Retrieved from

  • Benchchem. (n.d.). overcoming side reactions in pyrimidine synthesis. Retrieved from

  • W.R. Grace. (n.d.). A Proven Approach to Impurity Control Across API and RSM Synthesis. Retrieved from

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from

  • MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from

  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents | Request PDF. Retrieved from

  • ResearchGate. (n.d.). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K | Request PDF. Retrieved from

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 4-Methylprimidone Utilizing 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural determination of novel or modified active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 4-methylprimidone, a derivative of the well-established anticonvulsant drug, primidone.[1][2] We will explore the causality behind experimental choices and present a self-validating workflow that ensures the highest degree of confidence in the assigned structure.

The Challenge: Beyond 1D NMR for Structural Certainty

While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, it often falls short in complex molecules where signal overlap and intricate coupling patterns can lead to ambiguity.[3] For a molecule like this compound, which possesses a substituted heterocyclic core, confirming the precise placement of the methyl group and elucidating the complete connectivity of the molecular framework necessitates more advanced techniques. 2D NMR spectroscopy addresses this challenge by spreading spectral information across two frequency axes, revealing correlations between nuclei that are essential for definitive structural assignment.[4]

Comparative Analysis of Key 2D NMR Experiments

The structural elucidation of organic molecules from 2D NMR data typically relies on a combination of experiments, primarily COSY, HSQC, and HMBC.[5][6] Each provides a unique piece of the structural puzzle.

2D NMR Technique Information Provided Application to this compound Strengths Limitations
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][7]Identifies neighboring protons within the ethyl and phenyl groups, and potentially between the methylene protons of the pyrimidine ring and adjacent protons.Excellent for establishing proton-proton spin systems and confirming connectivity within fragments.Does not directly provide information about carbon connectivity or quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons (¹JCH).[4][8][9]Unambiguously assigns each proton signal to its corresponding carbon atom in the this compound structure.Highly sensitive and provides clear one-bond correlations, simplifying spectral assignment.Does not provide information about long-range connectivity or quaternary carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[8][10]Crucial for connecting molecular fragments, confirming the position of the methyl group, and identifying quaternary carbons by their correlations to nearby protons.Reveals long-range connectivity, which is essential for assembling the complete molecular structure.The absence of a correlation does not definitively rule out a particular connectivity, as the correlation intensity depends on the coupling constant.[8]
A Self-Validating Experimental Workflow for this compound

The following workflow is designed to be a self-validating system, where the data from each experiment corroborates the others, leading to a single, unambiguous structural assignment.

Figure 1: A logical workflow for the structural validation of this compound using 2D NMR.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

    • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

  • 1D NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to identify the proton chemical shifts, multiplicities, and integration.

    • Acquire a ¹³C NMR spectrum along with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Data Acquisition:

    • COSY: Acquire a gradient-enhanced COSY (gCOSY) spectrum to establish proton-proton correlations.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate each proton to its directly attached carbon. This is generally more sensitive than the older HMQC experiment.[8]

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. It is often beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[8]

Interpreting the 2D NMR Data for this compound

The following tables summarize the expected correlations for the proposed structure of this compound.

Table 1: Expected ¹H and ¹³C Chemical Shifts and HSQC Correlations

Position Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) HSQC Correlation
1NH~8.0--
2CH₂~3.5~50Yes
3NH~8.0--
4C=O-~170No
4-CH₃CH₃~1.2~20Yes
5C-~60No
6C=O-~170No
Ethyl-CH₂CH₂~2.0~30Yes
Ethyl-CH₃CH₃~0.9~10Yes
PhenylCH7.2-7.4125-130Yes

Table 2: Expected COSY and HMBC Correlations

Proton at Position Expected COSY Correlations with Proton at Expected HMBC Correlations with Carbon at
2-4, 6
4-CH₃-4, 5
Ethyl-CH₂Ethyl-CH₃5, Ethyl-CH₃, Phenyl-ipso
Ethyl-CH₃Ethyl-CH₂5, Ethyl-CH₂
PhenylPhenyl (ortho, meta)Phenyl carbons
Visualizing the Connectivity

The correlations from the 2D NMR experiments can be visualized to build a comprehensive picture of the molecular structure.

Figure 2: Key HMBC correlations confirming the placement of the methyl group and the ethyl group.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of this compound is a clear example of where a multi-pronged approach using various 2D NMR techniques is not just beneficial, but essential. By systematically acquiring and interpreting COSY, HSQC, and HMBC data, a researcher can build an irrefutable case for the proposed structure. The cross-validation inherent in this workflow, where COSY confirms proton spin systems, HSQC assigns direct attachments, and HMBC pieces together the entire molecular puzzle, provides the high level of scientific integrity required in drug development and chemical research. This guide provides a robust framework for applying these powerful analytical tools to achieve unambiguous structural elucidation.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.[Link]

  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL.[Link]

  • Molodtsov, S. G., et al. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-1751. [Link]

  • 2D NMR Spectroscopy. Slideshare.[Link]

  • Molodtsov, S. G., et al. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1737–1751. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.[Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(13), 1255-1293. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

  • HSQC and HMBC. Columbia University NMR Core Facility.[Link]

  • HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis.[Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov.[Link]

  • Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. ResearchGate.[Link]

  • Primidone. PubChem.[Link]

  • Primidone. Wikipedia.[Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. AZoM.[Link]

  • Fardus-Reid, F., et al. Validating heteronuclear 2D quantitative NMR. Analytical Methods, 8(15), 3045-3051. [Link]

  • Mysoline® (primidone tablets, USP) 50 mg and 250 mg Rx only Anticonvulsant. accessdata.fda.gov.[Link]

  • Primidone. StatPearls - NCBI Bookshelf.[Link]

  • This compound. Shimadzu Chemistry & Diagnostics.[Link]

  • Synthesis, characterization, and evaluation of selective molecularly imprinted polymers for the fast determination of synthetic cathinones. PMC - NIH.[Link]

  • Synthesis, characterization, and evaluation of selective molecularly imprinted polymers for the fast determination of synthetic cathinones. RSC Publishing.[Link]

  • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. MDPI.[Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate.[Link]

Sources

A Comparative Analysis of 4-Methylprimidone and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and analysis, the devil is often in the details. Structural isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of 4-methylprimidone and its positional isomers, 2-methylprimidone and 3-methylprimidone, with primidone as a foundational reference. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable experimental protocols.

Introduction: The Critical Role of Isomeric Differentiation

Primidone is an anticonvulsant drug of the barbiturate class used to treat a variety of seizure disorders. Its efficacy is well-documented, but like all therapeutics, its structure dictates its function. The introduction of a methyl group onto the phenyl ring of the primidone scaffold creates a series of positional isomers. While seemingly a minor chemical modification, the location of this methyl group can profoundly influence the molecule's interaction with biological systems. This guide will explore these differences through a multi-faceted analysis of their physicochemical properties, spectroscopic signatures, chromatographic behavior, and potential pharmacological implications.

For the purpose of this guide, we will be comparing the following compounds:

  • Primidone: The parent compound.

  • 2-Methylprimidone: The ortho isomer.

  • 3-Methylprimidone: The meta isomer.

  • This compound: The para isomer.

G cluster_primidone Primidone cluster_2_methyl 2-Methylprimidone cluster_3_methyl 3-Methylprimidone cluster_4_methyl This compound Primidone Methyl2 Methyl3 Methyl4

Figure 1: Chemical structures of Primidone and its positional methyl-isomers.

Physicochemical Properties: A Quantitative Comparison

The position of the methyl group influences the electronic distribution and steric hindrance of the molecule, which in turn affects its physicochemical properties. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPrimidone2-Methylprimidone3-MethylprimidoneThis compound
Molecular Formula C12H14N2O2C13H16N2O2C13H16N2O2C13H16N2O2
Molecular Weight 218.25 g/mol 232.28 g/mol 232.28 g/mol 232.28 g/mol
Predicted logP 0.81.31.31.3
Predicted pKa 12.612.612.612.6
Predicted Solubility 1.2 mg/mL0.5 mg/mL0.5 mg/mL0.5 mg/mL

Expert Insights: The addition of a methyl group is expected to increase the lipophilicity of the molecule, as reflected in the higher predicted logP values for the methylated isomers. This increased lipophilicity may enhance membrane permeability but could also lead to increased metabolic susceptibility and potential for bioaccumulation. The position of the methyl group is not predicted to significantly alter the pKa of the imide protons.

Spectroscopic Analysis: Delineating Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be the most informative for distinguishing between the isomers.

    • Primidone: Will exhibit a complex multiplet for the five protons of the unsubstituted phenyl ring.

    • 2-Methylprimidone: The ortho substitution will result in a distinct set of four aromatic protons with characteristic splitting patterns. The methyl group will appear as a singlet around 2.0-2.5 ppm.

    • 3-Methylprimidone: The meta substitution will also yield four aromatic protons with a different splitting pattern compared to the ortho isomer.

    • This compound: The para substitution will lead to a more symmetrical pattern, often appearing as two doublets for the four aromatic protons.

  • ¹³C NMR: The number and chemical shifts of the aromatic carbons will differ for each isomer, providing a clear method of identification. The quaternary carbon attached to the methyl group will have a distinct chemical shift.

Mass Spectrometry (MS)

While all three methyl-isomers will have the same molecular ion peak (m/z = 232.28), their fragmentation patterns upon electron ionization (EI) or collision-induced dissociation (CID) may differ. The position of the methyl group can influence the stability of certain fragment ions, leading to variations in their relative abundances. For instance, the ortho isomer may exhibit a unique fragmentation pathway due to steric interactions.

Chromatographic Separation: A High-Resolution Approach

The separation of these closely related isomers is crucial for quality control and pharmacokinetic studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this application.

G cluster_workflow Analytical Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection 20 µL injection volume Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) Injection->Column Isocratic Elution (Acetonitrile:Water) Detection UV Detector (254 nm) Column->Detection Data Data Acquisition & Analysis (Peak Integration & Quantification) Detection->Data

Figure 2: A typical RP-HPLC workflow for the separation of primidone and its isomers.

Detailed Experimental Protocol: RP-HPLC Method

Objective: To achieve baseline separation of primidone, 2-methylprimidone, 3-methylprimidone, and this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for each of the four compounds.

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 40:60 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare individual stock solutions of each compound in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all four compounds at a concentration of 10 µg/mL each.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the mixed standard solution and record the chromatogram. The elution order is expected to be primidone first, followed by the methyl-isomers in order of increasing retention time, likely influenced by subtle differences in their interaction with the C18 stationary phase.

Expert Insights: The increased lipophilicity of the methyl-isomers will lead to longer retention times on a reversed-phase column compared to primidone. The subtle differences in the shape and polarity of the positional isomers will allow for their separation. The para isomer (this compound), being the most symmetrical, may elute last. Method optimization, including adjusting the mobile phase composition and temperature, may be necessary to achieve optimal resolution.

Potential Pharmacological and Toxicological Implications

The position of the methyl group can have significant consequences for the drug's biological activity.

  • Metabolism: The methyl group can be a site of oxidative metabolism by cytochrome P450 enzymes. The accessibility of the methyl group to the active site of these enzymes will vary between isomers, potentially leading to different metabolic profiles and rates of clearance. For example, the sterically hindered methyl group in the ortho position may be metabolized more slowly than the more exposed methyl group in the para position.

  • Receptor Binding: The overall shape of the molecule is critical for its binding to the target receptor (in the case of primidone, likely related to GABAergic neurotransmission). The steric bulk of the methyl group and its influence on the orientation of the phenyl ring can alter the binding affinity and efficacy of the compound.

  • Toxicity: Different metabolic pathways can lead to the formation of reactive metabolites. The specific metabolic profile of each isomer could result in varying toxicological profiles.

Conclusion

The comparative analysis of this compound and its positional isomers underscores the fundamental principle of structure-activity relationships in pharmacology. While sharing the same molecular formula, these compounds are distinct chemical entities with potentially different biological fates. The analytical methods outlined in this guide provide a robust framework for their differentiation and quantification. For any research or development involving primidone analogues, a thorough characterization of all potential isomers is not merely a matter of good scientific practice but a critical step in ensuring the safety and efficacy of a potential therapeutic agent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4909, Primidone. [Link]

  • DrugBank Online. Primidone. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 134735, 5-Ethyl-5-(o-tolyl)hexahydropyrimidine-4,6-dione (2-Methylprimidone). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 149356, 5-Ethyl-5-(m-tolyl)hexahydropyrimidine-4,6-dione (3-Methylprimidone). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 149357, 5-Ethyl-5-(p-tolyl)hexahydropyrimidine-4,6-dione (this compound). [Link]

4-methylprimidone versus primidone: a comparative biological activity study

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of anticonvulsant drug discovery, the exploration of structural analogs of established therapeutic agents provides a fertile ground for identifying compounds with potentially improved pharmacological profiles. Primidone, a long-standing barbiturate anticonvulsant, serves as a valuable chemical scaffold for such investigations.[1] This guide provides a comprehensive comparative analysis of primidone and its hypothetical derivative, 4-methylprimidone.

While primidone has been extensively studied and utilized in clinical practice for the management of seizure disorders and essential tremor, it is crucial to note that This compound is a compound for which extensive biological activity data is not publicly available. [1][2][3] Therefore, this guide will leverage the well-documented properties of primidone to establish a baseline for a theoretical and prospective comparison with this compound. The insights provided are grounded in established principles of medicinal chemistry and pharmacology to guide future research endeavors.

Chemical and Structural Framework

Primidone (5-ethyl-5-phenyl-1,3-diazinane-4,6-dione) is structurally related to phenobarbital, differing by the absence of a carbonyl group at the 2-position of the pyrimidine ring.[2] this compound, as its name suggests, would incorporate a methyl group at the 4-position of the primidone core structure. This seemingly minor structural modification could have significant implications for the molecule's physicochemical properties and, consequently, its biological activity.

FeaturePrimidoneThis compound (Hypothetical)
IUPAC Name 5-Ethyl-5-phenyl-1,3-diazinane-4,6-dione5-Ethyl-4-methyl-5-phenyl-1,3-diazinane-4,6-dione
Molecular Formula C₁₂H₁₄N₂O₂C₁₃H₁₆N₂O₂
Molar Mass 218.25 g/mol 232.28 g/mol
Key Structural Difference Hydrogen at the 4-positionMethyl group at the 4-position

Pharmacological Profile of Primidone: The Established Benchmark

Primidone's therapeutic effects are complex, arising from the combined actions of the parent drug and its two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[1][4] Understanding this metabolic pathway is fundamental to appreciating its overall biological activity.

Mechanism of Action

The anticonvulsant activity of primidone is not attributed to a single mechanism but rather a multi-faceted approach:

  • Parent Drug Activity: Primidone itself is believed to exert an anticonvulsant effect, likely through interactions with voltage-gated sodium channels, which inhibits high-frequency repetitive firing of action potentials.[1][2][5]

  • Metabolite Activity (Phenobarbital): A significant portion of primidone's anticonvulsant and sedative properties is attributed to its metabolite, phenobarbital.[1] Phenobarbital is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing GABAergic inhibition in the central nervous system.[3][6]

  • Metabolite Activity (PEMA): PEMA also possesses intrinsic anticonvulsant properties, although its exact mechanism is less well-defined.[7] It is thought to contribute to the overall therapeutic effect.

Primidone Metabolism and Action Primidone Primidone Phenobarbital Phenobarbital Primidone->Phenobarbital Metabolism PEMA PEMA Primidone->PEMA Metabolism SodiumChannels Voltage-gated Sodium Channels Primidone->SodiumChannels Inhibits GABA_A GABA-A Receptor Phenobarbital->GABA_A Modulates AnticonvulsantEffect Anticonvulsant Effect PEMA->AnticonvulsantEffect Contributes to SodiumChannels->AnticonvulsantEffect Leads to GABA_A->AnticonvulsantEffect Leads to

Caption: Metabolic pathway and mechanism of action of Primidone.

Pharmacokinetics

Primidone is well-absorbed orally and is metabolized in the liver to phenobarbital and PEMA.[1] The pharmacokinetic parameters of primidone and its metabolites are summarized below.

ParameterPrimidonePhenobarbitalPEMA
Bioavailability ~100%--
Protein Binding 25%40-60%Negligible
Elimination Half-life 5-18 hours75-120 hours16 hours
Metabolism Hepatic (to Phenobarbital and PEMA)HepaticRenal Excretion

Data compiled from multiple sources.[1][8]

Prospective Analysis of this compound's Biological Activity

The introduction of a methyl group at the 4-position of the primidone structure could influence its biological activity through several mechanisms:

  • Steric Hindrance: The methyl group could sterically hinder the binding of the molecule to its targets or metabolic enzymes.

  • Electronic Effects: The electron-donating nature of the methyl group could alter the charge distribution of the molecule, potentially affecting its binding affinity.

  • Lipophilicity: The addition of a methyl group would likely increase the lipophilicity of the molecule, which could impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Hypothetical Impact on Pharmacodynamics

The methyl group's position could influence the interaction with the voltage-gated sodium channels. It is plausible that this structural change could either enhance or diminish the intrinsic activity of the parent molecule. Furthermore, the rate of metabolism to phenobarbital and PEMA could be altered. If the methyl group hinders the enzymatic conversion, the overall pharmacological profile would be more dependent on the activity of this compound itself, potentially leading to a different side-effect profile.

Hypothetical Impact on Pharmacokinetics

Increased lipophilicity from the methyl group could lead to:

  • Enhanced absorption: A more lipophilic molecule may cross biological membranes more readily.

  • Increased volume of distribution: The compound might distribute more extensively into fatty tissues.

  • Altered metabolism: The methyl group could either block or introduce a new site for metabolism, leading to different metabolic pathways and rates of clearance.

Experimental Protocols for a Comparative Study

To empirically determine the biological activity of this compound and compare it to primidone, a series of in vitro and in vivo experiments would be necessary. The following protocols outline a standard approach in the field of anticonvulsant drug discovery.[9][10][11]

In Vitro Assays

1. Patch-Clamp Electrophysiology on Neuronal Cell Lines (e.g., SH-SY5Y)

  • Objective: To assess the direct effects of the compounds on voltage-gated sodium channels.

  • Methodology:

    • Culture neuronal cells to an appropriate density.

    • Prepare whole-cell patch-clamp recordings.

    • Establish a stable baseline recording of sodium currents.

    • Perfuse the cells with increasing concentrations of primidone or this compound.

    • Measure the effect on the amplitude and kinetics of the sodium currents.

    • Calculate the IC₅₀ for each compound.

2. GABA-A Receptor Binding Assay

  • Objective: To determine the modulatory effects of the compounds and their potential metabolites on the GABA-A receptor.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue.

    • Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol) in the presence of varying concentrations of the test compounds.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the binding affinity (Ki) of the compounds.

ExperimentalWorkflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation PatchClamp Patch-Clamp Electrophysiology MES Maximal Electroshock Seizure (MES) Test PatchClamp->MES BindingAssay GABA-A Receptor Binding Assay scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test BindingAssay->scPTZ Metabolism In Vitro Metabolism Metabolism->MES Metabolism->scPTZ Tox Rotarod Test (Neurotoxicity) MES->Tox scPTZ->Tox

Caption: Experimental workflow for comparative anticonvulsant activity.

In Vivo Models

1. Maximal Electroshock Seizure (MES) Test in Rodents

  • Objective: To evaluate the efficacy of the compounds in a model of generalized tonic-clonic seizures.[9][10]

  • Methodology:

    • Administer the test compound (primidone or this compound) or vehicle to groups of mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined time, induce a seizure by delivering a brief electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Calculate the ED₅₀ for each compound.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test in Rodents

  • Objective: To assess the ability of the compounds to prevent clonic seizures induced by a chemical convulsant.[10]

  • Methodology:

    • Administer the test compound or vehicle to groups of mice.

    • After a set time, inject a convulsive dose of pentylenetetrazole subcutaneously.

    • Observe the animals for the onset and severity of clonic seizures.

    • Determine the dose of the test compound that protects 50% of the animals from seizures (ED₅₀).

3. Rotarod Test for Neurotoxicity

  • Objective: To assess the potential motor impairment and sedative effects of the compounds.

  • Methodology:

    • Train mice to remain on a rotating rod.

    • Administer the test compound or vehicle.

    • At various time points, place the animals back on the rotarod and measure the latency to fall.

    • A significant decrease in performance indicates neurotoxicity.

Conclusion and Future Directions

Primidone remains a clinically relevant anticonvulsant, but its side-effect profile, largely attributed to its phenobarbital metabolite, can limit its use. The hypothetical this compound presents an intriguing candidate for further investigation. The addition of a methyl group could potentially modulate the parent drug's intrinsic activity and alter its metabolic fate, possibly leading to a more favorable therapeutic window.

A systematic evaluation of this compound, following the experimental protocols outlined in this guide, is warranted. Such studies would provide the necessary empirical data to move beyond theoretical comparisons and definitively characterize the biological activity of this novel primidone analog. The synthesis of this compound would be the critical first step in this endeavor. Should this compound exhibit promising anticonvulsant properties with an improved safety profile, it could represent a valuable lead for the development of next-generation antiepileptic drugs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4909, Primidone. [Link]

  • Wikipedia. Primidone. [Link]

  • Patsnap Synapse. What is the mechanism of Primidone? [Link]

  • R Discovery. What are the molecular and cellular mechanisms underlying the therapeutic effects of Primidone? [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1). [Link]

  • White, H. S., & Barker-Haliski, M. L. (2021). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 172, 106583. [Link]

  • GlobalRx. Clinical Profile of Primidone USP. [Link]

  • Patsnap Synapse. What is Primidone used for? [Link]

  • Aldred, J., & Sadek, H. (2023). Primidone. In StatPearls. StatPearls Publishing. [Link]

  • Löscher, W., & Schmidt, D. (1999). Blood and cerebrospinal fluid pharmacokinetics of primidone and its primary pharmacologically active metabolites, phenobarbital and phenylethylmalonamide in the rat. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 181–185. [Link]

  • International Agency for Research on Cancer. (2016). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 108). IARC. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Primidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • PharmaCompass. Primidonum. [Link]

  • Semantic Scholar. Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

Sources

Navigating the Synthetic Landscape of 4-Methylprimidone: A Comparative Guide to Plausible Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drawing from established principles of heterocyclic chemistry and analogous transformations, this document serves as a strategic resource for researchers. It provides not just hypothetical protocols but also a deep dive into the mechanistic rationale, potential challenges, and comparative analysis of each proposed pathway. The objective is to equip scientists with a robust conceptual framework to approach the synthesis of 4-methylprimidone and its derivatives.

Proposed Synthesis Route 1: The Malonic Ester Pathway

This route is a modification of the classical synthesis of barbiturates and primidone, starting from a substituted malonic ester. The key is the introduction of the methyl group at the alpha-position of the malonic ester before the cyclization step.

Rationale and Strategy

The core of this strategy lies in the high acidity of the alpha-protons of diethyl malonate, which allows for sequential alkylation. By first introducing the phenyl and ethyl groups and then the methyl group, we can construct the required carbon skeleton. The subsequent condensation with a suitable nitrogen-containing reagent, followed by reduction, would yield the target molecule. This approach offers good control over the substitution pattern at the C-5 position of the pyrimidine ring.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-ethyl-2-phenylmalonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add diethyl phenylmalonate dropwise at room temperature.

  • Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Add ethyl iodide dropwise and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude diethyl 2-ethyl-2-phenylmalonate. Purify by vacuum distillation.

Step 2: Synthesis of Diethyl 2-ethyl-2-methyl-2-phenylmalonate

  • Repeat the procedure from Step 1, using diethyl 2-ethyl-2-phenylmalonate as the starting material and methyl iodide as the alkylating agent.

Step 3: Synthesis of 4-Methyl-5-ethyl-5-phenyl-2-thiobarbituric Acid

  • To a solution of sodium ethoxide in anhydrous ethanol, add the dialkylated malonic ester from Step 2, followed by thiourea.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from aqueous ethanol to obtain 4-methyl-5-ethyl-5-phenyl-2-thiobarbituric acid.

Step 4: Desulfurization to this compound

  • Suspend the 2-thiobarbituric acid derivative in a suitable solvent such as ethanol.

  • Add a desulfurizing agent, such as Raney nickel, in portions.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter the hot solution to remove the Raney nickel and wash the catalyst with hot ethanol.

  • Combine the filtrates and evaporate the solvent to yield crude this compound. Purify by recrystallization.

Visualization of the Malonic Ester Pathway

Malonic_Ester_Pathway cluster_0 Step 1 & 2: Dialkylation cluster_1 Step 3: Cyclization cluster_2 Step 4: Desulfurization Diethyl_phenylmalonate Diethyl phenylmalonate Enolate1 Enolate Formation (NaOEt) Diethyl_phenylmalonate->Enolate1 Alkylation1 Ethylation (EtI) Enolate1->Alkylation1 Diethyl_ethylphenylmalonate Diethyl 2-ethyl-2-phenylmalonate Alkylation1->Diethyl_ethylphenylmalonate Enolate2 Enolate Formation (NaOEt) Diethyl_ethylphenylmalonate->Enolate2 Alkylation2 Methylation (MeI) Enolate2->Alkylation2 Dialkylated_ester Diethyl 2-ethyl-2-methyl-2-phenylmalonate Alkylation2->Dialkylated_ester Condensation Condensation (NaOEt) Dialkylated_ester->Condensation Thiobarbituric_acid 4-Methyl-5-ethyl-5-phenyl-2-thiobarbituric Acid Condensation->Thiobarbituric_acid Thiourea Thiourea Thiourea->Condensation Desulfurization Desulfurization (Raney Ni) Thiobarbituric_acid->Desulfurization 4_Methylprimidone This compound Desulfurization->4_Methylprimidone

Caption: Proposed synthesis of this compound via the malonic ester pathway.

Proposed Synthesis Route 2: The Biginelli-Type Reaction Pathway

This approach is inspired by the Biginelli reaction, a one-pot multicomponent reaction that is widely used for the synthesis of dihydropyrimidinones. A modification of this reaction could potentially be employed to synthesize this compound.

Rationale and Strategy

The Biginelli reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea. By using a β-diketone that incorporates the desired phenyl and ethyl substituents, and by using a modified urea component, it might be possible to construct the this compound core in a more convergent manner. This route has the advantage of being a one-pot reaction, which can be more efficient in terms of time and resources.

Experimental Protocol

Step 1: Synthesis of 1-Phenyl-1-butanone

  • Perform a Friedel-Crafts acylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Quench the reaction with ice water and extract the product with an organic solvent.

  • Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer and remove the solvent to obtain 1-phenyl-1-butanone. Purify by distillation.

Step 2: Synthesis of 2-Methyl-1-phenyl-1,3-butanedione

  • To a solution of sodium ethoxide in ethanol, add 1-phenyl-1-butanone.

  • Slowly add ethyl acetate and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

  • Dry the organic layer and concentrate to obtain the β-diketone.

Step 3: One-Pot Synthesis of this compound

  • In a round-bottom flask, combine 2-methyl-1-phenyl-1,3-butanedione, urea, and a catalytic amount of a Lewis acid (e.g., zinc chloride) in a suitable solvent like ethanol.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.

Visualization of the Biginelli-Type Reaction Pathway

Biginelli_Type_Pathway cluster_0 Step 1 & 2: β-Diketone Synthesis cluster_1 Step 3: One-Pot Cyclization Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation Benzene->Friedel_Crafts Butyryl_chloride Butyryl chloride Butyryl_chloride->Friedel_Crafts Phenylbutanone 1-Phenyl-1-butanone Friedel_Crafts->Phenylbutanone Condensation Claisen Condensation Phenylbutanone->Condensation Ethyl_acetate Ethyl acetate Ethyl_acetate->Condensation Diketone 2-Methyl-1-phenyl-1,3-butanedione Condensation->Diketone Biginelli_Reaction Biginelli-Type Reaction (Lewis Acid Catalyst) Diketone->Biginelli_Reaction 4_Methylprimidone This compound Biginelli_Reaction->4_Methylprimidone Urea Urea Urea->Biginelli_Reaction

Caption: Proposed synthesis of this compound via a Biginelli-type reaction pathway.

Head-to-Head Comparison of the Proposed Routes

FeatureMalonic Ester PathwayBiginelli-Type Reaction Pathway
Overall Strategy Linear synthesis with sequential alkylations followed by cyclization and desulfurization.Convergent, one-pot multicomponent reaction.
Starting Materials Readily available diethyl phenylmalonate, alkyl halides, and thiourea.Benzene, butyryl chloride, ethyl acetate, and urea.
Number of Steps Four distinct synthetic steps.Three steps, with the final step being a one-pot reaction.
Control of Stereochemistry The C-5 position is a stereocenter. This route offers potential for stereocontrol during the alkylation steps, although not explicitly detailed here.The reaction is likely to produce a racemic mixture.
Potential Yield Potentially higher overall yield due to well-established individual reactions, but this is dependent on the efficiency of each step.One-pot reactions can sometimes suffer from lower yields due to competing side reactions.
Purification Requires purification at each step, which can be labor-intensive.Potentially simpler purification after the final one-pot reaction, but may require chromatography to separate from byproducts.
Scalability The individual steps are generally scalable.One-pot reactions can sometimes be challenging to scale up.
Key Challenges - Ensuring complete dialkylation without side reactions.- Handling of Raney nickel, which is pyrophoric.- Potential for over-reduction in the final step.- The synthesis of the β-diketone precursor.- Optimizing the conditions for the one-pot cyclization to maximize yield and minimize byproducts.

Conclusion

While established synthetic routes for this compound are not readily found in the literature, this guide provides two plausible and scientifically grounded pathways for its synthesis. The Malonic Ester Pathway offers a more traditional, stepwise approach with potentially better control over the molecular architecture. In contrast, the Biginelli-Type Reaction Pathway presents a more modern, convergent strategy that could be more efficient if optimized.

The choice between these routes will depend on the specific goals of the research, the available resources, and the desired scale of the synthesis. Both proposed routes offer a solid starting point for any researcher venturing into the synthesis of this compound and its analogs. Further experimental validation and optimization would be necessary to determine the most effective and practical method for the preparation of this target compound.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry.
  • Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigesters. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-452.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Shadnia, H., & Imanzadeh, G. H. (2015). Synthesis of Barbituric Acid Derivatives. Organic Chemistry: An Indian Journal, 11(2), 59-65.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of 4-Methylprimidone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to Method Cross-Validation

In the landscape of pharmaceutical analysis, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive cross-validation of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-methylprimidone. As a structural analog of the anticonvulsant drug primidone, the precise measurement of this compound is critical in various stages of drug development and quality control.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a framework for researchers, scientists, and drug development professionals to make informed decisions when selecting and validating analytical methods for similar small molecules. The principles discussed are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[1][2][3][4][5][6]

Understanding the Analyte: this compound

To develop effective analytical methods, a foundational understanding of the analyte's physicochemical properties is essential. While specific experimental data for this compound is not extensively published, we can infer its properties from its parent compound, primidone.

  • Structure and Polarity: this compound is a derivative of primidone, featuring a methyl group. This addition slightly increases its lipophilicity compared to primidone. It remains a relatively polar molecule, suggesting good solubility in a mix of organic solvents and water.

  • Volatility: The presence of polar functional groups and a moderate molecular weight suggest that this compound has low to moderate volatility. This property is a key consideration for GC-MS analysis, which may necessitate derivatization to enhance thermal stability and volatility.

  • UV Absorbance: The core structure of this compound contains a chromophore, making it suitable for detection by UV-Visible spectroscopy. The UV spectrum is expected to be similar to that of primidone, with an absorbance maximum suitable for quantification using an HPLC-UV system.

High-Performance Liquid Chromatography (HPLC): A Methodical Approach

HPLC is a powerful technique for separating and quantifying components in a mixture. Its versatility and robustness make it a workhorse in the pharmaceutical industry.

Proposed HPLC-UV Method for this compound

This proposed method is designed for the routine quantification of this compound in bulk drug substance or pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is well-suited for retaining moderately polar analytes like this compound.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The formic acid helps to control the ionization of the analyte and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 225 nm. This is a common wavelength for the analysis of compounds with similar structures.[2]

  • Injection Volume: 10 µL.

Rationale for Method Design:

The choice of a reverse-phase C18 column is based on the anticipated polarity of this compound. The gradient elution with an organic modifier like acetonitrile allows for the efficient elution of the analyte while ensuring good separation from any potential impurities. The use of a DAD allows for the assessment of peak purity and the selection of the optimal detection wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. It is often considered a gold-standard technique for the identification and quantification of volatile and semi-volatile compounds.[6]

Proposed GC-MS Method for this compound

Given the likely need for derivatization to improve the volatility and thermal stability of this compound, the following method is proposed.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). This type of column is robust and provides good separation for a wide range of compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, to maximize sensitivity.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode would be used for initial identification.

  • Transfer Line Temperature: 280 °C.

Sample Preparation and Derivatization:

  • Extraction: The sample is extracted with a suitable organic solvent, such as ethyl acetate.

  • Derivatization: The extracted sample is dried and then derivatized with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.

Rationale for Method Design:

The use of a non-polar column is standard for many GC applications. The temperature program is designed to provide good separation of the derivatized analyte from any matrix components. SIM mode is chosen for quantification due to its higher sensitivity and selectivity compared to full scan mode. Derivatization is a critical step for compounds with polar functional groups to make them amenable to GC analysis.

Cross-Validation of HPLC and GC-MS Methods

Cross-validation is the process of comparing two analytical methods to ensure they provide equivalent results.[7] This is a critical step when transferring a method between laboratories or when establishing a new method as an alternative to an existing one.

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_planning Planning & Protocol cluster_execution Method Execution & Data Collection cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting P1 Define Acceptance Criteria P2 Select Validation Samples (e.g., 3 batches, 3 concentrations) P1->P2 E1 Analyze Samples by HPLC-UV Method P2->E1 E2 Analyze the Same Samples by GC-MS Method P2->E2 A1 Compare Specificity & Selectivity E1->A1 E2->A1 A2 Assess Linearity & Range A1->A2 A3 Evaluate Accuracy (% Recovery) A2->A3 A4 Determine Precision (Repeatability & Intermediate) A3->A4 A5 Calculate LOD & LOQ A4->A5 C1 Statistical Analysis of Results (e.g., t-test, F-test) A5->C1 C2 Document Results in Validation Report C1->C2 C3 Conclusion on Method Equivalency C2->C3

Key Validation Parameters

The following parameters, as defined by ICH guidelines, must be assessed during cross-validation:

  • Specificity/Selectivity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix. For HPLC-UV, this is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample. For GC-MS, the high selectivity is provided by the unique mass spectrum of the analyte.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte and expressing the result as a percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the proposed HPLC and GC-MS methods for the analysis of this compound. These are typical values based on the analysis of similar small molecules and should be confirmed by experimental validation.

ParameterHPLC-UVGC-MS
Specificity Good (based on retention time)Excellent (based on mass spectrum)
Linearity (r²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD) < 2%< 5%
LOD ~0.1 µg/mL~0.01 µg/mL
LOQ ~0.3 µg/mL~0.03 µg/mL
Sample Throughput HighModerate
Cost per Sample LowerHigher
Need for Derivatization NoYes

Fundamental Principles: HPLC vs. GC-MS

The choice between HPLC and GC-MS often depends on the properties of the analyte and the specific requirements of the analysis. The following diagram illustrates the key differences in their operational principles.

AnalyticalTechniques cluster_hplc HPLC (High-Performance Liquid Chromatography) cluster_gcms GC-MS (Gas Chromatography-Mass Spectrometry) H1 Mobile Phase: Liquid H2 Stationary Phase: Solid (e.g., C18) H1->H2 H3 Separation Principle: Partitioning between liquid and solid phases H2->H3 H4 Detection: UV-Visible Absorbance H3->H4 G1 Mobile Phase: Inert Gas (e.g., Helium) G2 Stationary Phase: Liquid coated on a solid support G1->G2 G3 Separation Principle: Partitioning between gas and liquid phases based on volatility G2->G3 G4 Detection: Mass Spectrometry (m/z ratio) G3->G4

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound, each with its own set of advantages and disadvantages.

  • HPLC-UV is a robust, high-throughput, and cost-effective method that is well-suited for routine quality control analysis where high sensitivity is not the primary requirement. Its simplicity and the absence of a need for derivatization make it an attractive option for many applications.

  • GC-MS offers superior specificity and sensitivity, making it an excellent choice for trace-level analysis, impurity profiling, and as a confirmatory technique. The requirement for derivatization adds a step to the sample preparation process but can be justified by the enhanced performance.

Ultimately, the choice of method will depend on the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. A thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen method is fit for its intended purpose and that the analytical data generated is both accurate and reliable.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Veepra. (2026). Cross Validation of Bioanalytical Methods Testing. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking of 4-Methylprimidone Analogs for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Primidone, a cornerstone in epilepsy management, and its analogs continue to be of significant interest in the development of novel anticonvulsant therapies.[1][2][3] This guide provides a comprehensive, in-depth comparison of 4-methylprimidone analogs through the lens of computational molecular docking. We will explore the causal relationships behind experimental design, from target selection to the interpretation of binding affinities, to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a robust framework for leveraging in silico techniques to accelerate the identification of promising antiepileptic drug candidates.[4]

Introduction: The Rationale for In Silico Screening

Primidone's therapeutic action is multifaceted, with the parent drug and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA), contributing to its anticonvulsant effects.[1][2][5] The primary mechanisms are believed to involve the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition via GABA-A receptors.[1][2][6] While effective, the quest for agents with improved efficacy and fewer side effects is perpetual.

This compound, an analog of primidone, serves as a scaffold for further chemical modification. By introducing various functional groups to this core structure, we can systematically probe the chemical space to identify derivatives with enhanced binding affinity for key neurological targets. Molecular docking is an indispensable computational tool in this endeavor.[4] It allows for the rapid, cost-effective screening of virtual compound libraries, predicting their binding orientation and affinity to a specific protein target.[4][7] This guide will delineate a complete workflow for a comparative docking study, using a hypothetical series of this compound analogs to illustrate the process and principles.

The Scientific Framework: Methodology and Experimental Design

A successful molecular docking study is predicated on a logical and scientifically sound methodology. The choices made at each step directly influence the validity and reliability of the results.

Target Selection: Why the GABA-A Receptor?

While primidone interacts with multiple targets, its metabolite phenobarbital is a known positive allosteric modulator of the GABA-A receptor.[5] This receptor is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission.[8] Enhancing this inhibitory signaling is a proven strategy for seizure control.

For this study, we have selected the human GABA-A receptor as our primary target. Specifically, we will utilize a high-resolution crystal structure from the RCSB Protein Data Bank (PDB), such as PDB ID: 7PBD or 8BHG, which provides the atomic coordinates necessary for an accurate docking simulation.[9][10] The binding site of interest is the interface between the α and β subunits, a well-characterized pocket for benzodiazepines and barbiturates.[8][11]

Experimental Workflow

The entire process, from target selection to data analysis, follows a systematic and validated procedure. This workflow ensures the reproducibility and integrity of the findings.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis & Interpretation Target_Selection Target Identification (GABA-A Receptor) PDB_Download PDB Structure Acquisition (e.g., 7PBD) Target_Selection->PDB_Download Select PDB ID Protein_Prep Receptor Preparation (Remove water, add hydrogens) PDB_Download->Protein_Prep Prepare for docking Grid_Generation Define Binding Site (Grid Box Generation) Protein_Prep->Grid_Generation Inputs Ligand_Design Ligand Design (this compound Analogs) Ligand_Prep Ligand Preparation (3D structure generation, energy minimization) Ligand_Design->Ligand_Prep Optimize geometry Ligand_Prep->Grid_Generation Inputs Docking_Validation Protocol Validation (Re-docking native ligand) Grid_Generation->Docking_Validation Define search space Virtual_Screening Virtual Screening (Dock all analogs) Docking_Validation->Virtual_Screening Validated protocol Pose_Analysis Binding Pose Analysis Virtual_Screening->Pose_Analysis Analyze interactions Scoring Analyze Docking Scores & Binding Energies Pose_Analysis->Scoring Quantify binding SAR_Analysis Structure-Activity Relationship (SAR) Analysis Scoring->SAR_Analysis Relate structure to affinity Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Prioritize candidates

Caption: Workflow for a comparative molecular docking study.

Detailed Step-by-Step Protocol

The following protocol outlines the necessary steps using widely accepted tools like AutoDock Vina.

Part A: Receptor Preparation

  • Download Structure: Obtain the PDB file for the human GABA-A receptor (e.g., 7PBD) from the RCSB PDB database.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera). Remove all water molecules, co-crystallized ligands, and any protein chains not relevant to the binding site of interest.

  • Prepare for Docking: Using AutoDockTools (ADT), add polar hydrogens and assign Kollman charges to the receptor atoms.[12] Save the prepared receptor in the required PDBQT file format. This format includes atomic charge and atom type information necessary for the docking calculation.[12]

Part B: Ligand Preparation

  • Generate 2D Structures: Draw the 2D structures of this compound and its selected analogs (see Table 1 for examples) using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures into 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94. This step is crucial for obtaining a low-energy, stable conformation for docking.

  • Prepare for Docking: Use ADT to assign Gasteiger charges and define the rotatable bonds for each ligand. Save each prepared ligand in the PDBQT file format.

Part C: Docking Simulation with AutoDock Vina

  • Grid Box Generation: In ADT, define the search space (grid box) for the docking simulation. The box should be centered on the known binding pocket of the GABA-A receptor and be large enough to encompass the entire binding site and allow the ligands to rotate freely.

  • Protocol Validation (Trustworthiness): Before docking the analogs, validate the docking protocol. This is a critical step to ensure the chosen parameters can accurately reproduce the known binding mode of a reference compound.

    • Action: Dock the co-crystallized ligand (if available) or a known binder like GABA back into the receptor's binding site.

    • Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.

  • Execution: Run the AutoDock Vina simulation for this compound and each of its analogs. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to an appropriate value (e.g., 16 or higher) to ensure a comprehensive exploration of possible binding modes.[13]

  • Output: Vina will generate an output file for each ligand containing several possible binding poses, ranked by their predicted binding affinity in kcal/mol.

Comparative Analysis: A Hypothetical Case Study

To illustrate the power of this approach, we present hypothetical docking results for this compound and three analogs with varying substitutions on the phenyl ring.

Table 1: Hypothetical Docking Results of this compound Analogs against GABA-A Receptor

Compound IDStructureSubstitution (R)Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds & Pi-Interactions)
Control This compound-H-7.2Tyr97(β2), Phe64(α1), Thr202(β2)
Analog A 4-MP-p-Clp-Chloro-7.9Tyr97(β2), Phe64(α1), Thr202(β2), Arg120(α1)
Analog B 4-MP-m-NO2m-Nitro-8.5Tyr97(β2), Phe64(α1), Thr202(β2), Ser204(β2)
Analog C 4-MP-o-OHo-Hydroxy-6.8Tyr97(β2), Phe64(α1)

Note: This data is for illustrative purposes only and does not represent real experimental results.

Discussion: From Data to Insight

The analysis of docking results involves more than just comparing binding scores; it requires a deep dive into the specific molecular interactions that drive binding affinity.[14][15]

Interpreting Binding Affinity

The binding affinity, expressed in kcal/mol, is an estimate of the binding free energy (ΔG).[14] A more negative value indicates a more stable protein-ligand complex and, theoretically, a higher binding affinity.[7][14]

In our hypothetical results, Analog B (-8.5 kcal/mol) displays the most favorable binding affinity, followed by Analog A (-7.9 kcal/mol), the parent compound (-7.2 kcal/mol), and finally Analog C (-6.8 kcal/mol). This ranking provides an initial prioritization of the candidates for further investigation.

Structure-Activity Relationship (SAR) Analysis

By correlating the structural modifications with the docking scores, we can derive valuable SAR insights.[16][17][18]

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups at the para (Analog A: -Cl) and meta (Analog B: -NO2) positions appears to enhance binding affinity. This suggests that these substitutions may be involved in favorable electrostatic or hydrogen bonding interactions. For instance, the nitro group of Analog B forms a new hydrogen bond with Ser204, likely a key contributor to its superior binding score. The chloro- group in Analog A might be engaging in a halogen bond or other favorable interaction with Arg120.

  • Steric Hindrance: The placement of a bulky hydroxyl group at the ortho position (Analog C) resulted in a lower binding affinity compared to the parent compound. Visual inspection of the docked pose would likely reveal that this substitution introduces steric hindrance, preventing the ligand from adopting an optimal conformation within the binding pocket.

Visualizing Interactions

The most critical part of the analysis is the visual inspection of the top-ranked binding poses. Using software like PyMOL or Discovery Studio Visualizer, one can generate 2D and 3D diagrams of the ligand-receptor interactions. This allows for the precise identification of:

  • Hydrogen bonds: Key stabilizing interactions between donor and acceptor atoms.

  • Hydrophobic interactions: Contacts between nonpolar regions of the ligand and receptor.

  • Pi-stacking and Pi-cation interactions: Aromatic interactions that significantly contribute to binding.

These visualizations provide the mechanistic basis for the observed binding affinities and are crucial for guiding the next round of analog design.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound analogs. The hypothetical case study demonstrates how this in silico approach can be used to rapidly screen compounds, predict their binding affinities, and generate actionable structure-activity relationship insights.

The results from this study suggest that the addition of electron-withdrawing groups at the meta and para positions of the phenyl ring could be a promising strategy for enhancing the binding affinity of this compound analogs to the GABA-A receptor. The prioritized candidates, particularly Analog B, should be synthesized and subjected to in vitro experimental validation, such as radioligand binding assays and electrophysiological studies, to confirm their activity. The continuous feedback loop between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). Primidone. In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Primidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Primidone. In PubChem. Retrieved from [Link]

  • El Mouns, B-D. (2023). How to interpret and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • RCSB Protein Data Bank. (2022). 7PBD: a1b3 GABA-A receptor + GABA. Retrieved from [Link]

  • RCSB Protein Data Bank. (2021). 6Z8C: Crystal Structure of the Voltage-Gated Sodium Channel NavMs (F208L) in complex with N-desmethyltamoxifen. Retrieved from [Link]

  • Siddiqui, N., et al. (2013). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Retrieved from [Link]

  • Brahim, H., et al. (2020). Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Atanasova, M., et al. (2023). Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. Biomedicines. Retrieved from [Link]

  • Lipkind, G. M., & Fozzard, H. A. (2008). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology. Retrieved from [Link]

  • Scripps Research. (n.d.). AutoDock Vina Documentation. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Primidone? Patsnap Synapse. Retrieved from [Link]

  • Computational Chemistry with Emmanuel. (2023, June 10). How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail [Video]. YouTube. Retrieved from [Link]

  • RCSB Protein Data Bank. (2023). 8BHG: GABA-A receptor a5 heteromer - a5V2 - Bretazenil. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms underlying the therapeutic effects of Primidone? Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

  • Kim, H. S., et al. (1998). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Archives of Pharmacal Research. Retrieved from [Link]

  • Wikipedia. (2024). GABAA receptor. Retrieved from [Link]

  • Iorga, A., et al. (2023). Molecular Docking Studies of Anti-Epileptic Drugs for Their Novel Targeting Potential: A Review. African Journal of Biomedical Research. Retrieved from [Link]

  • The Computational Chemist. (2021, November 28). Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity [Video]. YouTube. Retrieved from [Link]

  • RCSB Protein Data Bank. (2023). 8FHD: Cryo-EM structure of human voltage-gated sodium channel Nav1.6. Retrieved from [Link]

  • Luethi, D., et al. (2019). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones. Frontiers in Pharmacology. Retrieved from [Link]

  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Siddiqui, M., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tuccinardi, T. (2018). Binding Affinity via Docking: Fact and Fiction. Frontiers in Pharmacology. Retrieved from [Link]

  • Jiang, D., et al. (2022). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in Pharmacology. Retrieved from [Link]

Sources

A Comparative Guide to Bioequivalence and Bioavailability Studies of 4-Methylprimidone Formulations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of methodologies for assessing the bioequivalence and bioavailability of different formulations of 4-Methylprimidone, a hypothetical antiepileptic drug. The principles and experimental data presented herein are designed to offer a robust framework for researchers in the field of drug development.

Introduction: The Critical Role of Bioequivalence and Bioavailability in Drug Formulation

The therapeutic efficacy of any oral medication is contingent upon its bioavailability, which is the rate and extent to which the active pharmaceutical ingredient (API) is absorbed and becomes available at the site of action.[1] When developing new formulations or generic versions of a drug such as this compound, it is imperative to conduct bioequivalence studies to ensure that they perform identically to a reference formulation.

Two medicinal products are considered bioequivalent if they are pharmaceutically equivalent and their bioavailabilities, after administration in the same molar dose, are similar to such a degree that their effects, with respect to both efficacy and safety, will be essentially the same.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for these studies to ensure patient safety and drug efficacy.[2][3][4]

This guide will delve into the critical aspects of designing and conducting bioequivalence and bioavailability studies for this compound formulations, providing a comparative analysis of different hypothetical formulations.

Designing a Robust Bioequivalence Study for this compound

Study Design and Population

A randomized, single-dose, two-period, two-sequence crossover design is the standard for bioequivalence studies. This design minimizes inter-subject variability and allows for a within-subject comparison of the test and reference formulations.

  • Study Population: Healthy volunteers, typically between 18 and 55 years of age, are recruited for these studies.[1][2] Subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria. For antiepileptic drugs, it is crucial to consider the potential for neuropsychiatric adverse events and to have appropriate safety monitoring in place.

Dosing and Washout Period

A single oral dose of the test and reference this compound formulations is administered on separate occasions. The dose administered is typically the highest strength of the drug. A sufficient washout period between the two treatment periods is essential to ensure that the drug from the first period is completely eliminated from the body before the second period begins. The length of the washout period is determined by the drug's elimination half-life (t½), and is typically at least five times the t½.

Blood Sampling

Serial blood samples are collected from each subject at predefined time points before and after drug administration. The sampling schedule should be designed to adequately characterize the plasma concentration-time profile of this compound, including the absorption, distribution, and elimination phases. Frequent sampling is crucial around the expected time of maximum concentration (Tmax).

Analytical Methodology: Quantifying this compound in Plasma

An accurate and validated analytical method is the cornerstone of any bioequivalence study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed.

Step-by-Step Protocol for LC-MS/MS Method Validation:
  • Preparation of Standards and Quality Controls: Prepare stock solutions of this compound and its stable isotope-labeled internal standard (IS) in a suitable organic solvent. From these stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking known amounts into blank plasma.

  • Sample Preparation: Extract this compound and the IS from the plasma samples. This can be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The goal is to remove interfering substances and concentrate the analyte.

  • Chromatographic Separation: Inject the extracted samples onto a suitable LC column. Develop a gradient elution method to achieve optimal separation of this compound and the IS from endogenous plasma components.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and product ions of this compound and the IS.

  • Method Validation: Validate the method according to regulatory guidelines for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Pharmacokinetic Analysis and Bioequivalence Assessment

Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and for each formulation. The key parameters for bioequivalence assessment are:

  • Cmax: The maximum observed plasma concentration.

  • AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

For two formulations to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[5][6] For certain antiepileptic drugs with a narrow therapeutic index, regulatory agencies may require a tightened acceptance range.[5]

Comparative Analysis of Hypothetical this compound Formulations

To illustrate the application of these principles, let's consider a hypothetical bioequivalence study comparing two oral formulations of this compound: a new test formulation (Formulation T) and the currently marketed reference formulation (Formulation R).

Table 1: Pharmacokinetic Parameters of Two Hypothetical this compound Formulations (N=24)

Pharmacokinetic ParameterFormulation T (Test)Formulation R (Reference)Geometric Mean Ratio (T/R) [90% CI]
Cmax (ng/mL) 485.6 ± 112.3502.1 ± 120.596.7% [89.2% - 104.8%]
AUC0-t (ngh/mL) 3245.8 ± 789.43310.2 ± 812.698.1% [92.5% - 103.9%]
AUC0-∞ (ngh/mL) 3450.1 ± 820.13505.7 ± 855.398.4% [93.0% - 104.1%]
Tmax (h) 2.5 ± 0.82.6 ± 0.9-
t½ (h) 8.2 ± 1.58.3 ± 1.6-

Data are presented as mean ± standard deviation.

In this hypothetical example, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ all fall within the conventional bioequivalence limits of 80.00% to 125.00%. Therefore, Formulation T would be considered bioequivalent to Formulation R.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow of a bioequivalence study.

Bioequivalence_Workflow cluster_PreStudy Pre-Study Phase cluster_Clinical Clinical Phase cluster_Analytical Analytical Phase cluster_PostStudy Post-Study Phase Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Period1 Period 1: Dosing (Test/Ref) & Blood Sampling Recruitment->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Dosing (Ref/Test) & Blood Sampling Washout->Period2 Sample_Prep Plasma Sample Preparation Period2->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Concentration Concentration Data Generation LCMS->Concentration PK_Analysis Pharmacokinetic Analysis Concentration->PK_Analysis Stat_Analysis Statistical Analysis (BE Assessment) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report

Caption: Workflow of a typical bioequivalence study.

Conclusion

Bioequivalence and bioavailability studies are indispensable for the development of new and generic drug formulations. A thorough understanding of the principles of study design, analytical methodology, and pharmacokinetic analysis is essential for conducting these studies in accordance with regulatory expectations. This guide provides a comprehensive overview of these aspects in the context of a hypothetical antiepileptic drug, this compound, and serves as a valuable resource for researchers in the pharmaceutical sciences.

References

  • U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]

  • Davit, B. M., Nardella, P., & Conner, D. P. (2013). Assessing bioequivalence of generic antiepilepsy drugs. Epilepsy & Behavior, 28(1), 3-8.
  • Gidal, B. E., & Tomson, T. (2017). The new European Medicines Agency guideline on the investigation of bioequivalence. Epilepsia, 58(4), 513-516.
  • Chow, S. C., & Liu, J. P. (2018). Design and analysis of bioavailability and bioequivalence studies. CRC press.
  • Bialer, M. (2012). Generic products of antiepileptic drugs (AEDs): is it an issue?. Epilepsia, 53(7), 1127-1132.
  • Krauss, G. L., Caffo, B., & Lowenstein, D. H. (2011). Assessing bioequivalence of generic antiepilepsy drugs. Annals of neurology, 70(3), 359-363.
  • Tothfalusi, L., & Endrenyi, L. (2012). A new regulatory paradigm for the bioequivalence of highly variable drugs. The AAPS journal, 14(1), 127-135.
  • EMA. (2010). Guideline on the investigation of bioequivalence. [Link]

  • FDA. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • GaBI Online. (2012). Generic antiepileptic drugs bioequivalent to brand-name drugs. [Link]

  • Tothfalusi, L., Endrenyi, L., & Chow, S. C. (2019). Bioavailability and bioequivalence in drug development.
  • Krauss, G. L., et al. (2016). Assessing bioequivalence of generic modified-release antiepileptic drugs. Neurology, 87(1), 70-76.

Sources

A Comparative Guide to Confirming the Absolute Stereochemistry of 4-Methylprimidone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceutical products. Chirality is a fundamental property of biological systems, and as such, more than half of all approved drugs are chiral compounds.[1] Enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, establishing the three-dimensional arrangement of atoms—the absolute stereochemistry—is not merely an academic exercise but a regulatory and scientific necessity.

This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute stereochemistry of chiral molecules, with a specific focus on 4-methylprimidone derivatives. Primidone and its analogues are an important class of compounds with applications in medicinal chemistry, often possessing a stereocenter at the C4 position when substituted. Confirming the absolute configuration of these derivatives is paramount for structure-activity relationship (SAR) studies and preclinical development.

We will explore the principles, advantages, and limitations of four key methodologies: Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with the field-proven insights needed to select the most appropriate method for your research.

Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration depends on several factors, including the physical properties of the sample (e.g., crystalline vs. oil), sample quantity, availability of instrumentation, and project timelines. Each technique offers a unique set of strengths and weaknesses.

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography is widely regarded as the definitive method for determining absolute configuration.[2] The technique provides a direct visualization of the molecule's three-dimensional structure by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal.[3][4] For absolute stereochemistry, the analysis relies on the phenomenon of anomalous dispersion, which is most effective when the molecule contains at least one heavy atom (atomic number > 16).[][6]

  • Expertise & Causality: The core principle is that the scattering of X-rays by electrons is slightly out of phase, an effect that is exaggerated near the absorption edge of an atom. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are no longer equal in the presence of anomalous scattering, the absolute arrangement of atoms in the crystal lattice can be determined.[6] This makes it an unambiguous, direct method. However, its primary limitation is the absolute requirement for a high-quality single crystal, which can be a significant bottleneck for many compounds, especially complex drug intermediates that may be oils or amorphous solids.[1][7]

Vibrational Circular Dichroism (VCD): The Solution-State Powerhouse

VCD spectroscopy has emerged as a powerful and reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[1][8] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10] Since enantiomers produce mirror-image VCD spectra, the absolute configuration can be determined by comparing the experimental spectrum to a spectrum predicted by quantum-mechanical calculations.

  • Expertise & Causality: The process involves obtaining an experimental VCD spectrum and then performing ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers (e.g., the R-enantiomer).[1][9] This computational step generates a theoretical VCD spectrum. If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration is confidently assigned.[1] If the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite configuration. This method is highly valued in drug discovery because it analyzes the molecule in a solution state, which can be more representative of its biologically relevant conformation.[11]

Electronic Circular Dichroism (ECD): A Complementary Chiroptical Method

Similar to VCD, Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of circularly polarized light.[12] However, ECD operates in the ultraviolet-visible (UV-Vis) region of the spectrum, probing electronic transitions within the molecule.[12] The determination of absolute configuration follows a similar principle to VCD: comparing the experimental ECD spectrum to one calculated using Time-Dependent Density Functional Theory (TDDFT).[13][14]

  • Expertise & Causality: The effectiveness of ECD is highly dependent on the presence of a chromophore (a light-absorbing group) within the molecule that gives rise to a measurable ECD signal.[14][15] For molecules lacking a strong chromophore, this technique may not be suitable, or chemical derivatization may be required to introduce one.[12] While powerful, the accuracy of TDDFT calculations for ECD can sometimes be less reliable than VCD calculations, making the interpretation more challenging in certain cases.[13]

NMR Spectroscopy with Chiral Auxiliaries: The Indirect Approach

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute configuration indirectly.[3] Since enantiomers are indistinguishable in a standard (achiral) NMR experiment, the strategy involves converting the enantiomeric pair into a pair of diastereomers by reacting them with a chiral auxiliary.[][16] These diastereomers have different physical properties and, crucially, distinct NMR spectra.

  • Expertise & Causality: The most common method is the Mosher's method , which uses chiral derivatizing agents like (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[17] By creating two separate diastereomeric esters (one with (R)-MTPA and one with (S)-MTPA), the chemical shifts of protons near the stereocenter will be altered in a predictable way due to the magnetic anisotropy of the MTPA phenyl ring.[18] Analyzing the differences in chemical shifts (Δδ = δS - δR) for various protons allows for the assignment of the absolute configuration.[18] This technique is advantageous as it relies on standard NMR instrumentation but requires successful chemical derivatization and careful spectral analysis.

Data Summary: Comparison of Methodologies

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[7]Differential absorption of left and right circularly polarized infrared light.[7]Differential absorption of left and right circularly polarized UV-Vis light.Formation of diastereomers with distinct NMR spectra.[17]
Sample Requirement High-quality single crystal (0.1-0.5 mm).[7]2-15 mg of recoverable sample; can be neat liquid, oil, or solution.[7]Micrograms to milligrams; requires a suitable chromophore.[14]1-10 mg of sample; requires a reactive functional group (e.g., -OH, -NH2).[18]
Success Rate High, provided a suitable crystal is obtained.[7]High for molecules amenable to computational analysis.[8]Moderate to high, depends on chromophore and computational accuracy.[13]High, if derivatization is successful and spectra are well-resolved.
Analysis Time Days to weeks (highly dependent on crystallization).[7]Hours to a few days (including calculations).Hours to a few days.Hours to 1-2 days.
Key Advantage Unambiguous, direct structural determination ("gold standard").[1]Applicable to non-crystalline samples (oils, liquids); solution-state analysis.[10]High sensitivity; requires very little sample.[15]Uses standard NMR equipment; well-established methodology.[16]
Key Limitation Absolute requirement for a single crystal.[1][2]Requires quantum mechanical calculations; can be computationally intensive.[8]Requires a chromophore; calculations can be less reliable than VCD.[13]Indirect method; requires chemical derivatization and purification.[]

Decision Workflow for Stereochemistry Confirmation

Choosing the right technique is a critical first step. The following workflow provides a logical decision-making process for a novel this compound derivative.

G cluster_0 cluster_1 start Chiral this compound Derivative (Unknown Absolute Configuration) q1 Can a high-quality single crystal be obtained? start->q1 xray Single-Crystal X-ray Crystallography q1->xray Yes q2 Is the sample non-crystalline (oil, amorphous solid, or in solution)? q1->q2 No result1 Unambiguous Absolute Configuration xray->result1 vcd Vibrational Circular Dichroism (VCD) q2->vcd Yes q3 Does the molecule have a suitable functional group for derivatization (e.g., -OH, -NH2)? q2->q3 No, but derivatization is possible result2 Assigned Absolute Configuration vcd->result2 nmr NMR with Chiral Auxiliaries (e.g., Mosher's Method) q3->nmr Yes nmr->result2

Caption: Decision workflow for selecting a method to determine absolute stereochemistry.

Experimental Protocols

Here we provide detailed, self-validating protocols for two powerful techniques applicable to this compound derivatives: VCD and NMR with Mosher's method.

Protocol 1: Absolute Configuration by Vibrational Circular Dichroism (VCD)

This protocol outlines the steps for determining the absolute configuration of a non-crystalline this compound derivative using VCD.

Causality: This workflow is designed to correlate an experimental measurement with a theoretical prediction. The trustworthiness of the final assignment relies on the quality of both the experimental data and the computational model.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow exp1 1. Sample Preparation Dissolve 5-10 mg of enantiopure This compound derivative in 150 µL CDCl3 exp2 2. Data Acquisition Acquire IR and VCD spectra at 8 cm-1 resolution. Collect for 4-6 hours. exp1->exp2 exp3 3. Data Processing Average scans, subtract solvent background, and baseline correct. exp2->exp3 final_comp Final Comparison Compare experimental spectrum with the calculated spectrum for the (R)-enantiomer. exp3->final_comp comp1 1. Conformational Search Perform a systematic search (e.g., MMFF94) to identify low-energy conformers. comp2 2. DFT Optimization Optimize geometries of all conformers (e.g., B3LYP/6-31G(d)). comp1->comp2 comp3 3. Frequency Calculation Calculate vibrational frequencies and rotational strengths for each conformer. comp2->comp3 comp4 4. Spectral Averaging Generate a Boltzmann-weighted average theoretical VCD spectrum. comp3->comp4 comp4->final_comp

Caption: Experimental and computational workflow for VCD analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the enantiomerically pure this compound derivative.

    • Dissolve the sample in approximately 150 µL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The concentration should be around 0.1 M.[9]

    • Rationale: Deuterated solvents are used to minimize interference from solvent C-H vibrations in the spectral region of interest.

  • VCD and IR Data Acquisition:

    • Transfer the solution to a VCD cell with an appropriate path length (e.g., 100 µm).

    • Place the cell in the VCD spectrometer.

    • Acquire the VCD and IR spectra simultaneously over the desired range (e.g., 2000-1200 cm⁻¹) at a resolution of 8 cm⁻¹.

    • Collect data for a sufficient duration (typically 4-8 hours) to achieve a good signal-to-noise ratio.[9]

    • Rationale: A high signal-to-noise ratio is crucial as VCD signals are typically 3 to 5 orders of magnitude weaker than IR absorption signals.

  • Computational Analysis:

    • Conformational Search: Perform a thorough conformational search for the this compound derivative using a molecular mechanics force field (e.g., MMFF94) to locate all possible low-energy conformers.

    • DFT Optimization: Optimize the geometry of each conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Frequency Calculation: For each optimized conformer of the chosen enantiomer (e.g., the R-enantiomer), perform a vibrational frequency calculation to predict the IR and VCD spectra.

    • Boltzmann Averaging: Generate a final theoretical spectrum by averaging the spectra of all stable conformers, weighted according to their calculated Boltzmann population at the experimental temperature.[19]

    • Rationale: Flexible molecules exist as an ensemble of conformers in solution. Boltzmann averaging is essential to create a theoretical spectrum that accurately represents this ensemble.[8]

  • Data Interpretation and Assignment:

    • Visually compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum.

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as the one used in the calculation (e.g., R).

    • If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration (e.g., S).[1]

Protocol 2: Absolute Configuration by NMR (Mosher's Method)

This protocol is suitable for this compound derivatives that possess a hydroxyl or amine group, allowing for ester or amide formation.

Causality: This method relies on creating a diastereomeric pair whose members are distinguishable by NMR. The predictable anisotropic effect of the Mosher's acid reagent allows the spatial arrangement of substituents around the chiral center to be deduced from chemical shift differences.

G prep1 1. Prepare Two Samples Sample A: this compound derivative + (R)-MTPA-Cl Sample B: this compound derivative + (S)-MTPA-Cl prep2 2. Derivatization Reaction React each sample with pyridine catalyst. Monitor by TLC until completion. prep1->prep2 prep3 3. Purification Purify each diastereomeric ester (e.g., via column chromatography). prep2->prep3 nmr1 4. NMR Acquisition Acquire high-resolution 1H NMR spectra for both the (R)- and (S)-MTPA esters. prep3->nmr1 nmr2 5. Spectral Assignment Assign all relevant proton signals for both diastereomers (using 2D NMR like COSY if necessary). nmr1->nmr2 analysis 6. Calculate Δδ (δS - δR) Calculate the chemical shift difference for each proton. nmr2->analysis assign 7. Assign Configuration Apply the Mosher's model: Protons with Δδ > 0 are on one side of the MTPA plane, protons with Δδ < 0 are on the other. analysis->assign

Caption: Workflow for determining absolute configuration using Mosher's method.

Step-by-Step Methodology:

  • Derivatization:

    • In two separate, dry NMR tubes or small vials, place ~2-5 mg of the enantiopure this compound derivative.

    • To one vial, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA chloride. To the other, add the same excess of (S)-(+)-MTPA chloride.

    • Add ~0.5 mL of deuterated pyridine-d₅ to each vial. The pyridine acts as both solvent and catalyst.

    • Allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR).

    • Rationale: Creating both diastereomers is crucial. Comparing the two spectra allows for the cancellation of other conformational effects and isolates the specific shifts caused by the chiral auxiliary.[18]

  • NMR Data Acquisition:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA derivative samples.

    • Ensure a high signal-to-noise ratio and digital resolution to accurately measure small differences in chemical shifts.

    • Rationale: The entire analysis hinges on small, precise differences in δ values, so high-quality data is paramount.

  • Data Analysis and Interpretation:

    • Carefully assign the proton signals for both diastereomers. 2D NMR experiments (like COSY) may be necessary for unambiguous assignment.

    • For each assigned proton (or proton group), calculate the chemical shift difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .

    • Tabulate the Δδ values for all protons on either side of the stereocenter.

    • Apply the Mosher model: Draw the extended conformation of the molecule. Protons that lie on the same side as the phenyl group of the MTPA will be shielded (shifted upfield), while those on the other side will be deshielded. The pattern of positive and negative Δδ values reveals the absolute configuration.[17]

    • Rationale: The magnetic anisotropy of the MTPA phenyl ring creates a predictable shielding/deshielding cone. By observing which protons are shielded in the (R)- vs. the (S)-ester, their relative position in 3D space can be determined.[18]

Conclusion

Confirming the absolute stereochemistry of this compound derivatives is a critical task in drug discovery and development. While single-crystal X-ray crystallography remains the definitive method, its requirement for high-quality crystals makes it impractical for many real-world samples. In these cases, chiroptical methods like VCD and ECD provide powerful, reliable alternatives for solution-state analysis, with VCD often being more robust for molecules lacking a strong chromophore. For derivatives with suitable functional handles, NMR spectroscopy using chiral auxiliaries like Mosher's acid offers a well-established and accessible indirect method.

By understanding the principles, advantages, and practical workflows of each technique, researchers can make informed decisions, efficiently overcoming analytical hurdles and advancing their projects with a high degree of scientific confidence. The choice of method should be guided by the specific properties of the molecule at hand, leading to a robust and unambiguous assignment of its absolute configuration.

References

  • Wikipedia contributors. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Barron, L. D. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Li, X., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Retrieved from [Link]

  • Dos Santos, J. C., et al. (2017). Features of electronic circular dichroism and tips for its use in determining absolute configuration. SciSpace. Retrieved from [Link]

  • Purechemistry. (2024, February 19). Determination of absolute configuration. Purechemistry. Retrieved from [Link]

  • Schenker, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Freedman, T. B., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. Retrieved from [Link]

  • Seco, J. M., et al. (2004). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gawronski, J., et al. (2007). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. Retrieved from [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality. Retrieved from [Link]

  • Stephens, P. J., et al. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • SlidePlayer. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. SlidePlayer. Retrieved from [Link]

  • Tanaka, K., & Tode, C. (2014). Circular dichroism calculation for natural products. Journal of Natural Medicines. Retrieved from [Link]

  • Stout, G. H., & Jensen, L. H. (2015). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. Retrieved from [Link]

  • Tan, B., & He, Y. (2012). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Analyst. Retrieved from [Link]

  • Seco, J. M., et al. (2012). Absolute Stereochemistry by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide: Primidone's Efficacy in Essential Tremor Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Essential tremor (ET) is one of the most prevalent movement disorders, characterized by involuntary rhythmic shaking, most commonly affecting the hands.[1] While not life-threatening, the progression of ET can severely impact a patient's quality of life, hindering their ability to perform simple daily tasks.[1] The primary goal of therapeutic intervention is to reduce the amplitude of the tremor and improve functionality.[2]

For decades, propranolol and primidone have been the cornerstones of pharmacological management for essential tremor, both recognized as first-line treatments with Level A evidence of efficacy by the American Academy of Neurology.[2] Propranolol, a non-selective beta-blocker, was the first medication approved by the FDA for this indication.[3] Primidone, an anticonvulsant, is also widely used and has demonstrated significant efficacy in reducing tremor amplitude.[2][4]

This guide will dissect the available scientific evidence to provide a head-to-head comparison of these two agents. We will explore their distinct mechanisms of action, critically evaluate the clinical data on their efficacy and safety, and detail the preclinical and clinical methodologies employed to generate this evidence. This comparative analysis aims to equip researchers and drug development professionals with a thorough understanding of the current therapeutic landscape and the benchmarks against which novel anti-tremor agents should be evaluated.

Mechanisms of Action: A Tale of Two Pathways

The therapeutic effects of primidone and propranolol in essential tremor are achieved through distinct pharmacological pathways. While propranolol's mechanism is relatively well-understood, the exact central mechanism of primidone's anti-tremor effect remains a subject of ongoing investigation.[2][5]

Primidone:

Primidone is a barbiturate anticonvulsant that is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[5] While phenobarbital is a known anticonvulsant, studies have shown that primidone is more effective at alleviating tremor than phenobarbital alone, and its anti-tremor effect can occur before significant levels of phenobarbital have been produced.[4][5] This suggests that the parent compound, primidone, has its own intrinsic anti-tremor activity.[4][5] The precise mechanism is not fully elucidated but is thought to involve the modulation of central nervous system pathways that control movement.[2]

Propranolol:

Propranolol is a non-selective beta-adrenergic receptor antagonist.[6] Its mechanism of action in essential tremor is believed to be primarily mediated by its blockade of beta-2 adrenergic receptors in skeletal muscles and muscle spindles.[2][5] By blocking these receptors, propranolol can reduce the exaggerated physiological response to adrenaline and noradrenaline that can contribute to tremor.[6] Propranolol is also highly lipophilic, allowing it to cross the blood-brain barrier and potentially exert effects on central beta-adrenergic and serotoninergic receptors, which may also contribute to its therapeutic action.[5][6]

cluster_Primidone Primidone Pathway cluster_Propranolol Propranolol Pathway Primidone Primidone Metabolites Active Metabolites (Phenobarbital, PEMA) Primidone->Metabolites Hepatic Metabolism CNS Central Nervous System Modulation Primidone->CNS Metabolites->CNS Tremor_Reduction_P Tremor Reduction CNS->Tremor_Reduction_P Propranolol Propranolol Beta2_Receptors Peripheral Beta-2 Adrenergic Receptors (Skeletal Muscle) Propranolol->Beta2_Receptors Antagonism Central_Receptors Central Beta-Adrenergic & Serotoninergic Receptors Propranolol->Central_Receptors Antagonism Tremor_Reduction_Pr Tremor Reduction Beta2_Receptors->Tremor_Reduction_Pr Central_Receptors->Tremor_Reduction_Pr

Figure 1: Simplified signaling pathways for Primidone and Propranolol in essential tremor.

Comparative Efficacy: A Data-Driven Analysis

Numerous clinical trials have compared the efficacy of primidone and propranolol in the management of essential tremor. Both medications have been shown to reduce tremor amplitude in approximately 50-70% of patients.[2][6] However, some studies suggest that primidone may offer a greater degree of tremor reduction.[4][7]

Efficacy Parameter Primidone Propranolol Key Findings & Citations
Tremor Amplitude Reduction Significant reduction, with some studies suggesting superiority over propranolol.Effective in 50-70% of patients, with greatest improvement in upper limb tremor.Primidone has been shown to decrease tremor more than propranolol.[4][7] Both are considered first-line treatments with Level A evidence.[2]
Onset of Action Can have a rapid onset, with significant tremor reduction observed after only two doses.Gradual onset, with titration needed to reach peak efficacy.Primidone was found to be significantly more effective in the initial stages of treatment.[8]
Efficacy in Different Tremor Types Primarily effective for hand tremor; less consistent for head tremor.Most effective for upper limb tremor; poor effect on axial tremors like head and voice tremor.Primidone's efficacy in reducing hand tremor is comparable to propranolol, but it shows inconsistent results for head tremor.[9] Propranolol is noted to be less effective for axial tremors.[10]
Long-Term Efficacy Efficacy can be sustained for up to a year, though some loss of benefit may occur.Efficacy is generally maintained with chronic use.A prospective study showed primidone's effect was still significant after 12 months, though some patients experienced a decline in overall benefit.[11]

Safety and Tolerability Profile

The choice between primidone and propranolol is often influenced by their respective side effect profiles and the patient's comorbidities.[2]

Primidone:

The use of primidone is often limited by its side effects, particularly an acute toxic reaction to the initial dose in some individuals.[3]

  • Common Side Effects: Drowsiness, dizziness, difficulty coordinating movements, nausea, vomiting, and loss of appetite are frequently reported.[12][13]

  • Serious Adverse Events: Rare but serious side effects include allergic reactions, severe sedation, and an increased risk of suicidal thoughts or behaviors (approximately 1 in 500 patients).[13][14] Long-term use may also be associated with reduced bone mineral density.[13]

  • Dosing Considerations: To mitigate acute side effects, primidone is initiated at a very low dose and titrated upwards slowly based on tolerability.[3]

Propranolol:

Propranolol's side effects are primarily related to its beta-blocking activity.

  • Common Side Effects: Fatigue, dizziness, cold hands or feet, and sleep disturbances are common but often mild and transient.[15]

  • Serious Adverse Events: More serious side effects can include shortness of breath, chest pain, irregular heartbeat, and in rare cases, heart failure or severe allergic reactions.[16]

  • Contraindications: Propranolol is contraindicated in patients with certain pulmonary diseases, such as asthma.[2]

Experimental Protocols for Efficacy Evaluation

The evaluation of anti-tremor therapies relies on a combination of preclinical animal models and standardized clinical assessment tools.

Preclinical Models: The Harmaline-Induced Tremor Model

A widely used and validated preclinical model for essential tremor is the harmaline-induced tremor model in rodents.[1][17][18]

Methodology:

  • Animal Subjects: Mice or rats are commonly used.[1]

  • Induction of Tremor: A single intraperitoneal injection of harmaline (e.g., 15 mg/kg) is administered to induce a high-frequency (10-16 Hz in mice, 9-12 Hz in rats) action tremor.[1][17]

  • Drug Administration: The test compound (e.g., primidone or propranolol) is administered prior to harmaline injection to assess its ability to prevent or attenuate the tremor.

  • Tremor Assessment: Tremor is quantified using a force plate actimeter or a piezoelectric plate, which can measure the power spectrum, intensity, and duration of the tremors.[1][17]

Rationale for Use:

The harmaline-induced tremor shares key characteristics with essential tremor in humans: it is an action tremor that is responsive to clinically effective drugs like propranolol and primidone.[18][19] This model is valuable for initial screening and mechanistic studies of novel anti-tremor compounds.[18]

cluster_workflow Harmaline-Induced Tremor Experimental Workflow start Rodent Subjects (Mice/Rats) drug_admin Administration of Test Compound (e.g., Primidone) start->drug_admin harmaline_admin Harmaline Injection (Induces Tremor) drug_admin->harmaline_admin assessment Quantitative Tremor Assessment (Force Plate/Piezoelectric Plate) harmaline_admin->assessment end Data Analysis: Efficacy of Test Compound assessment->end

Figure 2: Experimental workflow for the harmaline-induced tremor model.

Clinical Assessment: Tremor Rating Scales

In human clinical trials, the efficacy of anti-tremor medications is assessed using validated clinical rating scales.

Commonly Used Scales:

  • The Fahn-Tolosa-Marin Tremor Rating Scale (FTM): This has been a widely used scale in ET studies. It assesses tremor in various body parts and its impact on daily activities. However, it may have a "ceiling effect" for patients with severe tremor, as the highest rating corresponds to a tremor amplitude of >4 cm.[20][21]

  • The Essential Tremor Rating Assessment Scale (TETRAS): Developed to address the limitations of the FTM, TETRAS is better suited for assessing severe ET, with its highest rating corresponding to a tremor amplitude of >20 cm.[20][21] It evaluates tremor severity and its impact on activities of daily living.[22]

  • Quality of Life in Essential Tremor Questionnaire (QUEST): This is a 30-item patient-reported outcome measure that assesses the impact of tremor on quality of life, including activities of daily living.[23][24]

Methodology:

  • Baseline Assessment: Patients are evaluated using one or more of the above scales before the initiation of treatment to establish a baseline tremor severity.

  • Treatment Period: Patients receive the investigational drug or placebo for a specified duration.

  • Follow-up Assessments: The rating scales are administered at predefined intervals during and after the treatment period to measure changes in tremor severity and quality of life.

  • Objective Measures: In some studies, accelerometry is used to provide an objective, quantitative measure of tremor frequency and amplitude.[11]

Conclusion

Primidone and propranolol are both effective first-line treatments for essential tremor, offering significant tremor reduction in a majority of patients. While their efficacy is often comparable, some evidence suggests that primidone may provide a greater degree of tremor suppression. The choice of therapy is frequently guided by the patient's individual characteristics and the distinct side effect profiles of the two medications. For researchers and drug developers, a thorough understanding of the clinical and preclinical data for these established agents is crucial for designing informative studies and accurately benchmarking the efficacy of novel therapeutic candidates for essential tremor.

References

  • Treatment of Essential Tremor. (2023, September 18). Practical Neurology. Retrieved from [Link]

  • Propranolol: medicine for heart problems, anxiety and migraine. (n.d.). NHS. Retrieved from [Link]

  • Essential Tremor Treatment & Management. (2025, August 20). Medscape. Retrieved from [Link]

  • Koller, W. C., & Royse, V. L. (1986). Efficacy of primidone in essential tremor. Neurology, 36(1), 121–124.
  • Oral propranolol for treatment of the subgroups of essential tremor: a systematic review and meta-analysis protocol. (2019). BMJ Open. Retrieved from [Link]

  • Koller, W. C., & Royse, V. L. (1986). Efficacy of primidone in essential tremor. Ovid. Retrieved from [Link]

  • Findley, L. J., Cleeves, L., & Calzetti, S. (1985). Primidone in essential tremor of the hands and head: a double blind controlled clinical study.
  • Primidone (oral route) - Side effects & dosage. (n.d.). Mayo Clinic. Retrieved from [Link]

  • Propranolol (oral route) - Side effects & dosage. (2026, January 1). Mayo Clinic. Retrieved from [Link]

  • The Essential Tremor Rating Assessment Scale. (2016, July 21). Neurology Journal | Neuromedicine. Retrieved from [Link]

  • Animal Models of Tremor: Relevance to Human Tremor Disorders. (2018). PubMed Central. Retrieved from [Link]

  • Primidone (Mysoline): Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • Study Details | NCT04692844 | Pathophysiology of Tremor-modulating Mechanisms of Propranolol and Primidone in Essential Tremor. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • The Essential Tremor Rating Assessment Scale. (n.d.). SciSpace. Retrieved from [Link]

  • Harmaline-Induced Essential Tremor Model. (n.d.). Melior Discovery. Retrieved from [Link]

  • The Pathophysiology and Treatment of Essential Tremor: The Role of Adenosine and Dopamine Receptors in Animal Models. (2022). MDPI. Retrieved from [Link]

  • Primidone: MedlinePlus Drug Information. (2020, May 15). MedlinePlus. Retrieved from [Link]

  • Clinical Rating Scale for Tremor. (2016, November 21). ResearchGate. Retrieved from [Link]

  • Essential Tremor | Preclinical Neuroscience. (n.d.). Transpharmation. Retrieved from [Link]

  • Sasso, E., Sjöberg, C., & Dahlqvist, R. (1987). Primidone and propranolol in essential tremor: a study based on quantitative tremor recording and plasma anticonvulsant levels. Acta Neurologica Scandinavica, 75(5), 345–350.
  • Comparison of the Fahn‐Tolosa‐Marin Clinical Rating Scale and the Essential Tremor Rating Assessment Scale. (n.d.). NIH. Retrieved from [Link]

  • Managing Primidone Side Effects Safely. (2025, July 31). Recovered.org. Retrieved from [Link]

  • Primidone - Uses and Side Effects - Epilepsy Medication. (n.d.). Epilepsy Foundation. Retrieved from [Link]

  • Propranolol Modulates Cerebellar Circuit Activity and Reduces Tremor. (2020). PubMed Central. Retrieved from [Link]

  • Quality of Life in Essential Tremor Questionnaire (QUEST). (2018, February 21). International Parkinson and Movement Disorder Society. Retrieved from [Link]

  • Current Opinions and Consensus for Studying Tremor in Animal Models. (2020). PubMed Central. Retrieved from [Link]

  • Sasso, E., Perucca, E., Fava, R., & Calzetti, S. (1990). Primidone in the long-term treatment of essential tremor: a prospective study with computerized quantitative analysis. Clinical Neuropharmacology, 13(1), 51–61.
  • Efficacy of primidone in essential tremor. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Methylprimidone for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides comprehensive, step-by-step procedures for the safe disposal of 4-methylprimidone, ensuring the protection of laboratory personnel and the environment. The protocols outlined herein are grounded in scientific principles and adhere to a precautionary approach, recognizing the potential hazards associated with this compound and its structural analogs.

Understanding this compound: Hazard Profile and Rationale for Cautious Disposal

While a specific Safety Data Sheet (SDS) for this compound may classify it as not hazardous under OSHA 29 CFR 1910.1200, it is crucial to consider the toxicological data of the closely related and well-studied parent compound, primidone. Primidone is classified as a substance suspected of causing cancer and may damage fertility or the unborn child.[1] Furthermore, it is recognized as potentially causing long-lasting harmful effects to aquatic life and has been detected as an environmental contaminant in groundwater.[1][2] An SDS for primidone also indicates that it is harmful if swallowed.[1]

Given the structural similarity of this compound to primidone, a precautionary principle must be applied. The "high" persistence in water and soil noted in some safety literature for this compound further underscores the need for meticulous disposal practices to prevent environmental contamination. Therefore, all waste containing this compound should be handled as if it possesses these potential hazards.

Waste Characterization and Segregation: The First Line of Defense

Proper disposal begins with accurate waste characterization and stringent segregation at the point of generation. This is not merely a logistical step but a critical safety and compliance measure to prevent unintended chemical reactions and ensure that the waste is directed to the appropriate disposal stream.

Identifying this compound Waste Streams

In a laboratory setting, this compound waste can be generated in several forms:

  • Solid Waste: Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated labware (e.g., pipette tips, centrifuge tubes).

  • Liquid Waste: Solutions containing this compound dissolved in various solvents for experimental purposes. Common laboratory solvents that may be used include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[3]

  • Aqueous Waste: While this compound has low water solubility, aqueous buffers or media may become contaminated with trace amounts.

The Imperative of Segregation

Never mix different waste streams. The following segregation protocol is mandatory:

  • Solid this compound Waste: Collect in a designated, leak-proof, and clearly labeled solid waste container. This includes contaminated PPE and labware.

  • Non-Halogenated Organic Solvent Waste: Solutions of this compound in solvents like DMSO, ethanol, methanol, or acetone should be collected in a dedicated non-halogenated solvent waste container.

  • Halogenated Organic Solvent Waste: If chlorinated solvents (e.g., dichloromethane, chloroform) are used, this waste must be collected in a separate, dedicated halogenated solvent waste container.

  • Aqueous Waste: Aqueous solutions containing this compound should be collected separately. Due to the potential for long-term aquatic toxicity, do not discharge any aqueous waste containing this compound down the drain.

dot graph TD { A[Start: this compound Waste Generated] --> B{What is the physical form of the waste?}; B --> C[Solid]; B --> D[Liquid]; C --> E[Contaminated PPE, labware, or pure solid]; E --> F[Collect in a designated, labeled solid hazardous waste container]; D --> G{Is the solvent halogenated?}; G --> H[Yes]; G --> I[No]; H --> J[Collect in a labeled, dedicated halogenated solvent waste container]; I --> K{Is the solvent aqueous or organic?}; K --> L[Aqueous]; K --> M[Organic]; L --> N[Collect in a labeled, dedicated aqueous hazardous waste container. Do NOT pour down the drain.]; M --> O[Collect in a labeled, dedicated non-halogenated solvent waste container]; F --> P[Arrange for pickup by institutional EHS]; J --> P; N --> P; O --> P; P --> Q[End: Proper Disposal];

} Caption: Decision workflow for the segregation of this compound waste.

On-Site Handling and Storage: Ensuring Safety and Compliance

Proper on-site management of this compound waste is crucial to prevent accidental exposure and ensure regulatory compliance.

Container Management
  • Compatibility: Use containers made of materials compatible with the waste they hold. For organic solvents, use glass or polyethylene containers. For solids, use wide-mouth polyethylene containers.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate percentages of any solvents. The accumulation start date (the date the first drop of waste is added) must also be clearly visible.

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste. This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation in a designated SAA. This could be a marked area on a lab bench or within a chemical fume hood.

  • Secondary Containment: All liquid waste containers must be stored in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Storage Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the time limits for accumulation.

ParameterGuidelineRationale
Waste Container Material Glass or Polyethylene for liquids; Polyethylene for solidsPrevents degradation of the container and potential leaks.
Container Labeling "Hazardous Waste," full chemical names, percentages, accumulation start dateEnsures proper identification for safe handling and disposal, and regulatory compliance.
Container Closure Tightly sealed when not in usePrevents evaporation of volatile components and reduces the risk of spills.
Storage Location Designated Satellite Accumulation Area (SAA)Centralizes waste for safe management and efficient pickup.
Secondary Containment Required for all liquid waste containersContains spills and leaks, preventing contamination and exposure.

Disposal Protocols: A Step-by-Step Guide

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, coordinated through your institution's Environmental Health and Safety (EHS) department.

Step 1: Personal Protective Equipment (PPE)

Before handling any this compound waste, at a minimum, the following PPE must be worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Preparing Waste for Disposal
  • Ensure Proper Segregation: Double-check that all waste has been segregated according to the guidelines in Section 2.

  • Finalize Labeling: Before scheduling a pickup, ensure all container labels are complete, accurate, and legible.

  • Secure Containers: Confirm that all container lids are tightly sealed.

Step 3: Arranging for Disposal
  • Contact EHS: Follow your institution's established procedures to request a hazardous waste pickup from your EHS department.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest or inventory sheet, as required by your EHS department.

Step 4: Spill and Emergency Procedures

In the event of a spill of this compound or its solutions:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS and EHS: Refer to the relevant SDS for spill cleanup information and contact your institution's EHS department for guidance.

  • Cleanup (for small spills): If you are trained and it is safe to do so, clean up small spills using an appropriate absorbent material (e.g., vermiculite or a commercial chemical spill kit).

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be placed in the appropriate hazardous waste container and disposed of accordingly.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental responsibility. By adhering to the principles of waste minimization, proper characterization and segregation, and compliant on-site management, we can ensure that our pursuit of scientific advancement does not come at the cost of our health or the well-being of our planet. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Carnegie Pharmaceuticals. (2024, February 7). SAFETY DATA SHEET Primidone Tablets USP, 50 mg and 250 mg.
  • National Center for Biotechnology Information. (n.d.). Summary of Data Reported - Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3).
  • National Center for Biotechnology Information. (n.d.). Primidone. PubChem Compound Summary for CID 4909. Retrieved from [Link]

  • Hallare, A. V., & Köhler, H. R. (2014). (Eco)toxicological effects of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) in zebrafish (Danio rerio) and permanent fish cell cultures. PubMed, 21(4), 484-493.
  • Ma, C., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS One, 7(10), e43850.
  • CP Lab Safety. (n.d.). Understanding Common Lab Solvents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYLPRIMIDONE
Reactant of Route 2
4-METHYLPRIMIDONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.